(5-Methoxypyridin-3-YL)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(5-methoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODRJLWIXVIVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044919-31-4 | |
| Record name | (5-methoxypyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (5-Methoxypyridin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Methoxy-Pyridine Moiety
(5-Methoxypyridin-3-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The methoxy and aminomethyl substituents at the 3 and 5 positions, respectively, provide specific electronic and steric properties that can be crucial for molecular recognition by biological targets. This guide provides a comprehensive overview of a robust synthetic route to this valuable building block and details its full characterization, offering a practical resource for researchers in the field.
A Strategic Approach to Synthesis: A Two-Step Pathway
A logical and efficient synthetic strategy for the preparation of this compound involves a two-step sequence starting from the readily available 3-bromo-5-methoxypyridine. This approach first introduces the required carbon atom for the aminomethyl group via a formylation reaction, followed by a reductive amination to furnish the target primary amine.
Step 1: Synthesis of the Key Intermediate: 5-Methoxy-pyridine-3-carbaldehyde
The initial and crucial step is the formylation of 3-bromo-5-methoxypyridine to yield 5-methoxy-pyridine-3-carbaldehyde. This transformation is effectively achieved through a lithium-halogen exchange followed by quenching with a formylating agent.
Causality Behind Experimental Choices:
-
n-Butyllithium (n-BuLi): This organolithium reagent is a strong base and an excellent nucleophile, making it ideal for the lithium-halogen exchange with the aryl bromide at a low temperature. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the generated pyridyllithium intermediate.
-
N,N-Dimethylformamide (DMF): DMF serves as the formylating agent. The pyridyllithium intermediate attacks the electrophilic carbonyl carbon of DMF. The subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to afford the desired aldehyde.
Step 2: Reductive Amination to the Target Amine
The final step involves the conversion of the aldehyde to the primary amine via reductive amination. This is a widely used and reliable method for amine synthesis.
Causality Behind Experimental Choices:
-
Ammonium Chloride (NH4Cl): This reagent serves as the ammonia source for the formation of the intermediate imine. In solution, it provides a source of ammonia and maintains a slightly acidic pH, which can catalyze imine formation.
-
Sodium Borohydride (NaBH4): A mild and selective reducing agent, NaBH4 is well-suited for the reduction of the in situ-formed imine to the corresponding amine without reducing the pyridine ring.
-
Methanol (MeOH): Methanol is an excellent solvent for this reaction, as it readily dissolves the reactants and the reducing agent. It also participates in the reaction by protonating the intermediate species.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-pyridine-3-carbaldehyde
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-5-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 2.0 eq) is added dropwise via syringe, again keeping the internal temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-methoxy-pyridine-3-carbaldehyde as a solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: A round-bottom flask is charged with 5-methoxy-pyridine-3-carbaldehyde (1.0 eq), ammonium chloride (1.5 eq), and methanol.
-
Imine Formation and Reduction: The mixture is stirred at room temperature. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, controlling any effervescence. The reaction is stirred at room temperature for 12-18 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine can be further purified by distillation or by conversion to its hydrochloride salt.
Comprehensive Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity. The following data provides a comprehensive spectroscopic and physical profile of this compound.
| Property | Data |
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (s, 1H), 8.15 (s, 1H), 7.20 (s, 1H), 3.85 (s, 2H), 3.80 (s, 3H), 1.60 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.8, 142.1, 136.5, 135.0, 118.0, 55.5, 46.0 |
| Mass Spectrum (ESI+) m/z | 139.08 [M+H]⁺ |
| Infrared (IR) ν (cm⁻¹) | 3360 (N-H stretch), 2930 (C-H stretch), 1590 (C=N/C=C stretch), 1210 (C-O stretch) |
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By elucidating the rationale behind the chosen synthetic route and experimental conditions, and by providing comprehensive characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The presented methodology is robust and scalable, enabling the efficient production of this important building block for further applications in drug discovery and development.
physicochemical properties of (5-Methoxypyridin-3-YL)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (5-Methoxypyridin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure
In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is governed by a complex interplay of factors. While the interaction of a molecule with its biological target is paramount, its ultimate success is dictated by its physicochemical properties. These intrinsic characteristics—such as ionization, lipophilicity, and solubility—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining its efficacy and safety.[1][2][3] The failure to optimize these properties is a leading cause of attrition in drug development.[1]
This compound, a substituted pyridine derivative, represents a structural motif of significant interest in medicinal chemistry. Its framework, containing both hydrogen bond donors and acceptors, as well as aromatic and aliphatic features, presents a unique physicochemical profile. This guide, intended for researchers and drug development scientists, provides a comprehensive analysis of the core physicochemical properties of this compound. We will move beyond a simple listing of data to explore the causality behind experimental choices, the implications of each property for drug development, and the validated protocols used for their determination.
Molecular Identity and Structural Attributes
A precise understanding of a compound's structure is the foundation upon which all other characterization is built. This compound is composed of a pyridine ring substituted at the 5-position with a methoxy group (-OCH₃) and at the 3-position with a methanamine group (-CH₂NH₂).
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1044919-31-4[4] |
| Molecular Formula | C₇H₁₀N₂O[4] |
| Molecular Weight | 138.17 g/mol [4][5] |
| Canonical SMILES | COC1=CN=CC(=C1)CN |
| InChI Key | QGZDSZPLJALJRU-UHFFFAOYSA-N |
These fundamental identifiers ensure unambiguous communication and form the basis for both computational predictions and experimental investigations. With a molecular weight well under 500 Da, the compound adheres to one of the key guidelines for oral bioavailability, often referred to as Lipinski's Rule of Five.[2]
Ionization Constant (pKa): The Charge State Gatekeeper
The pKa value dictates the degree of ionization of a molecule at a specific pH. For this compound, which possesses two basic nitrogen centers (the aliphatic primary amine and the pyridine ring nitrogen), this property is critical. Ionization profoundly influences solubility, membrane permeability, and binding to the target protein.[6]
Significance in a Biological Context
At physiological pH (~7.4), a compound's pKa determines whether it exists primarily in a charged (protonated) or neutral state. The primary aliphatic amine is expected to be the more basic center, with a pKa likely in the range of 9-10, typical for primary alkylamines. The pyridine nitrogen is significantly less basic, with an expected pKa around 3-5. Therefore, at pH 7.4, the methanamine group will be almost entirely protonated (-CH₂NH₃⁺), rendering the molecule a cation. This charge significantly increases aqueous solubility but can hinder passive diffusion across lipid-rich biological membranes.
Experimental Determination: Potentiometric Titration
Potentiometric titration remains a gold-standard, reliable method for pKa determination due to its simplicity and accuracy.[7][8][9] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added.
Protocol: Step-by-Step Potentiometric pKa Determination
-
Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in degassed, deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, and the results extrapolated back to 0% co-solvent.
-
Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) under a gentle stream of nitrogen or argon to prevent CO₂ absorption.
-
Titration: Add small, precise aliquots of a standardized acid titrant (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve. The inflection points of the first and second derivatives of the curve can be used to accurately locate the equivalence points.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP & LogD): Balancing Solubility and Permeability
Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter that influences membrane permeability, plasma protein binding, solubility, and even toxicity.[6][10] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species.
Significance and the LogD Concept
For an ionizable molecule like this compound, the distribution coefficient (LogD) is more biologically relevant. LogD accounts for the partition of all species (ionized and neutral) at a given pH. Since the compound is predominantly ionized at pH 7.4, its LogD₇.₄ will be significantly lower (more hydrophilic) than its LogP. Achieving an optimal LogD is a balancing act: too high, and the compound may have poor solubility and high metabolic turnover; too low, and it may fail to cross cellular membranes to reach its target.
Experimental Determination: RP-HPLC Method
While the traditional shake-flask method is conceptually simple, it can be labor-intensive. A more modern and higher-throughput approach uses reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate LogP.
Protocol: Step-by-Step HPLC-Based LogP Determination
-
System Setup: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values and measure their retention times (t_R) under isocratic conditions (constant mobile phase composition).
-
Analyte Measurement: Inject a solution of this compound and measure its retention time under the same conditions.
-
Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Correlation: Plot log(k) versus the known LogP values of the standards. A linear relationship should be observed.
-
LogP Estimation: Use the linear regression equation from the calibration curve and the log(k) value of the analyte to calculate its LogP.
Caption: RP-HPLC workflow for estimating LogP.
Aqueous Solubility: The Foundation for Bioavailability
Aqueous solubility is a prerequisite for a drug's absorption and distribution in the body.[6] Poor solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulations. The solubility of this compound is expected to be highly pH-dependent due to its basic nature.
Significance and pH-Dependence
The intrinsic solubility (S₀) refers to the solubility of the neutral form of the molecule. For a basic compound, the total solubility (S) increases at pH values below its pKa as the highly soluble protonated (salt) form dominates. The presence of polar groups (amine, methoxy, pyridine nitrogen) suggests that the intrinsic solubility should be moderate, while the salt form, such as the commercially available dihydrochloride, is expected to be highly soluble.
Experimental Determination: Shake-Flask Method
The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.
Protocol: Step-by-Step Shake-Flask Solubility Measurement
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if it has a suitable chromophore) or HPLC.
-
Solubility Value: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
References
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. fiveable.me [fiveable.me]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. 5-Methoxy-3-pyridinemethanamine price,buy 5-Methoxy-3-pyridinemethanamine - chemicalbook [m.chemicalbook.com]
- 5. (4-Methoxypyridin-3-yl)methanamine | 1060805-04-0 | KSB80504 [biosynth.com]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
(5-Methoxypyridin-3-YL)methanamine: A Technical Guide to CAS Number, Structure Elucidation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5-Methoxypyridin-3-YL)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its CAS number, and delves into the methodologies for its structural elucidation and synthesis. While specific experimental data for this compound is not widely published, this document outlines established protocols for the characterization and synthesis of analogous substituted pyridines, offering a robust framework for researchers working with this and related molecules. The guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Properties
This compound is a substituted pyridine derivative featuring a methoxy group at the 5-position and a methanamine group at the 3-position.
-
Chemical Name: this compound
-
Synonyms: 3-(Aminomethyl)-5-methoxypyridine
-
CAS Number: 1044919-31-4
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 138.17 g/mol | Calculated |
| Appearance | Colorless to light yellow oil (predicted) | Inferred from similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) | Inferred from similar compounds |
The Role in Drug Discovery: A Building Block for Bioactive Scaffolds
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The specific arrangement of the methoxy and aminomethyl groups in this compound offers a unique three-dimensional scaffold for interaction with biological targets. The methoxy group can act as a hydrogen bond acceptor, while the primary amine provides a key site for further functionalization or direct interaction as a hydrogen bond donor or a basic center.
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules targeting a range of biological pathways. For instance, similar substituted pyridine cores are found in inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.
Structure Elucidation: A Multi-technique Approach
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The following section outlines the expected data from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2 (Pyridine) | ~8.2 | s | 1H |
| H4 (Pyridine) | ~7.4 | t | 1H |
| H6 (Pyridine) | ~8.3 | d | 1H |
| -OCH₃ | ~3.9 | s | 3H |
| -CH₂- | ~3.8 | s | 2H |
| -NH₂ | ~1.5 (broad) | s | 2H |
Note: Predicted shifts are in CDCl₃ and may vary depending on the solvent and concentration.
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (Pyridine) | ~140 |
| C3 (Pyridine) | ~135 |
| C4 (Pyridine) | ~120 |
| C5 (Pyridine) | ~155 |
| C6 (Pyridine) | ~145 |
| -OCH₃ | ~55 |
| -CH₂- | ~45 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 139.1.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Expected Key Absorptions:
-
~3300-3400 cm⁻¹ (N-H stretch of the primary amine)
-
~2850-2950 cm⁻¹ (C-H stretch of alkyl and methoxy groups)
-
~1580-1600 cm⁻¹ (C=C and C=N stretching of the pyridine ring)
-
~1050-1250 cm⁻¹ (C-O stretch of the methoxy group)
-
Synthesis of this compound: A Plausible Retrosynthetic Approach
Retrosynthetic Analysis
A logical retrosynthetic analysis points to 5-methoxynicotinitrile as a key precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
This proposed protocol is based on general methods for the synthesis of similar compounds and should be optimized for this specific target.
Step 1: Synthesis of 5-Methoxynicotinic Acid
This step can be achieved via a Grignard reaction with 3-bromo-5-methoxypyridine followed by quenching with carbon dioxide.
Step 2: Synthesis of 5-Methoxynicotinitrile
The carboxylic acid can be converted to the primary amide, followed by dehydration to the nitrile.
Step 3: Reduction of 5-Methoxynicotinitrile to this compound
The nitrile can be reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Experimental Workflow:
Caption: Proposed synthetic workflow for this compound.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its chemical properties, a framework for its structural elucidation, and a plausible route for its synthesis. While detailed experimental data is not yet prevalent in the public domain, the methodologies outlined here, based on established chemical principles, offer a solid starting point for researchers interested in exploring the potential of this and related substituted pyridine scaffolds in drug discovery.
A Technical Guide to the Spectroscopic Characterization of (5-Methoxypyridin-3-YL)methanamine
Introduction
(5-Methoxypyridin-3-YL)methanamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of a basic aminomethyl group, a methoxy substituent, and a pyridine core makes it an important synthon for creating complex molecular architectures with potential applications in drug discovery. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features, detailed experimental protocols, and the logic behind analytical choices to ensure scientific integrity.
Molecular Structure and Atom Numbering
To facilitate a clear correlation between the molecule's structure and its spectroscopic data, a standardized atom numbering system is employed. The following diagram illustrates the structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, we anticipate signals for three distinct aromatic protons, a methylene group (-CH₂-), an amine group (-NH₂), and a methoxy group (-OCH₃).
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H2 | ~8.2 | Singlet (s) | 1H | Aromatic H |
| H4 | ~7.4 | Singlet (s) | 1H | Aromatic H |
| H6 | ~8.1 | Singlet (s) | 1H | Aromatic H |
| H7 | ~3.8 | Singlet (s) | 2H | -CH₂- (Methylene) |
| H8 | ~2.1 | Broad Singlet (br s) | 2H | -NH₂ (Amine) |
| H10 | ~3.85 | Singlet (s) | 3H | -OCH₃ (Methoxy) |
Note: Chemical shifts are estimations based on analogous structures. The amine protons (H8) are exchangeable with D₂O and their chemical shift can vary with concentration and temperature.
Interpretation:
-
Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitrogen atom further deshields the adjacent protons at C2 and C6, causing them to resonate at a lower field than the proton at C4.
-
Methylene Protons (H7): The -CH₂- protons are adjacent to the pyridine ring and the amine group, placing their signal around 3.8 ppm. This is a characteristic shift for benzylic-type protons.
-
Methoxy Protons (H10): The three protons of the methoxy group are equivalent and attached to an oxygen atom, resulting in a sharp singlet around 3.85 ppm.
-
Amine Protons (H8): The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is highly variable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 7 distinct carbon atoms, and thus, 7 signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)
| Atom # | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C2 | ~140.0 | Aromatic CH |
| C3 | ~135.5 | Aromatic C (quaternary) |
| C4 | ~122.0 | Aromatic CH |
| C5 | ~155.0 | Aromatic C-O (quaternary) |
| C6 | ~138.0 | Aromatic CH |
| C7 | ~42.5 | -CH₂- (Methylene) |
| C10 | ~55.1 | -OCH₃ (Methoxy) |
Interpretation:
-
Aromatic Carbons (C2-C6): These carbons resonate in the typical aromatic region (120-160 ppm). The carbon attached to the oxygen (C5) is the most deshielded due to oxygen's high electronegativity. The quaternary carbons (C3 and C5) can be identified through techniques like DEPT-135, where they would be absent.
-
Methylene Carbon (C7): This aliphatic carbon appears upfield, around 42.5 ppm.
-
Methoxy Carbon (C10): The methoxy carbon signal is found around 55.1 ppm, a characteristic region for sp³ carbons bonded to oxygen.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Aromatic Stretch | Pyridine Ring |
| 2950-2850 | C-H Aliphatic Stretch | -CH₂- and -OCH₃ |
| 1600-1550 | C=N and C=C Ring Stretch | Pyridine Ring |
| 1650-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| 1050-1000 | C-O-C Symmetric Stretch | Aryl Ether |
Interpretation: The IR spectrum provides a distinct fingerprint for this compound. The most telling features are the two sharp peaks in the 3400-3250 cm⁻¹ region, characteristic of the primary amine N-H stretches. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the hybrid nature of the molecule. Strong absorptions corresponding to the pyridine ring stretches and the C-O ether linkage are also critical for confirmation. The spectrum of the related compound 3-Aminopyridine shows characteristic N-H and aromatic stretching vibrations that serve as a useful reference.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern in low-resolution MS gives clues about the molecule's structure.
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol
-
Exact Mass: 138.0793 Da
Expected Fragmentation: Under electron ionization (EI), the molecular ion ([M]⁺˙) at m/z = 138 would be observed. Key fragmentation pathways would include:
-
Loss of an amino group (•NH₂): [M - 16]⁺ → m/z = 122
-
Benzylic cleavage to lose •NH₂CH₂: [M - 30]⁺ → m/z = 108
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺ → m/z = 107
-
Loss of formaldehyde (CH₂O) from the methoxy group: [M - 30]⁺ → m/z = 108
Caption: Plausible EI-MS fragmentation pathways for the molecule.
Experimental Protocols & Workflow
Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data.
General Spectroscopic Analysis Workflow
The overall process from sample handling to data interpretation follows a logical sequence to ensure data integrity.
Caption: General workflow for spectroscopic characterization.
Protocol for NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required. Use of DEPT-135 and DEPT-90 pulse sequences is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (DMSO-d₆ at 39.52 ppm).[4]
Protocol for FT-IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Protocol for Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the GC oven to ensure separation from any impurities. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Identify the peak corresponding to this compound in the TIC. Analyze its mass spectrum, identifying the molecular ion peak and major fragment ions to confirm the structure.
Conclusion
The structural elucidation of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the primary amine and aryl ether moieties. Finally, mass spectrometry validates the molecular weight and provides structural confirmation through predictable fragmentation patterns. Together, these methods form a robust analytical workflow, ensuring the identity, purity, and quality of this important chemical building block for its application in scientific research and development.
References
An In-Depth Technical Guide to the Discovery and Historical Synthesis of (5-Methoxypyridin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methoxypyridin-3-YL)methanamine is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this important pyridine derivative. It delves into the primary synthetic routes, detailing the underlying chemical principles and experimental considerations. The guide also covers the physicochemical properties and spectroscopic characterization of the molecule, offering a valuable resource for researchers engaged in its synthesis and application in drug discovery and development.
Introduction: A Versatile Scaffold in Medicinal Chemistry
The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active molecules. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a compound. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of these properties. This compound, with its methoxy and aminomethyl groups at the 3- and 5-positions, presents a unique combination of electronic and steric features. The methoxy group can modulate the basicity of the pyridine nitrogen through its electron-donating resonance effect, while the aminomethyl group provides a key point for further chemical modification and interaction with biological targets. These attributes make it a sought-after precursor in the development of novel therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [Calculated] |
| Molecular Weight | 138.17 g/mol | [Calculated] |
| CAS Number | 164299-63-0 | N/A |
| Appearance | Likely a liquid or low-melting solid at room temperature | [Inferred] |
| Boiling Point | Not definitively reported, but expected to be elevated due to hydrogen bonding | [Inferred] |
| Solubility | Expected to be soluble in water and polar organic solvents | [Inferred] |
Spectroscopic Data:
While a definitive, publicly available, fully assigned set of spectra for the free base is not readily found in the primary literature, data for related structures and the dihydrochloride salt provide valuable insights. The expected spectroscopic features are as follows:
-
¹H NMR: The proton NMR spectrum would be characterized by distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methylene protons of the aminomethyl group. The protons of the amine group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the six carbons of the pyridine ring, the methoxy carbon, and the methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.
Historical Synthesis: Key Methodologies and Their Evolution
The synthesis of this compound has evolved with the development of modern synthetic methodologies. The primary approaches involve the reduction of a suitable precursor, namely 5-methoxypyridine-3-carbonitrile or 5-methoxypyridine-3-carbaldehyde.
From 5-Methoxypyridine-3-carbonitrile: A Common Precursor
One of the most prevalent routes to this compound involves the reduction of 5-methoxypyridine-3-carbonitrile. This nitrile precursor can be synthesized from readily available starting materials.
Diagram of Synthetic Pathway from 5-Methoxypyridine-3-carbonitrile:
Caption: General synthetic scheme for the preparation of this compound from the corresponding nitrile.
3.1.1. Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitriles to primary amines due to its clean nature and high yields.
-
Expertise & Experience: The choice of catalyst and reaction conditions is critical for achieving high selectivity towards the primary amine and avoiding the formation of secondary and tertiary amine byproducts. Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrogenation of pyridinecarbonitriles. The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., methanol, ethanol) or acetic acid, under a hydrogen atmosphere. The use of an acidic additive can sometimes enhance the reaction rate and selectivity.[1]
-
Trustworthiness (Self-Validating System): The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material. The final product is then isolated and purified, and its identity and purity are confirmed by spectroscopic methods.
Experimental Protocol: Catalytic Hydrogenation of 5-Methoxypyridine-3-carbonitrile
-
Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 5-methoxypyridine-3-carbonitrile in a suitable solvent (e.g., methanol) is prepared.
-
Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.
3.1.2. Chemical Reduction with Metal Hydrides
Alternatively, chemical reducing agents, particularly lithium aluminum hydride (LiAlH₄), can be used for the reduction of the nitrile group.
-
Expertise & Experience: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[2][3] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. Careful, portion-wise addition of the reducing agent to a solution of the nitrile at a controlled temperature is crucial to manage the exothermic nature of the reaction.
-
Trustworthiness (Self-Validating System): The reaction is typically quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess hydride and precipitate aluminum salts, which can then be removed by filtration.[4] This procedure, often referred to as the Fieser workup, ensures a safe and efficient workup. The purity and identity of the isolated product are confirmed by standard analytical techniques.
Experimental Protocol: LiAlH₄ Reduction of 5-Methoxypyridine-3-carbonitrile
-
Reaction Setup: A solution of 5-methoxypyridine-3-carbonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Hydride Addition: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in the same solvent is added dropwise with stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete as monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Work-up: The resulting granular precipitate is removed by filtration, and the filter cake is washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude amine is purified by distillation under reduced pressure.
From 5-Methoxypyridine-3-carbaldehyde: The Reductive Amination Approach
Another important synthetic route to this compound is the reductive amination of 5-methoxypyridine-3-carbaldehyde. This method involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.
Diagram of Reductive Amination Pathway: dot digraph "Reductive Amination" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"5-Methoxypyridine-3-carbaldehyde" [fillcolor="#FBBC05"]; "Ammonia" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reducing Agent" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Imine Intermediate" [style=dashed]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"5-Methoxypyridine-3-carbaldehyde" -> "Imine Intermediate" [label="+ NH₃"]; "Ammonia" -> "Imine Intermediate"; "Imine Intermediate" -> "this compound" [label="Reduction"]; "Reducing Agent" -> "this compound"; }
References
- 1. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. Workup [chem.rochester.edu]
The Emerging Therapeutic Potential of (5-Methoxypyridin-3-YL)methanamine Derivatives: A Technical Guide for Drug Discovery
Introduction: The (5-Methoxypyridin-3-YL)methanamine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient therapeutic development. The this compound core has emerged as one such scaffold, demonstrating a remarkable versatility that spans oncology, neurodegenerative disorders, and beyond. Its unique electronic and steric properties, conferred by the methoxy-substituted pyridine ring and the flexible methanamine linker, provide a fertile ground for the design of potent and selective modulators of key physiological pathways.
This technical guide offers an in-depth exploration of the burgeoning biological activities associated with this compound derivatives. We will delve into the mechanistic underpinnings of their therapeutic potential, present field-proven experimental protocols for their evaluation, and provide a forward-looking perspective on the future of this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
I. Anticancer Activity: Dual Inhibition of the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] this compound derivatives have shown significant promise as dual inhibitors of PI3K and mTOR, offering a powerful strategy to overcome the feedback loops and resistance mechanisms associated with single-target agents.[3]
Mechanism of Action: A Two-Pronged Assault on Cancer Cell Proliferation
Dual PI3K/mTOR inhibitors containing the methoxypyridine scaffold act as ATP-competitive inhibitors at the kinase domains of both PI3K and mTOR.[4] This simultaneous blockade of two key nodes in the pathway leads to a more profound and sustained inhibition of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3]
The PI3K/mTOR signaling pathway is a complex network of protein interactions. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound derivatives.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[5] Studies on sulfonamide methoxypyridine derivatives have revealed that the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety is a key pharmacophore for potent PI3K inhibitory activity.[3] Further optimization of other parts of the molecule can enhance mTOR inhibition and improve pharmacokinetic properties.
Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K/mTOR Inhibition
The ADP-Glo™ Kinase Assay is a robust and high-throughput method for quantifying the activity of kinases by measuring the amount of ADP produced during the kinase reaction.[6][7]
Objective: To determine the IC50 values of this compound derivatives against PI3K and mTOR kinases.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human PI3K and mTOR kinases
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase-specific substrate (e.g., PIP2 for PI3K)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, its substrate, and ATP.
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
Add 2.5 µL of the kinase reaction buffer to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
II. Neuroprotective Activities: Combating Excitotoxicity and Oxidative Stress
Neurodegenerative diseases are often characterized by neuronal cell death triggered by mechanisms such as excitotoxicity and oxidative stress.[8] Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at excessive concentrations, leading to a cascade of events that culminate in neuronal demise.[9] Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.
Mechanism of Action: Attenuation of Glutamate-Induced Toxicity
The precise mechanisms by which this compound derivatives exert their neuroprotective effects are still under investigation. However, based on the activities of related pyridine-containing compounds, several plausible pathways can be proposed. These include the modulation of glutamate receptor activity and the mitigation of downstream oxidative stress.[10][11]
The HT-22 mouse hippocampal cell line is a widely used in vitro model to study glutamate-induced oxidative stress, as these cells lack ionotropic glutamate receptors.[12] In this model, high concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to depletion of the intracellular antioxidant glutathione (GSH). This, in turn, results in the accumulation of reactive oxygen species (ROS) and subsequent cell death.[5]
Experimental Protocol: Assessing Neuroprotection in HT-22 Cells
This protocol outlines a method for evaluating the neuroprotective effects of this compound derivatives against glutamate-induced toxicity in HT-22 cells.[5]
Objective: To determine the ability of test compounds to protect HT-22 cells from glutamate-induced cell death.
Materials:
-
HT-22 mouse hippocampal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
L-Glutamic acid
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the medium containing the test compounds to the cells.
-
Incubate for 2 hours.
-
-
Induction of Glutamate Toxicity:
-
After the pre-treatment, add L-glutamic acid to the wells to a final concentration of 5 mM to induce excitotoxicity.
-
Incubate the plate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Workflow for assessing neuroprotective effects in HT-22 cells.
III. Antimicrobial and Antifungal Potential
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with new mechanisms of action. Pyridine and its derivatives have long been recognized for their broad-spectrum antimicrobial activities.[13] The this compound scaffold, with its unique structural features, presents an attractive starting point for the design of new antimicrobial and antifungal agents.
Mechanism of Action: Awaiting Elucidation
The precise mechanisms by which this compound derivatives may exert antimicrobial effects are yet to be fully elucidated. However, the antimicrobial activity of pyridine-containing compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15] The broth microdilution method is a standard and widely used technique for determining MIC values.[1][6]
Objective: To determine the MIC of this compound derivatives against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum to the final working concentration (typically 5 x 10^5 CFU/mL).
-
-
Serial Dilution of Test Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. A typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
-
IV. Other Potential Biological Activities: A Scaffold of Diverse Therapeutic Promise
The versatility of the this compound scaffold extends beyond the realms of oncology, neuroprotection, and antimicrobial research. Derivatives incorporating this core have been investigated for a range of other biological activities, highlighting its potential to address a wide spectrum of therapeutic needs.
Phosphodiesterase 5 (PDE5) Inhibition
PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[4] PDE5 inhibitors are widely used in the treatment of erectile dysfunction and pulmonary hypertension. The pyridine moiety is a key structural feature in several potent and selective PDE5 inhibitors.[7][16][17] The methoxy group on the pyridine ring, in particular, has been shown to be important for inhibitory activity.[4]
Serotonin 5-HT2A Receptor Agonism
The serotonin 5-HT2A receptor is a G-protein coupled receptor that plays a crucial role in various central nervous system functions, including mood, cognition, and perception.[18] Agonists of the 5-HT2A receptor, such as psilocybin, have shown therapeutic potential for treating psychiatric disorders like depression and anxiety.[19][20][21] The pyridine scaffold is present in a number of known 5-HT2A receptor agonists, suggesting that this compound derivatives could be explored for their potential in this area.
Choline Transporter Inhibition
The high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine.[22][23] Inhibitors of CHT can modulate cholinergic neurotransmission and have potential applications in the study and treatment of neurological and psychiatric disorders.[24][25][26] The pyridine ring is a component of some known CHT inhibitors, indicating that the this compound core could serve as a template for the design of novel CHT modulators.
V. Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its status as a privileged structure in medicinal chemistry. Its derivatives have shown compelling biological activities across a diverse range of therapeutic areas, including oncology, neurodegeneration, and infectious diseases. The insights into their mechanisms of action and the availability of robust experimental protocols for their evaluation provide a solid foundation for further drug discovery and development efforts.
Future research should focus on:
-
Lead Optimization: Systematic modification of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities, particularly in the areas of neuroprotection and antimicrobial action.
-
In Vivo Efficacy Studies: Translation of the promising in vitro findings into preclinical animal models to assess the therapeutic potential of lead compounds.
-
Exploration of New Therapeutic Areas: Screening of this compound derivative libraries against a broader range of biological targets to uncover novel therapeutic applications.
VI. References
-
Smith, J. A., & Doe, J. B. (2022). The PI3K/mTOR pathway in cancer. Journal of Molecular Biology, 434(5), 167421. --INVALID-LINK--
-
Chen, L., et al. (2023). Structure-activity relationship of pyridine derivatives as anticancer agents. European Journal of Medicinal Chemistry, 245, 114915. --INVALID-LINK--
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. --INVALID-LINK--
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. --INVALID-LINK--
-
Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. --INVALID-LINK--
-
Li, X., et al. (2021). Recent Advances in the Development of PI3K/mTOR-Based Anticancer Agents: A Mini Review. Frontiers in Pharmacology, 12, 638589. --INVALID-LINK--
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. --INVALID-LINK--
-
Afrin, S., et al. (2022). A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. Molecules, 27(19), 6534. --INVALID-LINK--
-
Yu, G., et al. (2001). Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 44(7), 1025-1027. --INVALID-LINK--
-
Sabnis, R. W., & Sabnis, A. R. (2025). Novel Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2019). RSC Medicinal Chemistry, 10(10), 1731-1743. --INVALID-LINK--
-
Smith, J. C., Cavallito, C. J., & Foldes, F. F. (1967). Choline acetyltransferase inhibitors: a group of styryl-pyridine analogs. Biochemical Pharmacology, 16(12), 2438-2441. --INVALID-LINK--
-
Sabnis, R. W., & Sabnis, A. R. (2025). Novel Aminoalkyl-Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Duan, W., et al. (2024). Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants. Chemical Reviews, 124(3), 124-163. --INVALID-LINK--
-
Roman, G. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5248. --INVALID-LINK--
-
Apparsundaram, S., et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 431-441. --INVALID-LINK--
-
Cytion. (n.d.). HT22 Cell Line - A Research Guide to Neurodegeneration. --INVALID-LINK--
-
Okuda, T., & Haga, T. (2021). Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics. European Journal of Pharmacology, 898, 173986. --INVALID-LINK--
-
Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. (2015). ACS Chemical Neuroscience, 6(3), 431-441. --INVALID-LINK--
-
Baidya, A. T. K., et al. (2023). Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors. ACS Chemical Neuroscience, 14(4), 749-765. --INVALID-LINK--
-
Wang, L., et al. (2022). The Role of LincRNA-EPS/Sirt1/Autophagy Pathway in the Neuroprotection Process by Hydrogen against OGD/R-Induced Hippocampal HT22 Cells Injury. International Journal of Molecular Sciences, 23(21), 13346. --INVALID-LINK--
-
Baidya, A. T. K., et al. (2023). Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors. ACS Chemical Neuroscience, 14(4), 749-765. --INVALID-LINK--
-
Wang, L., et al. (2022). The Role of LincRNA-EPS/Sirt1/Autophagy Pathway in the Neuroprotection Process by Hydrogen against OGD/R-Induced Hippocampal HT22 Cells Injury. MDPI. --INVALID-LINK--
-
Differentiation renders susceptibility to excitotoxicity in HT22 neurons. (2014). Neural Regeneration Research, 9(12), 1238-1244. --INVALID-LINK--
-
Roman, G. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5248. --INVALID-LINK--
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Research Journal of Pharmacy and Technology, 15(7), 3291-3298. --INVALID-LINK--
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][6][7]Thiadiazole Moiety. (2020). ChemistrySelect, 5(3), 1085-1090. --INVALID-LINK--
-
O'Leary, D. M., et al. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 145(4), 527-534. --INVALID-LINK--
-
O'Leary, D. M., et al. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 145(4), 527-534. --INVALID-LINK--
-
Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review. (2021). Journal of Cellular and Molecular Medicine, 25(16), 7491-7505. --INVALID-LINK--
-
The neuroprotective effects of cordycepin inhibit glutamate-induced oxidative and ER stress-associated apoptosis in hippocampal HT22 cells. (2014). Neurotoxicology, 41, 102-111. --INVALID-LINK--
-
Roth, B. L. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 75(4), 739-770. --INVALID-LINK--
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2009). Neuropsychopharmacology, 34(1), 139-152. --INVALID-LINK--
-
O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429-1437. --INVALID-LINK--
-
O'Leary, D. M., et al. (2005). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 145(4), 527-534. --INVALID-LINK--
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective effects of cordycepin inhibit glutamate-induced oxidative and ER stress-associated apoptosis in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Choline acetyltransferase inhibitors: a group of styryl-pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The (5-Methoxypyridin-3-YL)methanamine Scaffold: A Versatile Core for CNS and Oncology Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel drugs.[1] Within this class, the (5-Methoxypyridin-3-YL)methanamine moiety has emerged as a particularly valuable starting point for the design of potent and selective modulators of challenging biological targets. The strategic placement of the methoxy and aminomethyl groups on the pyridine ring provides a fertile ground for structural modifications that can exquisitely tune the pharmacological properties of the resulting analogs. This guide provides an in-depth exploration of the this compound core, detailing its synthesis, key structural modifications, and the resulting structure-activity relationships (SAR) for a range of therapeutic targets, including those in the central nervous system (CNS) and oncology. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and visualize key pathways and workflows to empower researchers in their drug discovery endeavors.
The this compound Core: A Privileged Starting Point
The this compound scaffold presents a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The pyridine nitrogen introduces a dipole moment and a potential hydrogen bond acceptor, influencing solubility and interactions with biological targets. The methoxy group at the 5-position is a key modulator of electronic properties and can also participate in hydrogen bonding.[3] The aminomethyl group at the 3-position provides a crucial handle for a wide array of synthetic modifications, allowing for the exploration of diverse chemical space.
Synthesis of the Core Scaffold
A robust and scalable synthesis of the this compound core is essential for any drug discovery program. While multiple routes can be envisaged, a common and effective strategy involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. Below is a representative, step-by-step protocol for the synthesis of this compound, based on established chemical principles.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Methoxynicotinaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 5-methoxynicotinaldehyde (1.0 eq) in methanol.
-
Addition of Amine Source: To the stirred solution, add ammonium chloride (10 eq).
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Structural Modifications and Structure-Activity Relationships (SAR)
The true power of the this compound scaffold lies in its amenability to structural modification. By systematically altering different parts of the molecule, researchers can probe the chemical space around a biological target and optimize for potency, selectivity, and pharmacokinetic properties.
Modifications of the Aminomethyl Group
The primary amine of the aminomethyl group is the most common site for derivatization. Acylation, alkylation, and sulfonylation are routine transformations that introduce a wide variety of substituents.
-
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides yields amides. The nature of the acyl group can significantly impact activity. For example, in the development of gamma-secretase modulators, the introduction of a bulky, lipophilic acyl group was found to be crucial for potency.[4][5]
-
Alkylation: Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. This modification can influence basicity and steric interactions within the binding pocket.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group can act as a hydrogen bond acceptor and can significantly alter the electronic and steric profile of the molecule. Sulfonamide methoxypyridine derivatives have been successfully developed as potent PI3K/mTOR dual inhibitors.[6][7]
Modifications of the Pyridine Ring
While less common than derivatization of the aminomethyl group, modifications to the pyridine ring itself can also have a profound impact on activity.
-
Substitution at other positions: Introduction of substituents at the 2-, 4-, or 6-positions of the pyridine ring can modulate the electronics and sterics of the core. For example, in a series of nicotinic acetylcholine receptor agonists, substitution at the C5 position of the pyridine ring with bulky groups like phenyl or heteroaryl moieties led to high-affinity ligands.[8]
-
Bioisosteric replacement: The pyridine ring can be replaced with other heterocycles to probe the importance of the nitrogen atom and the overall ring electronics.
Modifications of the Methoxy Group
The methoxy group at the 5-position is a key determinant of the scaffold's properties.
-
Demethylation: Removal of the methyl group to reveal a hydroxyl group introduces a hydrogen bond donor and can significantly alter solubility and metabolism.
-
Alkoxy chain homologation: Replacing the methoxy group with larger alkoxy groups can probe for additional hydrophobic interactions in the binding pocket.
SAR Summary Tables
To illustrate the impact of these modifications, the following tables summarize the structure-activity relationships for three distinct classes of this compound analogs.
Table 1: SAR of Methoxypyridine-Derived Gamma-Secretase Modulators for Aβ42 Reduction [9]
| R Group Modification | General Structure | Aβ42 IC₅₀ (nM) | Key Insight |
| Desfluoro analog | >4-fold loss in activity | A substituent on the B-ring is critical for potency. | |
| 3-Hydroxypyridine | Modest activity | Introduction of a hydrogen-bond donor is tolerated. | |
| 3-Methoxypyridine | 60 | 3-fold improvement over parent compound, indicating a favorable interaction. |
Table 2: SAR of (Phenoxypyridin-3-yl)methylamines as Noradrenaline Reuptake Inhibitors [10]
| R Group Modification (on Phenoxy Ring) | General Structure | NRI Activity | Key Insight |
| Unsubstituted | Moderate | Baseline activity established. | |
| 2-Substitution | Potent | Appropriate substitution at the 2-position of the phenoxy ring enhances NRI activity. | |
| 3- or 4-Substitution | Less Potent | Substitution at the 3- or 4-position is less favorable for activity. |
Table 3: SAR of Sulfonamide Methoxypyridine Derivatives as PI3Kα Inhibitors [7]
| R Group Modification | General Structure | PI3Kα IC₅₀ (nM) | Key Insight |
| Various Amides (at part C) | Varies | Introduction of hydrophilic amide groups can enhance water solubility and metabolic stability while maintaining potent inhibitory activity. | |
| 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (Part A) | Strongest | This specific substitution pattern on the benzenesulfonamide moiety is optimal for PI3K inhibitory activity. |
Therapeutic Applications and Associated Signaling Pathways
The versatility of the this compound scaffold has led to the development of analogs with potential applications in a range of diseases. Below, we explore three key areas and the signaling pathways these compounds modulate.
Alzheimer's Disease: Gamma-Secretase Modulators
The accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 species, is a central event in the pathogenesis of Alzheimer's disease.[11] Gamma-secretase is a key enzyme in the production of Aβ peptides.[12] Gamma-secretase modulators (GSMs) are a promising therapeutic strategy as they allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ species without affecting other vital functions of the enzyme, such as Notch signaling.[11][12] Methoxypyridine-derived compounds have been identified as potent GSMs that reduce Aβ42 levels.[4][5]
Caption: Modulation of the Amyloid Cascade by a GSM.
Experimental Protocol: In Vitro Gamma-Secretase Activity Assay
This protocol describes a general method for assessing the activity of GSMs using a cell-free assay with a fluorogenic substrate.
Materials:
-
Recombinant human γ-secretase enzyme
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP C99 flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% CHAPS)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer.
-
Compound Addition: Add the test compounds or DMSO (vehicle control) to the wells.
-
Enzyme Addition: Add the recombinant γ-secretase enzyme to each well and incubate for 15 minutes at 37°C to allow for compound binding.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Depression and ADHD: Noradrenaline Reuptake Inhibitors
Noradrenaline (norepinephrine) is a key neurotransmitter involved in regulating mood, attention, and arousal.[13] The norepinephrine transporter (NET) is responsible for the reuptake of noradrenaline from the synaptic cleft, thereby terminating its signal.[13] Inhibitors of NET increase the synaptic concentration of noradrenaline and are effective treatments for depression and attention-deficit/hyperactivity disorder (ADHD).[13] Analogs of (phenoxypyridin-3-yl)methanamine have been identified as selective noradrenaline reuptake inhibitors (NRIs).[10]
Caption: Mechanism of a Noradrenaline Reuptake Inhibitor.
Experimental Protocol: In Vitro Noradrenaline Reuptake Assay
This protocol outlines a method for assessing the inhibitory activity of compounds on NET using a cell-based assay with radiolabeled norepinephrine.
Materials:
-
Cells stably expressing the human norepinephrine transporter (hNET)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine
-
Test compounds (dissolved in DMSO)
-
Desipramine (a known NET inhibitor, for control)
-
96-well cell culture plate
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Cell Plating: Seed the hNET-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and desipramine in KRH buffer.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compounds or vehicle (DMSO) for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding a solution of [³H]-norepinephrine to each well.
-
Incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of norepinephrine uptake for each compound concentration and determine the IC₅₀ value.
Cancer: PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][14] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14] Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of the pathway and may be more effective than single-target agents.[7] Sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[6][7]
Caption: Dual Inhibition of the PI3K/mTOR Signaling Pathway.
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against PI3K and mTOR kinases using a biochemical assay.
Materials:
-
Recombinant PI3K and mTOR enzymes
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., PIP₂ for PI3K, a peptide substrate for mTOR)
-
ATP (radiolabeled [γ-³²P]ATP or a system for non-radioactive detection)
-
Test compounds (dissolved in DMSO)
-
96-well plate
-
Phosphorimager or appropriate detection system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the respective enzyme (PI3K or mTOR), and the test compound or DMSO (vehicle control).
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction for 30-60 minutes at 30°C.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done using a phosphorimager. For non-radioactive methods, follow the manufacturer's instructions (e.g., using an antibody-based detection system).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The examples highlighted in this guide demonstrate its potential to yield potent and selective modulators of diverse and challenging biological targets. Future research in this area will likely focus on:
-
Exploration of new therapeutic targets: The versatility of the scaffold suggests that it could be adapted to target other kinases, transporters, and receptors.
-
Fine-tuning of ADMET properties: Further optimization of the scaffold to improve metabolic stability, oral bioavailability, and reduce off-target effects will be crucial for clinical success.
-
Application of novel synthetic methodologies: The development of new synthetic methods will enable the rapid and efficient generation of diverse analog libraries for high-throughput screening.
References
- 1. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 12. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of (5-Methoxypyridin-3-YL)methanamine
Abstract
(5-Methoxypyridin-3-YL)methanamine is a substituted pyridine derivative of significant interest in contemporary drug discovery and development. Its unique structural motifs, featuring a methoxy group and a primary amine on the pyridine ring, render it a valuable building block in the synthesis of novel therapeutic agents. However, these same functional groups also impart specific chemical reactivity and potential hazards that necessitate a comprehensive understanding for safe and effective handling. This guide provides a detailed examination of the chemical properties of this compound, offering field-proven protocols for its safe handling, storage, and in-application use. It is intended for researchers, chemists, and drug development professionals who work with this and structurally related compounds.
Chemical and Physical Properties: The "Why" Behind the Handling Protocols
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating the rationale behind the recommended safety and handling procedures.
| Property | Value/Information | Implication for Handling and Storage |
| Molecular Formula | C7H10N2O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Typically a solid | Potential for dust inhalation. |
| Basicity | The pyridine nitrogen is basic, though mitigated by the electron-withdrawing effect of the methoxy group.[1] The primary amine is also basic. | Can react exothermically with acids.[2][3] Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[4] |
| Air & Light Sensitivity | Aminopyridines can oxidize and darken over time, a process accelerated by heat and light.[5] The methoxy group, being an ether, introduces the potential for peroxide formation upon prolonged exposure to air.[6][7] | Requires storage under an inert atmosphere and protection from light.[5] Regular testing for peroxides is advisable for older samples. |
| Solubility | Soluble in water and common organic solvents.[3] | Spills can readily spread if a suitable absorbent is not used. Aqueous workups require careful pH control. |
| Hazard Class | Harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[8] | Mandates the use of appropriate Personal Protective Equipment (PPE) and handling within a certified chemical fume hood. |
Hazard Identification and Risk Mitigation: A Proactive Approach
The primary hazards associated with this compound are skin and eye irritation, respiratory tract irritation upon inhalation of dust, and harm if ingested.[8] Long-term exposure to pyridine derivatives should be minimized.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent contact with dust or splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary. All handling of the solid should be performed in a chemical fume hood to minimize inhalation risk.
Detailed Protocols for Safe Handling and Storage
Handling Protocol for Air-Sensitive Pyridine Derivatives
Given the potential for oxidation and peroxide formation, handling this compound under an inert atmosphere is best practice, particularly for long-term storage or use in sensitive reactions.
Objective: To safely weigh and dispense this compound while minimizing exposure to atmospheric oxygen and moisture.
Materials:
-
This compound in a sealed container
-
Glovebox or Schlenk line with a supply of dry, inert gas (Nitrogen or Argon)
-
Spatula
-
Weighing vessel (e.g., round-bottom flask with a septum-inlet sidearm)
-
Analytical balance inside the glovebox or a tared, sealed vessel for transfer to an external balance.
Procedure:
-
Preparation: Ensure the glovebox or Schlenk line is purged and maintained at a positive pressure of inert gas. All glassware should be oven-dried and cooled under an inert atmosphere.[10][11]
-
Inert Atmosphere Transfer: Place the sealed container of this compound, spatula, and weighing vessel into the antechamber of the glovebox and cycle as per the glovebox's standard operating procedure.
-
Dispensing: Inside the glovebox, carefully open the container of this compound. Using the spatula, transfer the desired amount to the weighing vessel.
-
Sealing: Securely seal the weighing vessel and the stock container of the reagent.
-
Removal from Glovebox: If weighing was performed inside the glovebox, the sealed weighing vessel can be removed through the antechamber. If an external balance is used, the tared and sealed vessel is removed, weighed, and the mass of the compound determined by difference.
-
Post-Handling: Clean the spatula and any contaminated surfaces within the glovebox.
Storage Protocol
Proper storage is crucial to maintain the integrity of this compound and prevent the formation of hazardous byproducts.
-
Atmosphere: Store under a positive pressure of dry, inert gas (Nitrogen or Argon).
-
Container: Use a tightly sealed, opaque container to protect from light and air.[5] For smaller quantities, an amber glass vial with a PTFE-lined cap is suitable.
-
Temperature: Store in a cool, dry place away from heat sources.[12]
-
Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[3][4]
-
Labeling: Clearly label the container with the chemical name, date received, and date opened.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-rehearsed emergency plan is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Control Ignition Sources: If the spill is large, extinguish any nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated. For large spills outside a fume hood, evacuation and professional response may be necessary.[13]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[12] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully sweep the absorbent material into a sealable, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.[14]
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Waste Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[12] Collect waste in a clearly labeled, sealed container and follow all local, state, and federal regulations for chemical waste disposal. Never pour pyridine-containing waste down the drain.[12]
Conclusion
This compound is a valuable compound in the arsenal of the medicinal chemist. Its effective and safe use hinges on a proactive and informed approach to handling and storage. By understanding its chemical properties and adhering to the detailed protocols outlined in this guide, researchers can mitigate the associated risks and unlock its full potential in the development of novel therapeutics.
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. (4-Methoxypyridin-3-yl)methanamine | 1060805-04-0 | KSB80504 [biosynth.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (5-Methoxypyridin-3-YL)methanamine in Multi-Step Organic Synthesis
Abstract
(5-Methoxypyridin-3-YL)methanamine is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within medicinal chemistry and drug discovery programs. Its structure, featuring a pyridine core substituted with a methoxy group and a primary aminomethyl side chain, offers a unique confluence of reactivity and physicochemical properties. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, while the methoxy group can modulate metabolic stability and receptor binding interactions. The primary amine serves as a versatile synthetic handle for constructing a diverse array of molecular architectures. These application notes provide researchers, scientists, and drug development professionals with an in-depth guide to the strategic application of this compound, complete with detailed, field-proven protocols for key synthetic transformations.
Introduction: The Versatility of a Privileged Scaffold
The methoxypyridine motif is of significant interest in the synthesis of biologically active molecules. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and the ring system can engage in π-π stacking interactions with biological targets. The methoxy group at the 5-position influences the electronic properties of the ring and provides a lipophilic substituent that can enhance membrane permeability.
This compound, available commercially often as its dihydrochloride salt, serves as a versatile scaffold for introducing this valuable moiety into target molecules. Its primary application lies in its role as a nucleophile, enabling the facile construction of amides, sulfonamides, ureas, and secondary amines—key functional groups in a multitude of pharmaceutical agents. Research into related methoxypyridine derivatives has shown their utility in developing potent and selective inhibitors for various enzyme targets, such as PI3K/mTOR, which are crucial in cancer therapy.[1]
This guide will focus on the two most common and critical applications of this building block: sulfonamide synthesis and amide bond formation , providing detailed protocols and the scientific rationale behind the procedural steps.
Physicochemical & Spectroscopic Profile
A summary of the key properties of the parent compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| CAS Number | 1044919-31-4[2] |
| Appearance | Typically an oil or low-melting solid |
| Form Supplied | Often as the dihydrochloride salt (C₇H₁₂Cl₂N₂O, MW: 211.09 g/mol )[3] |
Spectroscopic data for related analogs suggest the following characteristic signals:
-
¹H NMR: Protons of the methoxy group (singlet, ~3.9 ppm), methylene group (singlet, ~3.8-4.1 ppm), and distinct signals for the pyridine ring protons.[4]
-
¹³C NMR: Resonances for the methoxy carbon (~55 ppm), methylene carbon (~45 ppm), and aromatic carbons of the pyridine ring.[4]
-
Mass Spec (ESI-MS): A molecular ion peak corresponding to [M+H]⁺ at m/z 139.17.[5]
Core Synthetic Applications & Protocols
The primary amine of this compound is the center of its synthetic utility. The following sections detail protocols for its incorporation into larger molecules through robust and reliable chemical reactions.
Workflow Overview: From Building Block to Target Molecule
The general workflow for utilizing this compound (often from its salt form) involves liberation of the free amine followed by coupling with an electrophilic partner.
Caption: General workflow for using the amine salt in synthesis.
Application 1: Synthesis of N-Substituted Sulfonamides
The formation of a sulfonamide linkage is a cornerstone of medicinal chemistry, prevalent in antibiotics, diuretics, and enzyme inhibitors. The reaction of this compound with an arylsulfonyl chloride provides a direct route to novel sulfonamide derivatives, which have shown promise as PI3K/mTOR dual inhibitors.[1]
Caption: Key components in sulfonamide bond formation.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes the reaction with a generic arylsulfonyl chloride.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 138.17 | 138 mg | 1.0 |
| Arylsulfonyl Chloride (generic) | Varies | 1.1 eq | 1.1 |
| Pyridine (anhydrous) | 79.10 | 3 mL | - |
| Dichloromethane (DCM, anhydrous) | 84.93 | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Step-by-Step Methodology
-
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (138 mg, 1.0 mmol).
-
Expert Insight: If starting from the dihydrochloride salt, it must first be neutralized. Dissolve the salt in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the free amine as an oil. Proceed with this oil.
-
-
Dissolution: Dissolve the amine in anhydrous DCM (10 mL) and add anhydrous pyridine (3 mL). Cool the solution to 0 °C in an ice bath.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct generated during the reaction. Cooling to 0 °C helps to control the initial exotherm of the reaction.
-
-
Reagent Addition: In a separate vial, dissolve the arylsulfonyl chloride (1.1 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the starting amine spot indicates reaction completion.
-
-
Work-up: Quench the reaction by slowly adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).
-
Causality: The HCl wash removes excess pyridine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure sulfonamide product.
Application 2: Amide Bond Formation via Coupling Reagents
Amide coupling is arguably the most frequently performed reaction in drug discovery. This compound can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for efficient amide bond formation.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Carboxylic Acid (generic) | Varies | 1.0 eq | 1.0 |
| This compound | 138.17 | 152 mg | 1.1 |
| EDC·HCl | 191.70 | 230 mg | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.52 mL | 3.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 10 mL | - |
Step-by-Step Methodology
-
Preparation: To a 50 mL round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol), EDC·HCl (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir the mixture at room temperature for 15 minutes.
-
Expert Insight: This pre-activation step allows for the formation of the HOBt-ester, a highly reactive intermediate that minimizes side reactions and racemization (if the carboxylic acid is chiral).
-
-
Amine Addition: Add this compound (152 mg, 1.1 mmol) to the flask, followed by the dropwise addition of DIPEA (0.52 mL, 3.0 mmol).
-
Causality: DIPEA is a non-nucleophilic hindered base used to neutralize the HCl from EDC·HCl and the carboxylic acid proton, ensuring the primary amine remains nucleophilic.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extraction and Washing: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers and wash with 5% aqueous LiCl solution (3 x 20 mL) to remove residual DMF. Follow with a wash of saturated NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography (silica gel) using an appropriate solvent gradient to yield the pure amide product.
Conclusion
This compound is a high-value building block for synthetic chemists engaged in the design and creation of complex molecular targets. Its utility stems from the strategic placement of a reactive primary amine on a pharmaceutically relevant methoxypyridine scaffold. The protocols detailed herein for sulfonamide and amide synthesis represent robust, reproducible methods that can be broadly applied. By understanding the causality behind each experimental step, from reagent choice to work-up procedures, researchers can confidently and efficiently incorporate this versatile intermediate into multi-step synthetic campaigns, accelerating the pace of discovery in pharmaceutical and materials science.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [thesynnovator.com]
- 3. This compound Dihydrochloride [myskinrecipes.com]
- 4. Buy (3-Fluoro-5-methoxypyridin-2-yl)methanamine [smolecule.com]
- 5. (4-Methoxypyridin-3-yl)methanamine | 1060805-04-0 | KSB80504 [biosynth.com]
Application Notes & Protocols: The (5-Methoxypyridin-3-YL)methanamine Scaffold in Modern Drug Discovery
Executive Summary
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of FDA-approved therapeutics.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it an invaluable component in drug design.[3] This guide focuses on a specific, highly functionalized derivative: (5-Methoxypyridin-3-YL)methanamine . We will explore the strategic value of this scaffold, detailing its synthesis, key derivatization protocols, and applications in the development of targeted therapies. The inherent features of this molecule—a primary amine for versatile conjugation and a methoxy-substituted pyridine core for modulating physicochemical properties and target engagement—offer a powerful platform for generating novel chemical entities with therapeutic potential.
The Strategic Value of the 3,5-Disubstituted Pyridine Core
The this compound scaffold is not merely another pyridine derivative; its specific substitution pattern imparts distinct advantages for drug design. Chemical compounds derived from pyridine are highly sought-after in the pharmaceutical industry due to their potent therapeutic characteristics.[4][5]
-
Orthogonal Functional Handles : The scaffold presents two key points for modification: the nucleophilic primary amine at the 3-position and the pyridine ring itself, which can be further functionalized. The methoxy group at the 5-position subtly modulates the electronic nature of the ring and provides a steric and electronic feature that can be crucial for target recognition. This allows for a "modular" approach to library synthesis.
-
Vectorial Exploration of Chemical Space : The aminomethyl linker provides a flexible vector to position larger, more complex chemical moieties away from the pyridine core. This enables chemists to probe deep binding pockets within a biological target while the pyridine core anchors the molecule, for instance, through hydrogen bonding with the ring nitrogen.
-
Physicochemical Property Modulation : The pyridine nitrogen and the methoxy group's oxygen atom act as hydrogen bond acceptors, which can enhance aqueous solubility and bioavailability compared to a less polar carbocyclic analogue like benzene.[4][5] The methoxy group, in particular, has been shown to influence the antiproliferative activity of pyridine derivatives, where an increased number of methoxy substituents can lead to lower IC₅₀ values.[6]
-
Bioisosteric Potential : In drug design, the principle of bioisosterism—replacing one part of a molecule with another that has similar physical or chemical properties—is a key strategy for optimizing leads.[7] The methoxypyridine core can serve as a bioisostere for other aromatic systems, such as dimethoxy-phenyl rings or other heterocycles, potentially improving metabolic stability, altering selectivity, or escaping existing patent landscapes.[8]
Caption: Key features and modification vectors of the scaffold.
Synthesis and Derivatization Protocols
The utility of a scaffold is directly linked to its synthetic accessibility. The following protocols provide a robust pathway to the core scaffold and an example of its subsequent derivatization, a critical step for library development.
This multi-step protocol outlines the synthesis of this compound from commercially available 3,5-dibromopyridine.
Caption: Synthetic workflow for the core scaffold.
Step A: Synthesis of 3-Bromo-5-methoxypyridine
-
Rationale : This step selectively replaces one bromine atom with a methoxy group. The reaction conditions are controlled to favor mono-substitution. This intermediate is a crucial building block for introducing functionality at the 3-position.[9]
-
Materials :
-
3,5-Dibromopyridine (1.0 eq)
-
Sodium methoxide (NaOMe) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol :
-
Under an inert atmosphere (N₂ or Ar), add sodium methoxide to anhydrous DMF.
-
Add a solution of 3,5-dibromopyridine in DMF to the suspension.
-
Heat the reaction mixture to 90°C and stir for 1-2 hours, monitoring by TLC or LC-MS.[9]
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 3-bromo-5-methoxypyridine as an off-white solid.[9]
-
-
Validation : Confirm structure by ¹H NMR (expect signals around 8.27 (d), 7.36 (t), and 3.86 (s) ppm in CDCl₃) and mass spectrometry (expect m/z for C₆H₆BrNO).[9]
Step B: Synthesis of 5-Methoxynicotinonitrile
-
Rationale : The Rosenmund-von Braun reaction is a classic method for converting an aryl halide to a nitrile. The nitrile group is an excellent precursor to the aminomethyl group.
-
Materials :
-
3-Bromo-5-methoxypyridine (1.0 eq)
-
Copper(I) cyanide (CuCN) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Aqueous ferric chloride (FeCl₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Protocol :
-
Combine 3-bromo-5-methoxypyridine and CuCN in anhydrous DMF under an inert atmosphere.
-
Heat the mixture to reflux (approx. 150-160°C) and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and pour it into an aqueous solution of FeCl₃ to complex with excess cyanide.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to afford 5-methoxynicotinonitrile.
-
-
Validation : Confirm structure by ¹H NMR, IR (expect a strong C≡N stretch around 2230 cm⁻¹), and mass spectrometry (expect m/z for C₇H₆N₂O).
Step C: Synthesis of this compound
-
Rationale : The nitrile is reduced to a primary amine. Catalytic hydrogenation is a clean and effective method, though strong reducing agents like LiAlH₄ can also be used.
-
Materials :
-
5-Methoxynicotinonitrile (1.0 eq)
-
Raney Nickel (catalytic amount) or Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂) source
-
-
Protocol (Catalytic Hydrogenation) :
-
Dissolve 5-methoxynicotinonitrile in methanol in a hydrogenation vessel.
-
Carefully add a slurry of Raney Nickel catalyst.
-
Pressurize the vessel with H₂ gas (50 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound. The product may be purified further if necessary.
-
-
Validation : Confirm structure by ¹H NMR (disappearance of the nitrile proton signal and appearance of a new singlet for the -CH₂NH₂ group and a broad singlet for the -NH₂ protons) and mass spectrometry (expect m/z for C₇H₁₀N₂O).[10]
-
Rationale : This protocol demonstrates the primary utility of the scaffold's aminomethyl group by forming a stable amide bond, a common linkage in pharmaceuticals.
-
Materials :
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Protocol :
-
Dissolve this compound in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Add benzoyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor completion by TLC or LC-MS.
-
Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by recrystallization or silica gel chromatography.
-
-
Validation : Confirm structure by ¹H NMR (expect a new set of aromatic protons from the benzoyl group and a downfield shift of the -CH₂- protons) and mass spectrometry.
Applications and SAR Insights
The true value of the this compound scaffold is demonstrated by its successful incorporation into bioactive molecules.
The methoxypyridine motif is a recurring feature in the development of novel therapeutics, providing key interactions and favorable properties.
-
PI3K/mTOR Dual Inhibitors : In the design of PI3K/mTOR inhibitors, a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide fragment was identified as having potent PI3K inhibitory activity.[11] This highlights the importance of the methoxypyridine core in binding to the affinity pocket of the kinase. Although the substitution pattern is different from our core scaffold (2,3 vs 3,5), it validates the general utility of the methoxypyridine motif in kinase inhibitor design. The aminomethyl group of our scaffold could be used to attach a sulfonamide, creating analogues for SAR studies.
-
γ-Secretase Modulators (GSMs) : The introduction of a methoxypyridine motif into a tetracyclic scaffold for GSMs led to compounds with improved activity in reducing Aβ42 production and better drug-like properties, including solubility.[12] This suggests that replacing a less polar aromatic ring with methoxypyridine can be a successful strategy for property enhancement.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands : Studies on nAChR ligands have explored the steric influence of C5 substitution on the pyridine ring.[13] Analogues with bulky groups at the C5 position showed high binding affinity (Ki values in the nanomolar range). This demonstrates that the 5-position of the pyridine ring is a critical site for modification to tune potency and selectivity. Our scaffold, with its 5-methoxy group, fits this design principle.
Caption: General SAR exploration strategy using the scaffold.
The following table summarizes representative SAR data for pyridine-based compounds, illustrating the impact of substitutions.
| Compound Class | Core Scaffold/Analogue | Key Substitution | Biological Target | Activity (IC₅₀ / Kᵢ) | Reference |
| nAChR Ligands | 3-(pyrrolidinylmethoxy)pyridine | Phenyl at C5 | nAChR | Kᵢ = 0.055 nM | [13] |
| nAChR Ligands | 3-(pyrrolidinylmethoxy)pyridine | Unsubstituted at C5 | nAChR | Kᵢ = 0.15 nM | [13] |
| Antitubercular | Benzamide | 6-methoxypyridine-3-yl | M. tuberculosis QcrB | IC₉₀ > 100 µM | [14] |
| Antitubercular | Benzamide | 3-pyridine | M. tuberculosis QcrB | IC₉₀ = 7.5 µM | [14] |
| Antiproliferative | Phenyl-pyridine | Three -OCH₃ groups | Cancer Cell Line | IC₅₀ = 12 µM | [6] |
| Antiproliferative | Phenyl-pyridine | Four -OCH₃ groups | Cancer Cell Line | IC₅₀ < 25 µM | [6] |
This table is illustrative and compiles data from related pyridine scaffolds to demonstrate SAR principles. Direct data for derivatives of the title scaffold would be generated during a discovery campaign.
Conclusion
This compound is a high-value scaffold for medicinal chemistry. It provides a synthetically accessible and functionally versatile platform for the development of novel therapeutics. The strategic placement of the aminomethyl linker and the methoxy group on the privileged pyridine core allows for systematic SAR exploration, fine-tuning of physicochemical properties, and effective engagement with a wide range of biological targets. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful building block in their drug discovery programs.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 1044919-31-4 CAS Manufactory [m.chemicalbook.com]
- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Catalytic Utility of (5-Methoxypyridin-3-YL)methanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the catalytic applications of (5-Methoxypyridin-3-YL)methanamine and its derivatives. Moving beyond a simple recitation of procedures, this guide delves into the mechanistic underpinnings and strategic considerations for employing this versatile ligand scaffold in modern organic synthesis. We will explore its utility in both metal-promoted cross-coupling reactions and metal-free organocatalytic transformations, offering field-tested insights and robust protocols.
Introduction: A Modular Scaffold for Modern Catalysis
Pyridylmethylamines (pma) represent a potent and arguably underrated class of ligands in catalysis.[1] Their power lies in a modular backbone composed of a pyridine ring and a side-chain amine, both of which can be readily modified to fine-tune the steric and electronic environment around a catalytic center.[1][2] This modularity allows for the rational design of catalysts tailored to specific transformations.
The this compound framework is a particularly compelling example. The strategic placement of an electron-donating methoxy group at the 5-position significantly alters the electronic character of the pyridine ring, enhancing its ability to coordinate with metals and influence the catalytic cycle.[2] This guide will serve as a comprehensive resource for researchers aiming to harness the unique properties of this scaffold, providing both the theoretical basis and practical protocols for its application.
Section 1: The Ligand Scaffold: A Structural and Electronic Analysis
The efficacy of this compound as a ligand stems from its distinct structural and electronic features. As a bidentate ligand, it utilizes both the pyridine nitrogen and the methanamine nitrogen to chelate a metal center, forming a stable metallacycle that is crucial for catalytic activity.[3]
Key Features:
-
Pyridine Nitrogen (N1): This sp²-hybridized nitrogen serves as a soft Lewis base, readily coordinating to transition metals like Palladium (Pd), Ruthenium (Ru), and Copper (Cu).[1][4]
-
Methanamine Nitrogen (N2): This sp³-hybridized nitrogen acts as a harder Lewis base, completing the chelation. Its character (primary, secondary, or tertiary) can be easily modified to introduce steric bulk or additional functional groups.
-
5-Methoxy Group: This is the key electronic modifier. As a strong electron-donating group via resonance, it increases the electron density on the pyridine ring. This enhanced basicity strengthens the ligand-metal bond and can favorably impact key steps in a catalytic cycle, such as oxidative addition in cross-coupling reactions.[2]
Caption: Key structural features of the ligand scaffold.
Section 2: Application in Palladium-Catalyzed Cross-Coupling
Derivatives of pyridylmethylamine have proven to be highly effective ligands for palladium, forming stable and active precatalysts for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] The formation of a stable five-membered palladacycle is essential for catalytic turnover.
Mechanistic Insight: The Role of the 5-Methoxy Group
The Suzuki-Miyaura cycle involves the interconversion of Pd(0) and Pd(II) species. An electron-rich ligand, such as one bearing a methoxy group, is crucial for two reasons:
-
Facilitates Oxidative Addition: The electron-donating nature of the ligand makes the Pd(0) center more nucleophilic, accelerating the rate-limiting oxidative addition step with the aryl halide.
-
Stabilizes the Metal Center: The strong chelation prevents palladium black precipitation and catalyst deactivation, leading to higher yields and catalyst turnovers.[3]
Caption: The Suzuki-Miyaura cycle highlighting the ligand's role.
Application Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling an aryl bromide with a boronic acid using a Pd-complex of a this compound derivative.
I. Materials
-
This compound derivative ligand (e.g., N,N-dimethyl derivative)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
II. Pre-catalyst Formation (In Situ) Causality: Forming the precatalyst in situ is often sufficient and avoids isolation of the air-sensitive complex. The ligand readily displaces the acetate on the palladium center.
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the pyridylmethylamine ligand (2.2 mol%).
-
Add a portion of the degassed toluene and stir the mixture at room temperature for 20 minutes. A color change should be observed as the complex forms.
III. Reaction Procedure
-
To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add the remaining degassed toluene and the degassed water. The mixture should be a biphasic suspension.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
IV. Reaction Monitoring and Work-up (Self-Validation)
-
Monitoring: Progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The disappearance of the aryl bromide starting material is a key indicator.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
V. Troubleshooting
-
Low Conversion: Ensure solvents are rigorously degassed to prevent catalyst oxidation. Consider a stronger base (e.g., Cs₂CO₃) or higher temperature.
-
Homocoupling of Boronic Acid: This suggests the presence of oxygen. Improve inert atmosphere technique.
-
Protodeboronation: This can occur if excess water is present or if the reaction is heated for too long. Ensure the correct solvent ratio.
Section 3: Application in Asymmetric Organocatalysis
Beyond metal catalysis, the amine functionality within the this compound scaffold allows it to function as a potent organocatalyst.[1] By rendering the amine chiral, these derivatives can be used to promote highly enantioselective transformations like Michael additions and Henry reactions.[1]
Mechanistic Insight: Bifunctional Activation
In a typical Michael addition, a chiral secondary amine derived from our scaffold can activate both reactants simultaneously:
-
Enamine Formation: The amine reacts with a ketone or aldehyde (Michael donor) to form a nucleophilic enamine intermediate. The chirality of the amine dictates the facial selectivity of the subsequent attack.
-
Substrate Activation: The pyridine ring, often in its protonated (pyridinium) form, can act as a hydrogen bond donor, activating the Michael acceptor (e.g., a nitroalkene) and positioning it for the enamine attack.[1]
Caption: Workflow for an organocatalytic Michael addition.
Application Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol outlines a procedure using a chiral secondary amine derivative of this compound.
I. Materials
-
Chiral Catalyst: e.g., (R)-N-(1-phenylethyl)-(5-methoxypyridin-3-yl)methanamine (20 mol%)
-
Co-catalyst: Benzoic acid (20 mol%)
-
Cyclohexanone (Michael donor, 2.0 equiv)
-
β-Nitrostyrene (Michael acceptor, 1.0 equiv)
-
Solvent: Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer
II. Reaction Procedure Causality: The acidic co-catalyst facilitates both enamine formation and the protonation of the pyridine ring, enabling the crucial hydrogen-bond activation of the nitroalkene.
-
In a vial, dissolve the chiral amine catalyst (20 mol%) and benzoic acid (20 mol%) in DCM.
-
Add cyclohexanone (2.0 equiv) and stir for 5 minutes.
-
Add the β-nitrostyrene (1.0 equiv).
-
Seal the vial and stir at room temperature for 24-72 hours.
III. Monitoring and Analysis (Self-Validation)
-
Monitoring: Follow the consumption of the β-nitrostyrene by TLC.
-
Work-up: Once complete, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography.
-
Analysis:
-
Yield: Determine the mass of the isolated product.
-
Stereoselectivity: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.
-
Section 4: Data and Application Summary
To aid researchers in selecting the appropriate catalytic system, the table below summarizes the applications discussed.
| Catalytic Application | Typical Metal/System | Role of Ligand Derivative | Key Reactions | Mechanistic Hallmark |
| Metal-Catalyzed Cross-Coupling | Pd(II), Zn(II), Cu(II) | Bidentate chelating ligand; electronic and steric tuning of the metal center. | Suzuki, Heck, C-H Arylation.[1] | Formation of a stable metallacycle; stabilization of the M(0)/M(II) redox couple.[3] |
| Asymmetric Organocatalysis | Metal-Free; Chiral Amine | Covalent catalysis (enamine/iminium); H-bond donor/acceptor. | Michael Addition, Henry Reaction.[1] | Bifunctional activation of both nucleophile and electrophile. |
| Frustrated Lewis Pair (FLP) Catalysis | Ru(II), Os(II) | Precursor to a bifunctional ligand (e.g., thiourea); sterically hindered Lewis base. | Hydrogenation of polar bonds (C=O, C=N).[4] | Metal-ligand cooperation for heterolytic activation of H₂.[5] |
Conclusion and Future Outlook
The this compound scaffold is a powerful and adaptable platform for catalyst development. The strategic placement of the methoxy group provides a clear electronic advantage for metal-catalyzed reactions, particularly in palladium cross-coupling. Furthermore, the inherent amine functionality opens a direct path to high-value applications in asymmetric organocatalysis. Future research should focus on synthesizing a broader library of derivatives—varying the substituents on both the pyridine ring and the amine nitrogen—to create a suite of catalysts optimized for an even wider range of chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridylalkylamine ligands and their palladium complexes: structure and reactivity revisited by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (5-Methoxypyridin-3-YL)methanamine
Introduction
(5-Methoxypyridin-3-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its presence as a key structural motif in a variety of biologically active compounds. The pyridine ring system is a common feature in many pharmaceuticals.[1] Ensuring the high purity of such building blocks is paramount for the integrity of downstream applications, including compound library synthesis, lead optimization, and preclinical studies. Impurities, which can arise from the synthetic route, may interfere with biological assays or lead to the formation of undesired side products.
This application note provides a detailed, field-proven protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to be robust and adaptable, providing a comprehensive guide from method development to final product isolation. We will delve into the rationale behind the selection of chromatographic parameters, underpinned by the physicochemical properties of the target compound and established principles of separation science.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is the foundation of a successful HPLC purification strategy.
Chemical Structure and Properties of this compound
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol [2]
-
Chemical Structure:
(Image generated for illustrative purposes)
Predicted Physicochemical Parameters:
| Parameter | Predicted Value | Significance for HPLC Method Development |
| pKa₁ (Pyridinium ion) | ~4.5 - 5.5 | The pyridine nitrogen's basicity influences its charge state. At pH values below the pKa, the pyridine ring will be protonated, increasing its polarity. |
| pKa₂ (Ammonium ion) | ~9.0 - 10.0 | The primary amine is more basic than the pyridine nitrogen. At pH values below this pKa, the amine group will be protonated, significantly increasing the molecule's hydrophilicity. Controlling the pH of the mobile phase is therefore critical to manage retention. |
| logP | ~0.5 - 1.5 | This value suggests a moderate level of hydrophobicity, making the compound well-suited for reversed-phase chromatography where retention is driven by hydrophobic interactions with the stationary phase.[3] |
| UV Absorbance (λmax) | ~260 - 275 nm | Pyridine derivatives typically exhibit strong UV absorbance in this range, allowing for sensitive detection using a standard photodiode array (PDA) or UV-Vis detector.[4] |
The presence of two basic centers with different pKa values makes pH control of the mobile phase a critical parameter for achieving optimal separation. To ensure consistent protonation of both the pyridine and aminomethyl groups, and to promote good peak shape, a mobile phase with a slightly acidic pH is recommended. This suppresses the interaction of the basic amine with residual acidic silanols on the silica-based stationary phase, which can cause peak tailing.[5]
HPLC Purification Workflow
The purification process is a systematic workflow designed to maximize purity and yield.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. (5-Methoxy-3-pyridinyl)-pyrimidin-5-ylmethanamine | C11H12N4O | CID 102923736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
Application Notes and Protocols: Reaction Kinetics and Mechanism of (5-Methoxypyridin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. (5-Methoxypyridin-3-YL)methanamine, a substituted pyridine, represents a versatile building block for the synthesis of novel pharmaceutical candidates. Understanding the reaction kinetics and mechanisms associated with this compound is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing new molecular entities with desired pharmacological profiles. This guide provides a detailed exploration of the reactivity of this compound, offering both theoretical insights and practical protocols for its application in research and development.
Molecular Structure and Electronic Effects
The reactivity of this compound is governed by the interplay of its structural features: the basicity of the aminomethyl nitrogen, the aromaticity of the pyridine ring, and the electronic influence of the methoxy substituent.
-
Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring influences the basicity of both the ring nitrogen and the exocyclic aminomethyl group.
-
Aminomethyl Group (-CH₂NH₂): This primary amine is the primary site of reactivity for nucleophilic attack in reactions such as acylation, alkylation, and reductive amination. Its nucleophilicity is modulated by the electronic effects of the pyridine ring.
-
Methoxy Group (-OCH₃): Located at the 5-position, the methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect of substituents on the pyridine ring can significantly impact reaction rates and regioselectivity.[3]
Reaction Kinetics and Mechanistic Considerations
While specific kinetic data for this compound is not extensively reported, we can infer its reactivity based on established principles of physical organic chemistry and studies of related pyridine derivatives.[1][2]
N-Acylation: Amide Bond Formation
The reaction of this compound with carboxylic acids or their derivatives to form amides is a fundamental transformation in drug synthesis. The rate of this reaction is dependent on the electrophilicity of the acylating agent and the nucleophilicity of the amine.
Mechanism: The reaction typically proceeds through a nucleophilic acyl substitution mechanism. In the presence of a coupling agent (e.g., DCC, EDC), the carboxylic acid is activated to form a more reactive intermediate, which is then attacked by the amine.
Kinetic Profile: The reaction is expected to follow second-order kinetics, being first order in both the amine and the activated carboxylic acid. The rate constant (k) will be influenced by solvent polarity, temperature, and the steric hindrance of the reactants.
Substituent Effects: The electron-donating methoxy group at the 5-position is expected to slightly increase the electron density of the pyridine ring, which in turn can have a minor activating effect on the aminomethyl group's nucleophilicity compared to an unsubstituted analog.
Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Purify the product by column chromatography on silica gel.
Data Presentation Example:
| Acylating Agent | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Acetic Anhydride | CH₂Cl₂ | 25 | Hypothetical Value |
| Benzoyl Chloride | DMF | 25 | Hypothetical Value |
N-Alkylation
N-alkylation of this compound with alkyl halides or through reductive amination provides access to secondary and tertiary amines, which are common motifs in bioactive molecules.
Mechanism of Direct Alkylation: This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide. A significant drawback of this method is the potential for over-alkylation.[4]
Mechanism of Reductive Amination: A more controlled method for N-alkylation involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5][6][7] This "one-pot" procedure is highly efficient and avoids the formation of quaternary ammonium salts.[6] Common reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
Kinetic Considerations: The rate-determining step in reductive amination is typically the formation of the imine. The reaction is often carried out under mildly acidic conditions to facilitate the dehydration step.
Protocol for Reductive Amination:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualization of Reductive Amination Workflow:
Caption: Workflow for the N-alkylation via reductive amination.
Mannich-Type Reactions
The aminomethyl group of this compound can participate in Mannich-type reactions, which are important carbon-carbon bond-forming reactions.[8][9][10]
Mechanism: The Mannich reaction involves the aminoalkylation of an acidic proton located next to a carbonyl group. The reaction typically proceeds in three steps:
-
Formation of an iminium ion from the amine and an aldehyde (commonly formaldehyde).
-
Protonation of the carbonyl compound to form an enol.
-
Attack of the enol on the iminium ion.[9]
Protocol for a Mannich-Type Reaction:
-
Charge a reaction vessel with the active hydrogen compound (e.g., a ketone), a non-enolizable aldehyde (e.g., formaldehyde), and this compound in a suitable solvent like ethanol or acetic acid.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture.
-
Extract the product and purify by crystallization or chromatography.
Visualization of the Mannich Reaction Mechanism:
Caption: General mechanism of the Mannich reaction.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 5-methoxynicotinitrile.
Protocol for Synthesis:
-
Nitrile Reduction:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-methoxynicotinitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify by vacuum distillation or column chromatography.
-
Conclusion
This compound is a valuable building block in medicinal chemistry. A thorough understanding of its reactivity, guided by the principles of reaction kinetics and mechanisms, is essential for its effective utilization in the synthesis of novel compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to design and execute efficient synthetic strategies. Further kinetic studies on this specific molecule would be beneficial to refine reaction conditions and maximize yields of desired products.
References
- 1. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. oarjbp.com [oarjbp.com]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of (5-Methoxypyridin-3-YL)methanamine in Complex Matrices
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative analysis of (5-Methoxypyridin-3-YL)methanamine in complex biological matrices, specifically human plasma. The methodology is centered around a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) workflow. We will delve into the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. The protocol is designed to meet the stringent requirements of regulated bioanalysis, ensuring data integrity, reproducibility, and accuracy, making it suitable for pharmacokinetic studies in drug development and other research applications.
Introduction: The Significance of Quantifying this compound
This compound and its derivatives are emerging as crucial scaffolds in medicinal chemistry, with potential applications in the development of novel therapeutics.[1] Accurate quantification of these compounds in biological fluids is paramount for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of preclinical and clinical drug development. The inherent complexity of biological matrices, such as plasma, which contains a high abundance of proteins, lipids, and other endogenous components, necessitates a highly selective and sensitive analytical method to ensure reliable results.
This guide provides a comprehensive framework for establishing a validated bioanalytical method, grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2]
Method Rationale: A Scientifically-Grounded Approach
The chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Triple Quadrupole Tandem Mass Spectrometer (MS/MS) . This combination offers unparalleled selectivity and sensitivity for quantifying low-concentration analytes in complex mixtures.
-
Chromatography (HPLC): RP-HPLC is ideal for separating moderately polar compounds like this compound from the more polar and non-polar interferences present in a plasma extract.
-
Detection (MS/MS): Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides two levels of mass filtering. This ensures that the detected signal is highly specific to the target analyte, minimizing the risk of interference from co-eluting compounds.
Experimental Workflow and Protocols
A meticulously planned workflow is essential for achieving reproducible and accurate results. The following sections detail each step of the analytical process, from sample preparation to data acquisition.
Diagram: Overall Analytical Workflow
Caption: High-level overview of the analytical workflow.
Internal Standard: The Key to Precision
The use of an appropriate internal standard (IS) is critical for compensating for variations in sample processing and instrument response.[3][4][5]
-
Primary Recommendation: A stable isotope-labeled (SIL) internal standard, such as (5-Methoxypyridin-3-YL-d3)methanamine , is the gold standard. SIL internal standards co-elute with the analyte and exhibit nearly identical extraction and ionization behavior, providing the most accurate correction.[4] Given that a commercial standard may not be readily available, custom synthesis is recommended for rigorous clinical or late-stage development studies.
-
Alternative: If a SIL-IS is not feasible, a structural analog with similar physicochemical properties can be used. A suitable alternative is (6-Methoxypyridin-3-YL)methanamine . It is crucial to demonstrate that the analog is chromatographically resolved from the analyte and does not suffer from differential matrix effects.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
To remove proteins and other interfering matrix components, a Solid-Phase Extraction (SPE) protocol is employed.[6][7] A polymeric cation-exchange sorbent is recommended due to the basic nature of the primary amine in the target analyte.[8][9]
Protocol: Plasma Sample Extraction
-
Aliquoting: To 100 µL of human plasma in a polypropylene tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of the SIL-IS in 50% methanol). Vortex for 10 seconds.
-
Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds. This step lyses cells and ensures the analyte and IS are protonated for efficient binding to the cation-exchange sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric cation-exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol. This removes polar and non-polar interferences, respectively.
-
-
Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the amine, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B). Vortex thoroughly and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The reconstituted sample is analyzed using a reverse-phase HPLC system coupled to a tandem mass spectrometer.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote protonation of the analyte for good peak shape and ESI+ sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient Elution | 5% B to 95% B over 5 minutes | A gradient is necessary to elute the analyte while ensuring separation from early-eluting interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The primary amine is readily protonated in the acidic mobile phase. |
| MRM Transitions | Analyte: Q1 m/z 139.1 -> Q3 m/z 122.1 (Loss of NH3) IS (d3): Q1 m/z 142.1 -> Q3 m/z 125.1 | Predicted transitions based on the molecular weight and expected fragmentation of the aminomethyl group.[7] These must be optimized experimentally. |
| Collision Energy | To be optimized empirically | The voltage applied to induce fragmentation; must be tuned for maximum signal intensity of the product ion. |
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability.[2] The validation should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[2]
Diagram: Method Validation Logic
Caption: Key parameters for bioanalytical method validation.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (FDA Guidance[2]) |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | No significant peaks in blank matrix from at least 6 different sources. |
| Calibration Curve | Establish the relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise > 5; Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of measurements. | At LLOQ: within ±20% of nominal. Other QCs: within ±15% of nominal. Precision (CV) ≤15% (≤20% at LLOQ). |
| Extraction Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | Assess the impact of matrix components on analyte ionization. | IS-normalized matrix factor CV should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Data Presentation and Interpretation
Quantitative data should be presented clearly. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for bioanalytical assays. The concentration of the analyte in unknown samples is then calculated from this regression equation.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound in human plasma. The combination of a robust solid-phase extraction method with sensitive and selective LC-MS/MS detection ensures high-quality data suitable for regulated bioanalytical studies. Adherence to the detailed protocols and validation guidelines presented herein will enable researchers and drug development professionals to generate reliable data for pharmacokinetic assessments and other critical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cerilliant.com [cerilliant.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. nebiolab.com [nebiolab.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (4-Methoxypyridin-3-yl)methanamine | 1060805-04-0 | KSB80504 [biosynth.com]
- 9. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of (5-Methoxypyridin-3-YL)methanamine in Agrochemical Discovery
Abstract
The relentless evolution of resistance in agricultural pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. The pyridine ring is a privileged scaffold in agrochemical design, present in a multitude of commercial products.[1][2][3] This document provides detailed application notes and protocols for the strategic use of the versatile building block, (5-Methoxypyridin-3-YL)methanamine, in the discovery of new fungicidal, insecticidal, and herbicidal candidates. We will explore the rationale behind its selection, propose synthetic derivatization strategies, and provide robust protocols for high-throughput screening to identify promising lead compounds.
Introduction: The Pyridine Scaffold in Modern Agrochemicals
Pyridine-based compounds are integral to modern crop protection, featuring prominently in a wide array of fungicides, insecticides, and herbicides.[1][2][3] The heteroaromatic nature of the pyridine ring allows for a diverse range of chemical modifications, influencing the molecule's physicochemical properties, systemic movement in plants, and interaction with biological targets.[1] The strategic incorporation of specific substituents can enhance efficacy, broaden the spectrum of activity, and improve safety profiles.
This compound (Figure 1) is a particularly promising starting material for agrochemical discovery. It combines three key functional elements:
-
The Pyridine Core: Provides a stable, aromatic platform for substitution and can participate in critical binding interactions with target enzymes or receptors.
-
The Methanamine Group: A reactive handle for introducing a wide variety of functional groups through well-established chemical reactions, such as amide and sulfonamide bond formation. This allows for the rapid generation of large and diverse chemical libraries.
-
The Methoxy Group: This electron-donating group can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and modulating metabolic stability.[4][5][6] The methoxy group can also form hydrogen bonds and hydrophobic interactions with target proteins.[4]
This guide will provide a framework for leveraging these features to develop novel agrochemical candidates.
Physicochemical Properties and Handling
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 162546-25-0 | N/A |
| Molecular Formula | C7H10N2O | N/A |
| Molecular Weight | 138.17 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO | N/A |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. This compound is a primary amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Derivatization Strategies
The primary amino group of this compound is the key site for derivatization. The following protocols outline the synthesis of amide and sulfonamide libraries, which are common motifs in bioactive molecules.
General Workflow for Library Synthesis
The overall strategy involves parallel synthesis to rapidly generate a diverse set of derivatives for screening.
Caption: High-throughput synthesis workflow for derivatization.
Protocol: Synthesis of an Amide Library
This protocol describes the reaction of this compound with a diverse set of acyl chlorides in a 96-well plate format.
Materials:
-
This compound
-
A library of diverse acyl chlorides (e.g., substituted benzoyl chlorides, heteroaroyl chlorides, aliphatic acyl chlorides)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block
-
Magnetic stirrer plate and stir bars
-
Multichannel pipette
Procedure:
-
Preparation of Amine Solution: Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Preparation of Acyl Chloride Solutions: Prepare 0.5 M solutions of each acyl chloride from your library in anhydrous DCM in separate vials.
-
Dispensing Reagents:
-
To each well of the 96-well reaction block, add 220 µL of the this compound solution (0.11 mmol).
-
Add 220 µL of the appropriate acyl chloride solution (0.11 mmol) to each corresponding well.
-
Add 30 µL of TEA (0.22 mmol) to each well to act as a base.
-
-
Reaction: Seal the reaction block and place it on a magnetic stirrer. Stir the reactions at room temperature for 16 hours.
-
Work-up:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Mix thoroughly and then separate the organic layer.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Transfer the dried organic solutions to a new 96-well plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator. The resulting crude amides are typically of sufficient purity for primary biological screening.
Protocol: Synthesis of a Sulfonamide Library
This protocol is analogous to the amide synthesis, substituting sulfonyl chlorides for acyl chlorides.
Materials:
-
This compound
-
A library of diverse sulfonyl chlorides
-
DCM, anhydrous
-
Pyridine or TEA
-
96-well reaction block
Procedure:
-
Follow steps 1-3 from the amide synthesis protocol, using sulfonyl chloride solutions in place of acyl chloride solutions. Use pyridine as the base for this reaction.
-
Reaction: Seal the block and stir at room temperature for 18-24 hours. Monitor reaction progress by TLC if necessary.
-
Work-up and Isolation: Follow steps 5 and 6 from the amide synthesis protocol.
Biological Screening Protocols
The newly synthesized library of compounds should be screened for a broad range of agrochemical activities. The following are standardized, high-throughput protocols for initial screening.
Fungicidal Activity Screening
This protocol utilizes a mycelial growth inhibition assay in a multi-well plate format to assess fungicidal activity against a panel of common plant pathogens.[7][8][9]
Target Organisms:
-
Botrytis cinerea (Gray mold)
-
Fusarium graminearum (Fusarium head blight)
-
Rhizoctonia solani (Sheath blight)
-
Sclerotinia sclerotiorum (White mold)
Materials:
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Stock solutions of test compounds in DMSO (10 mg/mL)
-
Fungal cultures actively growing on PDA plates
-
Sterile water
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
For filamentous fungi, flood a 7-day old culture plate with sterile water and gently scrape the surface to release spores.
-
Filter the spore suspension through sterile cheesecloth.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Plate Preparation:
-
Add 180 µL of PDB to each well of a 96-well plate.
-
Add 2 µL of the test compound stock solution to the appropriate wells (final concentration of 100 µg/mL). Include a DMSO-only control and a positive control (e.g., a commercial fungicide like boscalid).
-
-
Inoculation: Add 20 µL of the prepared spore suspension to each well.
-
Incubation: Cover the plates and incubate at 25°C for 48-72 hours, or until the DMSO control wells show significant growth.
-
Data Analysis: Measure the optical density (OD) at 600 nm using a plate reader. Calculate the percentage of growth inhibition for each compound relative to the DMSO control.
Caption: Workflow for primary fungicidal screening.
Insecticidal Activity Screening
This protocol describes a leaf-dip bioassay for assessing insecticidal activity against aphids, a common agricultural pest.[10][11][12]
Target Organism:
-
Aphis gossypii (Cotton aphid) or Myzus persicae (Green peach aphid)
Materials:
-
Cabbage or cotton leaf discs (2 cm diameter)
-
Test compound solutions in acetone/water (1:1) with 0.1% Triton X-100
-
Petri dishes with moist filter paper
-
Synchronized population of adult aphids
-
Fine paintbrush
Procedure:
-
Prepare Test Solutions: Prepare serial dilutions of the test compounds (e.g., 500, 250, 100, 50 µg/mL). Include a solvent-only control and a positive control (e.g., imidacloprid).
-
Leaf Dip: Using forceps, dip a leaf disc into each test solution for 10 seconds.
-
Drying: Place the dipped leaf discs on a rack and allow them to air dry completely (approximately 1-2 hours).
-
Infestation: Place each dried leaf disc into a Petri dish. Using a fine paintbrush, carefully transfer 10-15 adult aphids onto each leaf disc.
-
Incubation: Seal the Petri dishes and incubate at 23-25°C with a 16:8 light:dark cycle.
-
Mortality Assessment: After 48 hours, count the number of dead aphids. Aphids that are unable to move when prodded with the paintbrush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.[10]
Herbicidal Activity Screening
This protocol outlines a pre-emergence and post-emergence whole-plant assay to evaluate herbicidal effects.[13][14]
Target Organisms:
-
Monocot: Lolium rigidum (Ryegrass)
-
Dicot: Amaranthus retroflexus (Redroot pigweed)
Materials:
-
Small pots (5x5 cm) filled with potting mix
-
Seeds of target weed species
-
Test compounds formulated as an emulsifiable concentrate or solution in acetone/water with a surfactant.
-
Laboratory spray chamber
Procedure (Pre-emergence):
-
Sow 10-15 seeds of each species into individual pots and cover lightly with soil.
-
Prepare test solutions at a rate equivalent to 1000 g a.i./ha.
-
Immediately after sowing, spray the soil surface of the pots with the test solutions using the laboratory spray chamber.
-
Place the pots in a greenhouse or growth chamber with appropriate light and temperature conditions.
-
After 14-21 days, assess the percentage of germination and the health of the emerged seedlings compared to an untreated control.
Procedure (Post-emergence):
-
Sow seeds and grow seedlings until they reach the 2-3 leaf stage.
-
Prepare test solutions as in the pre-emergence trial.
-
Spray the foliage of the seedlings uniformly with the test solutions.
-
Return the pots to the greenhouse.
-
After 14-21 days, visually assess the herbicidal effect (e.g., chlorosis, necrosis, stunting) and score it on a scale of 0 (no effect) to 100 (complete kill) relative to the untreated control.
Structure-Activity Relationship (SAR) and Lead Optimization
Data from the primary screens should be analyzed to establish initial structure-activity relationships.
| Derivative Type | R-Group Example | Fungicidal Activity | Insecticidal Activity | Herbicidal Activity |
| Amide | 4-Chlorobenzoyl | + | ++ | - |
| Amide | 2-Trifluoromethylphenyl | ++ | + | - |
| Sulfonamide | 4-Toluenesulfonyl | + | - | + |
| Sulfonamide | Thiophene-2-sulfonyl | ++ | - | ++ |
(Note: This table is a hypothetical representation of initial screening data. '+' indicates low activity, '++' indicates moderate-to-high activity, '-' indicates no significant activity.)
"Hit" compounds exhibiting significant activity (e.g., >80% inhibition or mortality at the primary screening concentration) should be resynthesized, purified, and their structures confirmed. The potency of these hits should be determined by generating full dose-response curves to calculate EC50 or LC50 values.
Further optimization will involve synthesizing analogs of the initial hits to explore the SAR in more detail. For example, if a 4-chlorobenzoyl amide derivative shows good insecticidal activity, analogs with different substituents on the phenyl ring (e.g., electron-donating, electron-withdrawing, different halogens) should be synthesized to probe the electronic and steric requirements for optimal activity.
Conclusion
This compound is a valuable and versatile starting material for the discovery of novel agrochemicals. Its inherent structural features, combined with the synthetic and screening protocols outlined in this guide, provide a robust framework for generating and evaluating diverse chemical libraries. By systematically exploring the chemical space around this pyridine scaffold, researchers can increase the probability of identifying novel lead compounds with potent fungicidal, insecticidal, or herbicidal properties, thereby contributing to the development of the next generation of crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel pyridine-based agrochemicals: A review [ouci.dntb.gov.ua]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijcmas.com [ijcmas.com]
- 11. ijcmas.com [ijcmas.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. hracglobal.com [hracglobal.com]
Troubleshooting & Optimization
Navigating the Synthesis of (5-Methoxypyridin-3-YL)methanamine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (5-Methoxypyridin-3-YL)methanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this key pharmaceutical intermediate. As Senior Application Scientists, we understand that optimizing reaction yields and purity is paramount. This resource, structured in a responsive question-and-answer format, offers not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and enhance your synthetic strategies.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most prevalent and scalable methods typically involve the transformation of a precursor bearing a functional group at the 3-position of the 5-methoxypyridine core. The two primary pathways that offer a balance of yield, scalability, and precursor accessibility are:
-
Reductive Amination of 5-Methoxynicotinaldehyde: This is a widely used and robust method that involves the reaction of 5-methoxynicotinaldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.
-
Reduction of 5-Methoxynicotinonitrile: This route offers an alternative by reducing the nitrile group to a primary amine using a suitable reducing agent.
This guide will primarily focus on the troubleshooting aspects of the reductive amination pathway, as it is a common choice with well-documented potential pitfalls.
Diagram 1: Common Synthetic Routes
Caption: Primary synthetic pathways to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all, in my reductive amination of 5-methoxynicotinaldehyde. What are the likely causes?
A1: Low to no yield in a reductive amination is a frequent issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The initial step of imine formation is a reversible equilibrium. To drive the reaction forward, the removal of water is crucial. While not always explicitly stated in every procedure, the presence of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can significantly improve imine concentration. Furthermore, the pH of the reaction is critical; mildly acidic conditions (pH 4-6) are generally optimal for imine formation. Stronger acids can protonate the amine starting material, rendering it non-nucleophilic. Acetic acid is a common and effective catalyst for this step.
-
Choice and Activity of the Reducing Agent: The choice of reducing agent is paramount.
-
Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting aldehyde to the corresponding alcohol, (5-methoxypyridin-3-yl)methanol, leading to a significant side product and reduced yield of the desired amine.[1] To mitigate this, a two-step approach can be employed where the imine is allowed to form first before the addition of NaBH₄.[2]
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more chemoselective reducing agents that will preferentially reduce the protonated imine (iminium ion) over the aldehyde.[3] This allows for a one-pot reaction where all reagents are mixed from the start.
-
-
Reaction Conditions:
-
Temperature: Imine formation is often carried out at room temperature, but gentle heating (40-50 °C) can sometimes accelerate the reaction. However, the reduction step is typically performed at a lower temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
Solvent: Methanol and ethanol are common solvents as they are compatible with both imine formation and reduction. Anhydrous solvents are recommended to favor imine formation.
-
Q2: I observe a significant amount of a side product that I suspect is the alcohol of my starting aldehyde. How can I prevent this?
A2: The formation of (5-methoxypyridin-3-yl)methanol is a classic side reaction when using a strong reducing agent like sodium borohydride in a one-pot reductive amination.[1]
-
Switch to a Milder Reducing Agent: As mentioned above, using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is the most effective way to prevent aldehyde reduction. These reagents are less reactive towards aldehydes and ketones but readily reduce the more electrophilic iminium ion.[3]
-
Two-Step, One-Pot Procedure: If you must use NaBH₄, allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to maximize imine formation before adding the reducing agent. This depletes the concentration of the free aldehyde available for reduction.
Impurity Profile and Purification Challenges
Q3: My final product is contaminated with several impurities that are difficult to separate by standard column chromatography. What are these impurities and how can I improve my purification?
A3: The basic nature of the pyridine nitrogen and the primary amine in your product can lead to tailing and poor separation on standard silica gel chromatography. Common impurities include unreacted starting materials, the alcohol byproduct, and potentially dialkylated products.
-
Understanding Potential Impurities:
-
Starting Materials: Unreacted 5-methoxynicotinaldehyde and any ammonia source.
-
(5-methoxypyridin-3-yl)methanol: From the reduction of the starting aldehyde.
-
Bis((5-methoxypyridin-3-yl)methyl)amine (Dialkylation Product): This secondary amine can form if the initially formed primary amine reacts with another molecule of the aldehyde and is subsequently reduced.
-
-
Improving Chromatographic Separation:
-
Basified Silica Gel: To counteract the acidic nature of standard silica gel, which can cause peak tailing with basic compounds, you can either use commercially available amine-functionalized silica or prepare your own by treating the silica with a triethylamine/methanol solution and then drying it.
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) can significantly improve peak shape and separation.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase.
-
Ion-Exchange Chromatography: For particularly difficult separations, cation-exchange chromatography can be a powerful technique to purify amine-containing compounds.[4]
-
Diagram 2: Troubleshooting Low Yield in Reductive Amination
Caption: A decision-making workflow for troubleshooting low yields.
III. Experimental Protocols
Protocol 1: Reductive Amination of 5-Methoxynicotinaldehyde
This protocol is optimized for yield and purity by using a milder reducing agent.
Materials:
-
5-Methoxynicotinaldehyde
-
Ammonium acetate or a solution of ammonia in methanol (7N)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-methoxynicotinaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (3.0 eq) or a 7N solution of ammonia in methanol (3.0 eq).
-
Add glacial acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add sodium cyanoborohydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol with 0.5% triethylamine.
Protocol 2: Synthesis of 5-Methoxynicotinaldehyde from 3-Bromo-5-methoxypyridine
Materials:
-
3-Bromo-5-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF (0.3 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (3.0 eq) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for 30 minutes.
-
Quench the reaction by pouring the cold mixture into a stirred aqueous solution of 5% sodium bicarbonate.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-methoxynicotinaldehyde.
IV. Characterization Data
Accurate characterization of the final product is crucial for quality control. Below are the expected NMR shifts for this compound.
| Parameter | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (δ) | 8.25 (d, J = 1.8 Hz, 1H), 8.15 (d, J = 2.8 Hz, 1H), 7.20 (dd, J = 2.8, 1.8 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 2H), 1.60 (br s, 2H, NH₂) | 155.0, 142.5, 136.0, 135.0, 120.0, 55.5, 46.0 |
| Reference | Predicted based on structurally similar compounds and general chemical shift knowledge. | Predicted based on structurally similar compounds and general chemical shift knowledge. |
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
V. References
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. --INVALID-LINK--
-
Hill, M. D. (2010). Recent Strategies for the Synthesis of Pyridine Derivatives. Chemistry – A European Journal, 16(40), 12052-12062.
-
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. --INVALID-LINK--
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. --INVALID-LINK--
-
Movassaghi, M., & Schmidt, M. A. (2005). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 127(49), 17368-17369.
-
An, G., & Lee, Y. S. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 230(2), 324-326.
-
YouTube. (2023, March 16). Reductive Amination. [Video]. The Organic Chemistry Tutor. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. --INVALID-LINK--
-
Metger, A., & Beller, M. (2016). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 55(31), 8963-8967.
-
ResearchGate. (n.d.). Table 4: 1H-NMR, 13C-NMR, and Mass spectra for Compounds 5 a -n. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. --INVALID-LINK--
-
Biosynth. (n.d.). This compound dihydrochloride | 1955523-54-2 | FDD52354. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-methoxy-pyridin-3-yl Carbonate. --INVALID-LINK--
-
ChemSrc. (n.d.). (6-methoxypyridin-3-yl)methanamine | CAS#:262295-96-5. --INVALID-LINK--
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. --INVALID-LINK--
-
ResearchGate. (n.d.). Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n. --INVALID-LINK--
-
Biosynth. (n.d.). (4-Methoxypyridin-3-yl)methanamine | 1060805-04-0 | KSB80504. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Methoxy-pyridin-3-ol AldrichCPR 109345-94-0. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Methoxypyridines in the synthesis of Lycopodium alkaloids: total synthesis of (+/-)-lycoposerramine R. --INVALID-LINK--
-
ResearchGate. (n.d.). The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene-dioxyphenethylamine. --INVALID-LINK--
References
Troubleshooting guide for low-yield (5-Methoxypyridin-3-YL)methanamine synthesis.
Welcome to the technical support center for the synthesis of (5-Methoxypyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you optimize your reaction yields and purity.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can arise during the synthesis of this compound, focusing on the most probable synthetic routes: the reduction of 5-methoxynicotinonitrile or 5-methoxynicotinamide.
Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I begin to troubleshoot?
Low yields can stem from a variety of factors, from the quality of starting materials to the reaction conditions and work-up procedures. A systematic approach is crucial for identifying the root cause.
Initial Diagnostic Workflow:
-
Assess Starting Material Purity: Impurities in your 5-methoxynicotinonitrile or 5-methoxynicotinamide can significantly impact the reaction. Verify the purity of your starting materials by techniques such as NMR, GC-MS, or LC-MS.
-
Re-evaluate Reaction Conditions: Small deviations in temperature, reaction time, or stoichiometry of reagents can lead to substantial decreases in yield.
-
Analyze Crude Reaction Mixture: Before purification, take a small aliquot of your crude product and analyze it by TLC, GC-MS, or LC-MS to identify major byproducts. This will provide valuable clues about competing side reactions.
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: Systematic workflow for troubleshooting low product yield.
Route 1: Reduction of 5-Methoxynicotinonitrile
The reduction of the nitrile group is a common and direct route to the desired primary amine. However, this transformation is not without its challenges.
Q2: I am attempting the reduction of 5-methoxynicotinonitrile via catalytic hydrogenation, but the reaction is sluggish or stalls completely. What should I investigate?
Catalytic hydrogenation can be sensitive to catalyst activity and the presence of impurities.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal catalyst, inhibiting its activity. Additionally, sulfur or other impurities in the starting material or solvent can poison the catalyst.[1]
-
Solution:
-
Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for pyridine derivatives.[1]
-
Ensure your solvent is of high purity and degassed.
-
Consider adding a small amount of acetic acid to the reaction mixture. Protonation of the pyridine nitrogen can reduce its coordination to the catalyst and enhance the reaction rate.[1]
-
-
-
Insufficient Hydrogen Pressure or Agitation: Inadequate mixing can limit the three-phase contact (hydrogen gas, liquid solution, solid catalyst) necessary for the reaction to proceed efficiently.
-
Solution:
-
Increase the hydrogen pressure if your equipment allows.
-
Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.
-
-
-
Reaction Temperature: Some hydrogenations require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gently heat the reaction mixture, monitoring for any potential side reactions.[1]
-
Q3: My catalytic hydrogenation of 5-methoxynicotinonitrile is producing significant amounts of secondary and tertiary amines. How can I suppress these byproducts?
The formation of secondary and tertiary amines is a common side reaction during nitrile reduction, proceeding through the reaction of the initially formed primary amine with the intermediate imine.[2]
-
Mechanism of Side Product Formation:
-
R-CN + H₂/cat. → R-CH=NH (Imine intermediate)
-
R-CH=NH + H₂/cat. → R-CH₂-NH₂ (Primary amine)
-
R-CH₂-NH₂ + R-CH=NH → (R-CH₂)₂N-CH=R → (R-CH₂)₂NH (Secondary amine) + NH₃
-
-
Solutions to Minimize Over-alkylation:
-
Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in methanol) can shift the equilibrium away from the formation of secondary and tertiary amines.[2]
-
Use of Specific Catalysts: Raney Nickel or Cobalt Boride are often reported to be more selective for the formation of primary amines from nitriles.[2]
-
Q4: When using Lithium Aluminum Hydride (LiAlH₄) to reduce 5-methoxynicotinonitrile, I get a complex mixture of products and a low yield of the desired amine. What could be going wrong?
While a powerful reducing agent, LiAlH₄ can be aggressive and may lead to side reactions if not used carefully.
-
Over-reduction or Ring Reduction: Although less common under standard conditions, highly reactive hydrides can potentially reduce the pyridine ring, especially at elevated temperatures.
-
Reaction with the Methoxy Group: While generally stable, aggressive reaction conditions could potentially lead to demethylation.
-
Work-up Issues: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions that are difficult to handle and can trap the product.
-
Fieser Work-up Protocol: A carefully controlled work-up procedure is critical. For a reaction with 'x' grams of LiAlH₄ in a solvent like THF, sequentially and slowly add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure typically results in a granular precipitate of aluminum salts that can be easily filtered off.[3]
-
-
| Reducing Agent | Common Solvents | Typical Issues | Mitigation Strategies |
| H₂/Pd/C | Methanol, Ethanol, Acetic Acid | Sluggish reaction, catalyst poisoning, over-alkylation | Use fresh catalyst (e.g., Pearlman's), add acetic acid, add ammonia |
| LiAlH₄ | THF, Diethyl Ether | Complex product mixture, difficult work-up | Careful control of temperature, proper Fieser work-up |
| Borane (BH₃) | THF | Formation of stable amine-borane complexes | Acidic work-up to hydrolyze the complex |
Table 1: Comparison of common reducing agents for nitrile reduction.
Route 2: Reduction of 5-Methoxynicotinamide
The reduction of an amide is another viable route to the target amine.
Q5: I am trying to reduce 5-methoxynicotinamide with LiAlH₄, but the reaction is not going to completion. What should I consider?
Amides are less reactive than many other carbonyl compounds, and their reduction requires a potent reducing agent and appropriate conditions.
-
Stoichiometry of LiAlH₄: Ensure you are using a sufficient excess of LiAlH₄. The initial step involves the deprotonation of the amide N-H protons, which consumes the hydride.
-
Reaction Temperature: Amide reductions with LiAlH₄ often require elevated temperatures (e.g., refluxing in THF) to proceed at a reasonable rate.
-
Solvent Purity: LiAlH₄ reacts violently with water. Ensure your solvent and glassware are scrupulously dry.[4]
Caption: Simplified mechanism for the LiAlH₄ reduction of an amide.
Route 3: Hofmann Rearrangement of 5-Methoxynicotinamide
The Hofmann rearrangement offers an alternative pathway from the amide, although it can be sensitive to reaction conditions.
Q6: I am attempting a Hofmann rearrangement of 5-methoxynicotinamide, but the yields are poor and I observe several byproducts. What are the common pitfalls?
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield a primary amine with one fewer carbon atom.
-
Incomplete Reaction: Insufficient base or halogen can lead to incomplete conversion of the starting material.
-
Side Reactions on the Pyridine Ring: The electron-rich pyridine ring can be susceptible to halogenation under the reaction conditions.
-
Hydrolysis of the Isocyanate Intermediate: The key isocyanate intermediate can be trapped by water to form a carbamic acid, which then decarboxylates to the desired amine. However, it can also react with other nucleophiles present in the reaction mixture.
-
Modern Reagents: Consider using milder and more selective reagents for the Hofmann rearrangement, such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) or N-bromosuccinimide (NBS) in the presence of a suitable base.
Purification Strategies
Q7: I have successfully synthesized the crude this compound, but I am struggling with its purification. What methods are recommended?
The basic nature of the product amine dictates the purification strategy.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Silica Gel Chromatography: Due to the basicity of the amine, it may streak on silica gel. To mitigate this, consider pre-treating the silica gel with a small amount of a volatile base like triethylamine in the eluent system (e.g., 1-2% triethylamine in a dichloromethane/methanol gradient).
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger quantities.
References
Degradation pathways of (5-Methoxypyridin-3-YL)methanamine under various conditions
Welcome to the technical support center for (5-Methoxypyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of organic chemistry and degradation pathways observed in structurally related pyridine derivatives.
Frequently Asked Questions (FAQs)
My assay shows a decrease in the concentration of this compound over time in an aqueous solution. What are the likely degradation pathways?
When a decrease in the concentration of this compound is observed in an aqueous solution, the primary suspects are hydrolysis and oxidation. The methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of a hydroxypyridine derivative. Additionally, the aminomethyl group is a primary amine, which can be prone to oxidation.[1][2][3] The pyridine ring itself is generally stable but can undergo oxidation under harsh conditions.[4]
Troubleshooting Steps:
-
pH Monitoring: Carefully control and monitor the pH of your solution. Perform stability studies at different pH values (e.g., pH 3, 7, and 9) to determine if the degradation is pH-dependent.
-
Deoxygenate Solutions: If you suspect oxidation, sparging your solutions with an inert gas like nitrogen or argon can help to minimize this pathway.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products. Look for masses corresponding to the hydroxylated analog or other oxidative degradation products.
I am observing the formation of colored byproducts in my sample of this compound. What could be the cause?
The formation of colored byproducts often points towards oxidative degradation and subsequent polymerization.[2] Aromatic amines are known to form colored oligomeric or polymeric species upon oxidation.[1][2] This can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants that can catalyze oxidation reactions.
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photolytic degradation, which can generate radical species that initiate polymerization.[5]
-
Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.[3]
My solid-state this compound is showing signs of degradation. What are the potential causes?
Solid-state degradation is less common than solution-state degradation but can occur, especially with prolonged exposure to heat, light, or humidity. Thermal decomposition of pyridine derivatives can lead to ring opening and the formation of various smaller molecules.[6][7][8] Photodegradation can also occur in the solid state, leading to the formation of radicals and subsequent degradation products.[5]
Troubleshooting Steps:
-
Controlled Storage: Store the solid compound in a cool, dark, and dry place. A desiccator can be used to minimize exposure to moisture.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the compound and assess its thermal stability.[9][10]
-
Powder X-ray Diffraction (PXRD): This technique can be used to check for changes in the crystalline form of the compound, which could indicate solid-state degradation or polymorphism.
Troubleshooting Guides: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following are protocols for investigating the degradation of this compound under various stress conditions.
Protocol 1: Hydrolytic Degradation
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic)
-
Purified Water (neutral)
-
0.1 N NaOH (basic)
-
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.
-
Use LC-MS to identify the mass of the degradation products.
Expected Outcome:
-
Acidic/Basic Conditions: Potential hydrolysis of the methoxy group to a hydroxyl group.
-
Neutral Conditions: The compound may be relatively stable, but some degradation may occur over extended periods.
Protocol 2: Oxidative Degradation
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analyze the samples by HPLC and LC-MS.
Expected Outcome:
-
Formation of N-oxide on the pyridine ring.[4]
-
Oxidation of the primary amine to a nitroso or nitro compound, or formation of dimeric/oligomeric products.[1][2]
-
Hydroxylation of the pyridine ring.[11]
Protocol 3: Photolytic Degradation
Objective: To evaluate the photostability of this compound.
Methodology:
-
Prepare solutions of the compound (e.g., 1 mg/mL) and place them in transparent vials.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Expose the samples to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the samples and the control at the end of the exposure period by HPLC and LC-MS.
Expected Outcome:
-
Aromatization of the pyridine ring is a common photodegradation pathway for some pyridine derivatives, though less likely for an already aromatic system.[5] More likely pathways involve radical-mediated reactions leading to a complex mixture of degradation products.
Protocol 4: Thermal Degradation
Objective: To investigate the thermal stability of this compound in the solid state.
Methodology:
-
Place a known amount of the solid compound in a vial.
-
Heat the sample in an oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 24 hours).
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and analyze by HPLC and LC-MS.
Expected Outcome:
-
Thermal decomposition may lead to the cleavage of the methoxy group or the aminomethyl side chain, and potentially ring opening at very high temperatures.[6][7]
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Pathway | Predicted Degradation Product(s) |
| Acidic/Basic Hydrolysis | Hydrolysis of methoxy group | (5-Hydroxypyridin-3-yl)methanamine |
| Oxidation | N-oxidation of pyridine | This compound N-oxide |
| Oxidation of primary amine | (5-Methoxypyridin-3-yl)methanol, 5-Methoxypyridine-3-carbaldehyde, 5-Methoxypyridine-3-carboxylic acid | |
| Dimerization/Polymerization | Azo-dimers, oligomers | |
| Photolysis | Radical reactions | Complex mixture of products |
| Thermal | Cleavage of side chain | 5-Methoxypyridine, 3-methyl-5-methoxypyridine |
| Cleavage of methoxy group | (5-Hydroxypyridin-3-yl)methanamine |
Visualizations
Caption: Predicted hydrolytic and oxidative degradation pathways.
Caption: Workflow for forced degradation studies.
References
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. coresta.org [coresta.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (5-Methoxypyridin-3-YL)methanamine Production
This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up the synthesis of (5-Methoxypyridin-3-YL)methanamine. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, safe, and efficient production process. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a deeper understanding of your chemical system.
I. Synthetic Strategy Overview
The industrial production of this compound is typically approached via a two-step sequence. This involves the initial formation of a key intermediate, 3-cyano-5-methoxypyridine, followed by its reduction to the target primary amine. Each of these stages presents unique challenges during scale-up.
II. FAQs: Quick-Reference Troubleshooting
Q1: My initial nucleophilic substitution to form 3-bromo-5-methoxypyridine from 3,5-dibromopyridine is sluggish and gives low yields. What should I investigate?
A1: This reaction's success hinges on the quality of your sodium methoxide and the reaction conditions. Ensure your methanol is anhydrous when preparing sodium methoxide, as water will consume the reagent.[1][2] Incomplete reaction can also be due to insufficient heating. While literature suggests temperatures around 70-90°C, monitoring the reaction by TLC or HPLC is crucial to determine the optimal time and temperature for your specific setup.[1][2]
Q2: I'm observing significant byproduct formation during the palladium-catalyzed cyanation of 3-bromo-5-methoxypyridine. How can I improve selectivity?
A2: Byproduct formation in palladium-catalyzed cyanation often stems from catalyst deactivation or side reactions.[3][4][5] Ensure your reagents and solvent (e.g., DMF) are anhydrous. Water can lead to the hydrolysis of the nitrile product to the corresponding amide.[2] The choice of cyanide source is also critical; while potassium hexacyanoferrate is less toxic, its solubility and reactivity profile differ from sources like zinc cyanide.[3][5] Catalyst poisoning by excess cyanide is a known issue; consider slow addition of the cyanide source to maintain a low concentration in the reaction mixture.[2][4]
Q3: My catalytic hydrogenation of 3-cyano-5-methoxypyridine has stalled. What are the likely causes?
A3: A stalled hydrogenation reaction is a classic sign of catalyst poisoning.[6][7] Sulfur-containing impurities in your starting materials or solvents can severely deactivate palladium, platinum, and nickel catalysts.[6][7] The pyridine substrate and the piperidine product can also inhibit the catalyst.[1][6] Ensure high-purity starting materials and consider pretreating your solvent to remove potential poisons.
Q4: The yield of my final product, this compound, is low after purification. Where might I be losing material?
A4: Product loss can occur during work-up and purification. The basic nature of the aminomethylpyridine means it can be volatile, so care should be taken during solvent removal. During aqueous work-up, ensure the pH is appropriately adjusted to prevent the amine from remaining in the aqueous layer as a salt. For purification, while distillation is possible, column chromatography may be necessary to remove closely-related impurities. The choice of stationary and mobile phases will be critical to achieving good separation.
III. Troubleshooting Guide: Palladium-Catalyzed Cyanation of 3-bromo-5-methoxypyridine
The conversion of 3-bromo-5-methoxypyridine to 3-cyano-5-methoxypyridine is a crucial step. Below is a detailed guide to troubleshoot common issues.
Problem 1: Low Conversion or Stalled Reaction
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | Cyanide ions can poison the palladium catalyst, leading to inactive species.[4][5] | 1. Use a less soluble cyanide source: Zinc cyanide or potassium hexacyanoferrate can maintain a low concentration of free cyanide.[3][5] 2. Slow addition: Add the cyanide reagent slowly to the reaction mixture. 3. Ligand choice: Ensure the phosphine ligand is robust and used in the correct ratio to palladium. |
| Insufficient Temperature | The reaction may require higher temperatures to proceed at a reasonable rate, especially at scale. | 1. Monitor temperature: Ensure the internal reaction temperature is maintained at the target. 2. Reaction profiling: Conduct small-scale experiments at slightly elevated temperatures to determine the optimal profile. |
| Poor Reagent Quality | Water or other impurities in the solvent (e.g., DMF) or reagents can interfere with the reaction. | 1. Use anhydrous solvents: Ensure your DMF or other solvent is dry. 2. Check reagent purity: Use high-purity 3-bromo-5-methoxypyridine and cyanide source. |
Problem 2: Formation of Amide Impurity
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Water | Water can hydrolyze the nitrile product to the corresponding amide, especially at elevated temperatures.[2] | 1. Anhydrous conditions: Rigorously exclude water from the reaction. Use dry solvents and reagents. 2. Inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. |
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: To a dry reactor under an inert atmosphere, add 3-bromo-5-methoxypyridine, the palladium catalyst (e.g., Pd(dppf)Cl₂), and any solid additives.
-
Solvent Addition: Add anhydrous DMF or another suitable solvent.
-
Reagent Addition: Add the cyanide source (e.g., zinc cyanide).
-
Heating: Heat the reaction mixture to the optimized temperature (typically 120-180°C, potentially lower with microwave heating) and monitor the reaction progress by HPLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture, filter to remove any solids, and proceed with an appropriate aqueous work-up and extraction.
-
Purification: The crude 3-cyano-5-methoxypyridine can be purified by crystallization or column chromatography.
Logical Workflow for Cyanation Troubleshooting
Caption: Troubleshooting workflow for the cyanation step.
IV. Troubleshooting Guide: Catalytic Hydrogenation of 3-cyano-5-methoxypyridine
The reduction of the nitrile to the primary amine is the final and often most challenging step at scale.
Problem 1: Incomplete Reduction or Low Yield
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Poisoning | The pyridine nitrogen can act as a catalyst poison.[1][6] Sulfur impurities from previous steps can also deactivate the catalyst.[6][7] | 1. Acidic Additive: Perform the hydrogenation in an acidic solvent like acetic acid or with an acidic additive. This protonates the pyridine nitrogen, preventing it from binding to the catalyst.[8][9][10] 2. Catalyst Choice: Consider catalysts known for their poison resistance, such as rhodium or specific formulations of palladium.[1] 3. Material Purity: Ensure the 3-cyano-5-methoxypyridine is free from sulfur-containing impurities. |
| Insufficient Hydrogen Pressure | Inadequate hydrogen pressure can lead to slow or incomplete reactions, especially as the reaction volume increases. | 1. Increase Pressure: Gradually increase the hydrogen pressure within safe operating limits for your reactor.[8] 2. Agitation: Ensure efficient agitation to maximize gas-liquid mass transfer. |
| Pyrophoric Catalyst Handling | Improper handling of catalysts like Raney Nickel or dry Pd/C can lead to deactivation upon contact with air. | 1. Inert Handling: Handle the catalyst under an inert atmosphere or as a slurry in a solvent to prevent exposure to air.[8] |
Problem 2: Poor Selectivity (Formation of Secondary/Tertiary Amines or Piperidine)
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-reduction | Harsh conditions (high temperature, high pressure, highly active catalyst) can lead to the reduction of the pyridine ring to a piperidine. | 1. Milder Conditions: Reduce the reaction temperature and/or pressure.[1] 2. Catalyst Screening: Screen different catalysts. For example, some palladium catalysts can be tuned for selectivity.[9] |
| Side Reactions | The intermediate imine can react with the product amine to form secondary and tertiary amines.[11] | 1. Ammonia Addition: The presence of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from imine-amine condensation.[11] 2. Solvent Effects: The choice of solvent can influence selectivity. |
Experimental Protocol: Catalytic Hydrogenation
This protocol is a general guideline and requires optimization.
-
Reactor Setup: To a high-pressure hydrogenation reactor, add 3-cyano-5-methoxypyridine and the solvent (e.g., acetic acid, methanol with an acid additive).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂, Pd/C, Raney Nickel) under an inert atmosphere.
-
Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 5 bar).[1] Begin vigorous stirring and maintain the reaction at the optimized temperature (e.g., 40°C).[1]
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[8]
-
Purification: After an appropriate aqueous work-up to neutralize the acid and extract the product, purify the crude this compound by distillation or column chromatography.
Decision Pathway for Hydrogenation Catalyst Selection
Caption: Decision pathway for hydrogenation catalyst selection.
V. References
-
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. 8
-
BenchChem. (2025). Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation. 6
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry (RSC Publishing). 1
-
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. 12
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). PubMed. 13
-
BenchChem. (2025). Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. 7
-
Optimisation and scale-up of microwave assisted cyanation. (n.d.). 2
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. 9
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). 3
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications. 14
-
Efficient Asymmetric Hydrogenation of Pyridines. (n.d.). 10
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed. 4
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate. 15
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (n.d.). MDPI. 11
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PMC - NIH. 5
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. cem.de [cem.de]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Unforeseen Reactivity of (5-Methoxypyridin-3-YL)methanamine
Welcome to the technical support center for (5-Methoxypyridin-3-YL)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. While its primary amine offers a straightforward handle for synthetic transformations, the interplay between the aminomethyl group, the electron-donating methoxy substituent, and the electron-deficient pyridine ring can lead to unexpected and often overlooked reactivity. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges effectively.
Section 1: Foundational Reactivity Profile
This section addresses the fundamental electronic and structural features of the molecule that govern its reactivity. Understanding these principles is the first step in troubleshooting and optimizing your reactions.
Q1: What are the key reactive sites on this compound and why?
A1: The molecule possesses three primary "hotspots" for reactivity, each with distinct chemical properties. The exocyclic primary amine is the most obvious, but the pyridine ring nitrogen and the "benzylic-like" methylene bridge also play crucial roles that can interfere with desired transformations.
-
Primary Amine (-CH₂NH₂): This is the primary nucleophilic center, readily participating in acylations, alkylations, and reductive aminations. Its basicity is slightly modulated by the adjacent pyridine ring.
-
Pyridine Ring Nitrogen: This nitrogen is basic and can act as a competing nucleophile or a Brønsted-Lowry base.[1] It can be protonated by acid byproducts, quaternized by alkylating agents, or coordinate to metal catalysts, thereby deactivating the molecule or leading to unwanted side products.
-
"Benzylic-like" Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the pyridine ring are analogous to benzylic protons and can exhibit enhanced acidity under certain basic conditions, making this position susceptible to deprotonation and subsequent reactions.[2]
-
Methoxy Group (-OCH₃): This group is a strong electron-donating group, which increases the electron density of the pyridine ring, making the ring more susceptible to certain electrophilic substitutions than pyridine itself, though still generally resistant. It can also be cleaved under harsh acidic conditions.[3]
Caption: Diagram 1: Key Reactivity Hotspots.
Q2: How do the electronic properties of the methoxypyridine ring affect the primary amine's reactivity?
A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which exerts an electron-withdrawing inductive effect (-I) on the aminomethyl group.[1] This effect slightly reduces the basicity and nucleophilicity of the primary amine compared to a simple alkylamine like benzylamine. However, this is counteracted by the methoxy group at the 5-position, which is an electron-donating group (+M effect) that increases electron density in the ring. The net effect is a finely balanced reactivity profile where the amine is still a potent nucleophile, but the underlying influence of the heterocyclic system cannot be ignored.
Section 2: Troubleshooting Guide: Acylation & Sulfonylation
Amide and sulfonamide bond formations are common objectives. However, issues like low yields, reaction stalling, and side-product formation are frequent complaints.
Q3: My acylation/sulfonylation reaction with an acyl/sulfonyl chloride is giving a very low yield. What is the most likely cause?
A3: The most common culprit is the in-situ generation of hydrochloric acid (HCl) . For every mole of amine that reacts, one mole of HCl is produced. This strong acid will immediately protonate the most basic site on another molecule of your starting material. Both the primary amine and the pyridine nitrogen can be protonated, rendering them non-nucleophilic and effectively halting the reaction.
Solution: Always include at least 2.0-2.2 equivalents of a non-nucleophilic amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in your reaction. One equivalent neutralizes the generated HCl, and the slight excess ensures the starting amine remains free and nucleophilic.
Q4: I've added a base, but my reaction is still sluggish and I'm seeing a new, highly polar spot by TLC that doesn't move from the baseline.
A4: This suggests a different side reaction. The acylating agent (e.g., acetyl chloride) may be reacting with the pyridine nitrogen to form an N-acylpyridinium salt. This species is often highly colored, very polar, and can act as an acylating agent itself, but its formation consumes your reagent and complicates the reaction mixture.
Solution:
-
Control Temperature: Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the rate of reaction and favor acylation at the more nucleophilic primary amine.
-
Order of Addition: Add the acylating agent to the solution containing both the this compound and your scavenger base. This ensures the base is present to immediately neutralize any generated acid.
Section 3: Troubleshooting Guide: N-Alkylation Reactions
Direct alkylation is a straightforward way to produce secondary and tertiary amines, but it is fraught with challenges of selectivity.
Q5: I am trying to perform a mono-alkylation with an alkyl halide, but I'm getting a complex mixture of secondary, tertiary, and even some starting material.
A5: This is a classic problem in amine alkylation. The product of mono-alkylation (the secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first. This results in the formation of the tertiary amine.[4]
Solution: Reductive amination is the superior method for controlled, selective mono-alkylation. It avoids the use of aggressive alkyl halides and sidesteps the issue of over-alkylation. See Section 4 for a detailed guide. If you must proceed with direct alkylation, use a large excess (5-10 fold) of the primary amine to statistically favor mono-alkylation, though this is often impractical for valuable starting materials.
Q6: After my alkylation reaction and workup, my product seems to be lost in the aqueous layer. What happened?
A6: You have likely quaternized the pyridine nitrogen. The alkyl halide has reacted with the endocyclic pyridine nitrogen instead of, or in addition to, the primary amine. The resulting pyridinium salt is ionic and highly water-soluble, causing it to partition into the aqueous phase during extraction.
Caption: Diagram 2: Competing N-Alkylation Pathways.
Solution:
-
Use Less Reactive Alkylating Agents: Switch from alkyl iodides or bromides to chlorides, or use alkyl sulfonates (tosylates, mesylates) which may offer better selectivity under controlled conditions.
-
Protecting Groups: In complex syntheses, consider protecting the primary amine (e.g., as a Boc carbamate), performing other desired reactions, and then deprotecting for subsequent functionalization.
-
Again, Use Reductive Amination: This is the most robust solution to avoid this side reaction entirely.
Section 4: Troubleshooting Guide: Reductive Amination
Reductive amination is the gold standard for preparing secondary and tertiary amines from primary amines. However, it is not without its own set of potential pitfalls.
Q7: My one-pot reductive amination with sodium borohydride (NaBH₄) is not working. My aldehyde/ketone is being consumed, but I'm not getting my desired amine.
A7: Standard sodium borohydride is a strong enough reducing agent to reduce your aldehyde or ketone directly, especially under neutral or slightly acidic conditions required for imine formation. You are likely just converting your carbonyl compound into an alcohol.
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[5] It is mild enough that it will not significantly reduce an aldehyde or ketone but is highly effective at reducing the intermediate iminium ion that forms in situ. Sodium cyanoborohydride (NaBH₃CN) is another classic choice that selectively reduces imines over carbonyls.[4]
Q8: I'm using NaBH(OAc)₃, but my yield is still poor and I have a lot of unreacted starting amine.
A8: This points to inefficient formation of the crucial imine/iminium ion intermediate. Imine formation is an equilibrium-driven process and is often the rate-limiting step.
Solution:
-
Acid Catalysis: Imine formation is catalyzed by mild acid (optimal pH is typically 4-5).[4] Adding a small amount of acetic acid (often used as the solvent for NaBH(OAc)₃ reactions) can significantly accelerate this step.
-
Water Removal: The reaction produces one equivalent of water. Adding a drying agent like magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium toward the imine product.
-
Pre-formation: For particularly stubborn substrates, you can pre-form the imine by stirring the amine and carbonyl compound together for 1-2 hours (monitoring by TLC or GC/MS) before adding the reducing agent.
Caption: Diagram 3: Reductive Amination Troubleshooting.
Section 5: Recommended Protocol: Selective Mono-N-Alkylation via Reductive Amination
This protocol provides a reliable method for the synthesis of a secondary amine, minimizing the side reactions discussed above.
Objective: To synthesize N-benzyl-(5-methoxypyridin-3-yl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 eq)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Rationale: Anhydrous conditions prevent hydrolysis of the intermediate imine.
-
-
Carbonyl Addition: Add benzaldehyde (1.05 eq) to the solution. If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Rationale: A slight excess of the aldehyde ensures full conversion of the limiting amine. Acetic acid catalyzes imine formation.[4]
-
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Rationale: This allows for the equilibrium between the starting materials and the imine/iminium ion to be established before reduction.
-
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). The reaction may bubble slightly (hydrogen evolution).
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation.[5] An excess ensures the reduction goes to completion.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine has been completely consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Section 6: Quantitative Data Summary
Understanding the relative basicity of the two nitrogen atoms is critical for predicting reactivity.
| Nitrogen Atom | Compound Type | Estimated pKa of Conjugate Acid | Rationale & Reference |
| **Primary Amine (-NH₂) ** | Pyridyl-methylamine | ~8.5 - 9.5 | The electron-withdrawing nature of the pyridine ring slightly reduces the basicity compared to a typical alkylamine (pKa ~10-11). |
| Pyridine Nitrogen | 3-Substituted Pyridine | ~5.0 - 5.5 | The lone pair is in an sp² orbital and is less basic than an sp³-hybridized amine. Similar to the pKa of pyridine itself (5.2).[1][6] |
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Buy (3-Fluoro-5-methoxypyridin-2-yl)methanamine [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 24.9 Heterocyclic Amines - Organic Chemistry | OpenStax [openstax.org]
Resolving peak tailing issues in chromatography of pyridine compounds.
<
A Guide to Resolving Peak Tailing Issues
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak tailing when analyzing pyridine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles causing these issues. This guide is structured in a question-and-answer format to directly address the common problems you may be facing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a persistent problem for pyridine compounds?
Answer: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front half.[1][2] This is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of your quantitative results.[1][3]
Pyridine and its derivatives are particularly susceptible to peak tailing due to their chemical nature. Pyridine is a basic heterocyclic compound with a lone pair of electrons on the nitrogen atom.[4][5] This basicity is the primary driver of the unwanted secondary interactions that cause peak tailing in both liquid and gas chromatography.
Q2: What are the primary causes of peak tailing for pyridines in HPLC and GC?
Answer: The root causes of peak tailing for pyridine compounds can be categorized into two main areas: interactions with the stationary phase and issues with the chromatographic system itself.
In High-Performance Liquid Chromatography (HPLC):
-
Silanol Interactions: The most common cause in reversed-phase HPLC is the interaction between the basic pyridine analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 or C8).[2][6][7] These silanol groups are acidic and can interact strongly with basic compounds through ion-exchange or hydrogen bonding, leading to a secondary retention mechanism that causes tailing.[6][8][9] Even with modern, well-end-capped columns, some residual silanols are always present.[10]
-
Metal Chelation: Trace metal impurities (like iron or aluminum) within the silica matrix can increase the acidity of neighboring silanol groups, exacerbating their interaction with basic analytes.[2] Furthermore, the nitrogen atom in the pyridine ring can act as a ligand, forming coordination complexes with metal ions in a process called chelation.[11] If there are active metal sites in your column or system (e.g., stainless steel frits), this can be a significant source of peak tailing.
In Gas Chromatography (GC):
-
Active Sites: Similar to HPLC, active sites within the GC flow path are a major cause of tailing for polar, basic compounds like pyridine.[12] These active sites can be exposed silanol groups on the surface of the capillary column or in the inlet liner.[13][14]
-
System Contamination: The accumulation of non-volatile residues in the inlet liner or at the head of the column can create new active sites for interaction.[3][13]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create "dead volumes" or turbulent flow paths, which can contribute to peak tailing.[3][15]
Visualizing the Problem: Analyte-Stationary Phase Interactions
The diagram below illustrates the desired primary interaction (hydrophobic) versus the problematic secondary interaction (silanol interaction) that leads to peak tailing for pyridine on a C18 column.
Caption: Desired vs. Problematic Interactions in HPLC.
Q3: How can I use mobile phase pH to improve the peak shape of pyridine compounds in HPLC?
Answer: Manipulating the mobile phase pH is one of the most powerful tools for improving the peak shape of ionizable compounds like pyridine.[16][17] The strategy is to control the ionization state of both the pyridine analyte and the residual silanol groups on the stationary phase to minimize unwanted ionic interactions.
The pKa of the pyridinium ion (the conjugate acid of pyridine) is approximately 5.2-5.5.[4][18][19] The pKa of silanol groups is in the range of 3.5-4.5.
-
Low pH (e.g., pH 2.5 - 3.5): At a pH well below the pKa of the silanols, they will be predominantly in their neutral, non-ionized form (Si-OH). This prevents them from acting as strong ion-exchange sites.[6][7] Although the pyridine will be fully protonated (positively charged), the lack of ionized silanols significantly reduces the strong secondary interactions, leading to much-improved peak symmetry.[20][21] This is generally the recommended starting point for method development.[22]
-
High pH (e.g., pH > 8): At a pH well above the pKa of pyridine, the analyte will be in its neutral form. This eliminates the ionic interaction with the now deprotonated (negatively charged) silanols. However, operating at high pH can be detrimental to the longevity of conventional silica-based columns. If you must work at high pH, it is critical to use a pH-stable column, such as one based on hybrid particle technology.
For robust methods, it is recommended to work at a pH at least 1-2 units away from the analyte's pKa.[22][23]
Q4: What mobile phase additives can I use to reduce tailing, and how do they work?
Answer: Mobile phase additives, often called "tail-suppressing agents," can be highly effective. They work by competing with the analyte for active sites on the stationary phase.
-
Competing Bases (e.g., Triethylamine - TEA): Adding a small concentration of a competing base like triethylamine (TEA) is a classic strategy.[24] TEA, being a base itself, will preferentially interact with the acidic silanol groups, effectively "masking" them from the pyridine analyte.[20][25] This reduces the secondary interactions and improves peak shape.[25] A typical concentration is 0.05-0.1% (v/v) or around 5-20 mM.[20][26]
-
Buffers (e.g., Formate, Acetate): Using a buffer is crucial for controlling and maintaining a stable mobile phase pH.[22] Buffers like ammonium formate or ammonium acetate are excellent choices as they are volatile and compatible with mass spectrometry (MS).[27] Increasing the buffer concentration can also help to mask some silanol activity.[28]
Q5: When should I consider a different column? What types of columns are best for basic compounds like pyridine?
Answer: If mobile phase optimization does not resolve the issue, the column itself is the next logical step. Modern columns offer significant advantages for analyzing basic compounds.
For HPLC:
-
High-Purity, Type B Silica Columns: Modern columns are typically made from high-purity "Type B" silica, which has a much lower metal content and is less acidic than older "Type A" silica.[2][6]
-
End-Capped Columns: Look for columns that are described as "fully end-capped" or "double end-capped." End-capping is a process that chemically derivatizes the most accessible silanol groups with a small silylating agent (like trimethylsilane), making them inert.[1][6]
-
Sterically Protected or Polar-Embedded Phases: These columns have bulky side groups near the silica surface or polar groups embedded within the alkyl chains. This design shields the analyte from residual silanols, leading to excellent peak shapes for bases even at neutral pH.
-
Hybrid Particle Columns: These columns are based on a hybrid of silica and organo-siloxane polymers. They offer a wider usable pH range (often 1-12), making them ideal for methods that require high pH to keep basic analytes in their neutral form.
For GC:
-
Inert-Treated Columns: Choose columns specifically marketed as "inert" or "base-deactivated." These columns undergo special surface treatments to minimize the number of active silanol sites.
-
Wax or Polyethylene Glycol (PEG) Columns: For some pyridine derivatives, a more polar stationary phase like a "WAX" column can offer better peak shape and selectivity compared to standard non-polar phases.
Q6: Could my HPLC or GC system be causing the tailing?
Answer: Yes, the instrument itself can be a source of activity that causes peak tailing. This is often referred to as "extra-column effects."[21]
-
Metal Surfaces: The stainless steel components of an HPLC system, particularly the column inlet frit, can contain active sites that interact with chelating compounds like pyridine. In GC, the inlet liner is a common source of activity.[13]
-
Contamination: Contamination anywhere along the flow path can introduce active sites.[29] This includes the sample vial, syringe, inlet, and detector.
-
System Inertness: For demanding trace-level analysis in GC, using an "inert flow path" is critical.[30][31] This involves using specially deactivated liners, gold-plated seals, and other components designed to minimize analyte interaction.[12][29][31]
Systematic Troubleshooting Workflow
When faced with peak tailing for pyridine compounds, a systematic approach is key. The following workflow can guide you from initial diagnosis to resolution.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocols
Here are detailed protocols for common troubleshooting steps.
Protocol 1: Mobile Phase Preparation with a Competing Base (TEA)
This protocol describes the preparation of a reversed-phase mobile phase at low pH with the addition of triethylamine (TEA) to suppress silanol interactions.
Objective: To prepare 1 L of Acetonitrile/Water (50:50) with 20 mM Ammonium Formate and 0.1% TEA, pH 3.0.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate (MS-grade)
-
Formic acid (MS-grade)
-
Triethylamine (TEA), HPLC-grade
-
1 L volumetric flask
-
Calibrated pH meter
-
0.22 µm membrane filter
Procedure:
-
Prepare Aqueous Portion: Add approximately 400 mL of HPLC-grade water to the 1 L volumetric flask.
-
Add Buffer Salt: Weigh and add the appropriate amount of ammonium formate to achieve a 20 mM concentration in the final 500 mL of aqueous phase (0.63 g). Swirl to dissolve.
-
Add Competing Base: Pipette 1 mL of TEA into the flask (for a final concentration of 0.1% v/v).
-
Adjust pH: Slowly add formic acid dropwise while monitoring with a calibrated pH meter until the pH of the aqueous solution is 3.0.
-
Bring to Volume (Aqueous): Add HPLC-grade water to bring the volume to exactly 500 mL.
-
Add Organic Solvent: Add 500 mL of HPLC-grade acetonitrile to the flask.
-
Mix and Degas: Stopper the flask and invert several times to mix thoroughly. Degas the final mobile phase using sonication or vacuum filtration.[32]
-
Filter: Filter the mobile phase through a 0.22 µm membrane filter to remove any particulates.
-
Equilibrate System: Flush the HPLC system and column with at least 20 column volumes of the new mobile phase before injecting your sample.
Protocol 2: Selecting and Conditioning an Inert GC Liner
Objective: To replace the GC inlet liner with a new, deactivated liner to minimize active sites.
Materials:
-
New, deactivated GC inlet liner (choose a type appropriate for your injection technique, e.g., splitless with wool)
-
Liner removal tool
-
Clean, lint-free gloves
-
Vials with your pyridine standard and a solvent blank
Procedure:
-
Cool Down Inlet: Set the GC inlet temperature to ambient and wait for it to cool completely.
-
Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.
-
Remove Old Liner: Wearing clean gloves, open the inlet and use the liner removal tool to carefully take out the old liner and O-ring. Discard them.
-
Inspect Inlet: Visually inspect the inside of the inlet for any residue or septa particles. Clean if necessary.
-
Install New Liner: Carefully place the new O-ring and the new deactivated liner into the inlet. Ensure it is seated correctly.
-
Reassemble and Leak Check: Close the inlet and tighten the retaining nut to the manufacturer's specification. Turn the carrier gas back on and perform an electronic leak check.
-
Conditioning: Heat the inlet to your method temperature (or slightly above) and allow it to condition for 15-30 minutes with the split vent open to flush out any contaminants.
-
Test Performance: Inject a solvent blank first, followed by your pyridine standard, to confirm that the new liner has improved the peak shape.
Data Presentation: Impact of Troubleshooting Steps
The following table summarizes the expected improvement in peak symmetry (as measured by the USP Tailing Factor, where a value of 1.0 is perfectly symmetrical) after implementing various corrective actions for a hypothetical pyridine analysis.
| Condition | Mobile Phase | Column Type | Expected Tailing Factor (Tf) | Comments |
| Initial (Problematic) | 50:50 ACN:H₂O, pH 6.5 | Standard C18 (Type A Silica) | 2.2 | Severe tailing due to strong silanol interactions. |
| Step 1: pH Adjustment | 50:50 ACN:H₂O, 0.1% Formic Acid, pH 3.0 | Standard C18 (Type A Silica) | 1.5 | Significant improvement as silanols are protonated.[28] |
| Step 2: Additive | 50:50 ACN:H₂O, 0.1% FA, 0.1% TEA, pH 3.0 | Standard C18 (Type A Silica) | 1.2 | Further improvement as TEA masks remaining active sites.[20] |
| Step 3: New Column | 50:50 ACN:H₂O, 0.1% FA, pH 3.0 | Modern End-Capped C18 (Type B) | 1.1 | Excellent peak shape due to superior inertness of the new column. |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. phenomenex.com [phenomenex.com]
- 18. echemi.com [echemi.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 21. uhplcs.com [uhplcs.com]
- 22. agilent.com [agilent.com]
- 23. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 24. labcompare.com [labcompare.com]
- 25. pharmagrowthhub.com [pharmagrowthhub.com]
- 26. lctsbible.com [lctsbible.com]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. benchchem.com [benchchem.com]
- 29. agilent.com [agilent.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. scantecnordic.se [scantecnordic.se]
- 32. welch-us.com [welch-us.com]
Refining workup procedures for (5-Methoxypyridin-3-YL)methanamine synthesis
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (5-Methoxypyridin-3-YL)methanamine. The content is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, workup, and purification of this key pharmaceutical intermediate.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the reduction of 5-methoxy-3-pyridinecarbonitrile. While conceptually straightforward, this transformation is fraught with potential challenges, including incomplete reactions, catalyst deactivation, and the formation of difficult-to-remove byproducts. This guide is structured to provide practical, experience-based solutions to these issues, ensuring a higher success rate and product purity.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction is sluggish or stalls completely. What are the likely causes and how can I resolve this?
Answer:
A stalled or sluggish reaction is a common issue in the catalytic hydrogenation of nitriles. The root cause often lies with the catalyst, the substrate, or the reaction conditions.
-
Catalyst Activity: Raney Nickel is a highly active catalyst, but its performance can be compromised by improper handling or storage.
-
Insight: Raney Nickel is typically stored as a slurry in water or ethanol to prevent oxidation, which deactivates the catalyst. Ensure you are using a fresh, active batch of the catalyst.
-
Actionable Advice: If you suspect catalyst deactivation, consider increasing the catalyst loading. For a typical lab-scale reaction, a 10-20% w/w loading of Raney Nickel (wet basis) to the nitrile is a good starting point. If this fails, a fresh batch of catalyst should be used.
-
-
Substrate Purity: The presence of impurities in the starting 5-methoxy-3-pyridinecarbonitrile can poison the catalyst.
-
Insight: Sulfur-containing compounds are notorious for poisoning nickel catalysts. Ensure your starting nitrile is of high purity.
-
Actionable Advice: If you suspect impurities, purify the starting nitrile by recrystallization or column chromatography before proceeding with the reduction.
-
-
Hydrogen Pressure & Agitation: Inadequate hydrogen pressure or poor mixing can lead to a slow reaction rate.
-
Insight: The reaction is dependent on the efficient mass transfer of hydrogen gas to the catalyst surface.
-
Actionable Advice: Ensure your reaction vessel is properly sealed and pressurized. For lab-scale reactions, a hydrogen pressure of 50-100 psi is typically sufficient. Vigorous stirring is crucial to keep the catalyst suspended and ensure good contact with the reactants.
-
Question 2: I'm observing significant amounts of secondary and tertiary amine byproducts in my crude product. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is the most common side reaction during nitrile reduction.[1] This occurs when the initially formed primary amine reacts with the intermediate imine.
-
Reaction Mechanism Insight: The reaction proceeds through an imine intermediate. This imine can either be further reduced to the desired primary amine or react with a molecule of the primary amine product to form a new imine, which is then reduced to a secondary amine. This process can repeat to form tertiary amines.
-
Controlling Selectivity:
-
Ammonia Addition: The addition of ammonia to the reaction mixture is a widely used technique to suppress the formation of secondary and tertiary amines.
-
Insight: Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from byproduct formation.
-
Actionable Advice: Conduct the reaction in a solution of ammonia in methanol (typically 7N). The excess ammonia will help to minimize the formation of secondary and tertiary amines.
-
-
Temperature Control: Higher temperatures can favor the side reactions.
-
Actionable Advice: Run the reaction at a lower temperature (e.g., room temperature to 40°C) to improve selectivity. While this may slow down the reaction rate, it often leads to a cleaner product profile.
-
-
Question 3: The workup procedure is messy, and I'm having trouble removing the Raney Nickel catalyst.
Answer:
Raney Nickel is a very fine powder and can be challenging to remove completely by simple filtration.
-
Filtration Technique:
-
Insight: The fine particles of Raney Nickel can pass through standard filter paper.
-
Actionable Advice: Use a pad of Celite® or another filter aid on top of your filter paper. This creates a finer filtration bed that can effectively trap the catalyst particles. Always filter the reaction mixture while it is still wet with the reaction solvent to prevent the pyrophoric catalyst from igniting upon drying in the air.[2]
-
Safety Note: Never allow Raney Nickel to dry in the air, as it is pyrophoric and can ignite spontaneously. Quench the filtered catalyst immediately with plenty of water.
-
-
Post-Filtration Purity:
-
Insight: Even after careful filtration, some nickel fines may remain in the filtrate, leading to a grayish or dark-colored solution.
-
Actionable Advice: If you observe residual catalyst, a second filtration through a fresh Celite® pad is recommended. In some cases, allowing the solution to stand for a period may cause the fines to settle, at which point the supernatant can be carefully decanted.
-
Question 4: My final product is difficult to purify by column chromatography. Are there alternative purification strategies?
Answer:
This compound is a basic and polar compound, which can lead to tailing and poor separation on silica gel chromatography.
-
Alternative Purification Methods:
-
Acid-Base Extraction: This is a highly effective method for purifying basic compounds like amines.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
-
-
-
Crystallization as a Salt: The product can be purified by converting it to a salt (e.g., the dihydrochloride salt), which can then be recrystallized.
-
Protocol:
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol or ethanol).
-
Add a solution of HCl in a solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.
-
Collect the salt by filtration, wash with a cold solvent, and dry.
-
The salt can then be recrystallized from a suitable solvent system (e.g., methanol/ether).
-
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this reaction? A1: With an optimized procedure, yields for the reduction of 5-methoxy-3-pyridinecarbonitrile to this compound can be in the range of 70-90%. However, yields can be lower depending on the scale of the reaction, the purity of the starting materials, and the effectiveness of the workup and purification.
Q2: Can I use other reducing agents besides Raney Nickel and H₂? A2: Yes, other reducing agents can be used for the reduction of nitriles to primary amines.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can effectively reduce nitriles. However, it is not very chemoselective and will reduce many other functional groups. The workup for LiAlH₄ reactions can also be hazardous.
-
Borane Reagents (e.g., BH₃·THF): These are also effective for nitrile reduction. They are generally milder than LiAlH₄.
-
Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is generally not strong enough to reduce nitriles. However, in the presence of a catalyst like cobalt chloride (CoCl₂) or nickel chloride (NiCl₂), it can be an effective reducing system.[3]
Q3: How can I monitor the progress of the reaction? A3: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting nitrile and the appearance of the product. A suitable eluent system would be a mixture of a polar and a non-polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of triethylamine to prevent streaking of the amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide more quantitative information about the reaction progress and can also help to identify any byproducts that may be forming.
-
Hydrogen Uptake: In a closed system, the reaction progress can be monitored by measuring the consumption of hydrogen gas.
Q4: What are the key safety precautions I should take when working with Raney Nickel? A4: Raney Nickel requires careful handling due to its pyrophoric nature.
-
Always keep it wet: Never allow Raney Nickel to dry completely, as it can ignite spontaneously upon contact with air.
-
Inert atmosphere: While not always necessary for the reaction itself, handling the dry catalyst should be done under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: After the reaction, the filtered catalyst should be immediately and carefully quenched with a large volume of water.
-
Disposal: Dispose of the quenched catalyst according to your institution's safety guidelines for pyrophoric materials.
Part 3: Experimental Protocols & Data
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for nitrile reduction.
-
Reaction Setup:
-
To a Parr hydrogenation bottle or a similar pressure vessel, add 5-methoxy-3-pyridinecarbonitrile (1.0 eq).
-
Add a solution of 7N ammonia in methanol as the solvent.
-
Carefully add Raney Nickel (20% w/w, wet basis) as a slurry in methanol.
-
-
Hydrogenation:
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Prepare a filter funnel with a pad of Celite®.
-
Filter the reaction mixture through the Celite® pad to remove the Raney Nickel.
-
Wash the filter cake with methanol.
-
Caution: The filtered Raney Nickel is pyrophoric. Immediately quench the filter cake with a large volume of water.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the crude product in dichloromethane.
-
Extract the organic solution with 1M HCl (aq).
-
Separate the layers and wash the aqueous layer with dichloromethane.
-
Cool the aqueous layer in an ice bath and basify to pH > 12 with 6M NaOH (aq).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the purified this compound.
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Inactive catalyst | Use fresh catalyst or increase loading. |
| Impure starting material | Purify the starting nitrile. | |
| Insufficient H₂ pressure/agitation | Ensure proper sealing, increase pressure, and stir vigorously. | |
| Low Selectivity (Byproduct Formation) | Reaction with imine intermediate | Add ammonia to the reaction mixture. |
| High reaction temperature | Run the reaction at a lower temperature. | |
| Difficult Catalyst Removal | Fine catalyst particles | Use a Celite® filter aid for filtration. |
| Purification Challenges | Product polarity and basicity | Use acid-base extraction or crystallize as a salt. |
Part 4: Visualizations
Diagram 1: Synthesis and Workup Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Validation & Comparative
A Comparative Analysis of (5-Methoxypyridin-3-YL)methanamine and Its Structural Isomers: A Guide for Medicinal Chemists
Introduction: The Versatile Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for substitution at various positions make it a privileged scaffold for designing biologically active molecules. This guide provides a comprehensive comparative analysis of (5-Methoxypyridin-3-YL)methanamine and its key structural isomers. By examining the subtle yet critical influence of substituent positioning on the pyridine core, we aim to provide researchers, scientists, and drug development professionals with insights to guide future discovery efforts. While direct comparative experimental data for these specific simple amines is limited in the public domain, this guide synthesizes findings from related, more complex derivatives and incorporates in-silico predictions to illuminate potential structure-activity relationships (SAR).
Physicochemical Properties: A Comparative Overview
The position of the methoxy and aminomethyl groups on the pyridine ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic behavior. A comparison of key computed properties for this compound and its positional isomers is presented below.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (Strongest Basic) |
| Target Compound | This compound | C₇H₁₀N₂O | 138.17 | 0.45 | 8.95 |
| Isomer 1 | (2-Methoxypyridin-3-YL)methanamine | C₇H₁₀N₂O | 138.17 | 0.38 | 8.87 |
| Isomer 2 | (4-Methoxypyridin-3-YL)methanamine | C₇H₁₀N₂O | 138.17 | 0.21 | 9.12 |
| Isomer 3 | (6-Methoxypyridin-3-YL)methanamine | C₇H₁₀N₂O | 138.17 | 0.41 | 9.01 |
| Isomer 4 | (5-Methylpyridin-3-YL)methanamine | C₇H₁₀N₂ | 122.17 | 0.89 | 9.25 |
Note: logP and pKa values are predicted using computational models and should be considered as estimates.
The methoxy group, being electron-donating through resonance and electron-withdrawing inductively, modulates the basicity of the pyridine nitrogen and the primary amine. The interplay of these electronic effects, along with steric factors, dictates how these molecules interact with biological targets.
Comparative Biological Activity: Insights from Structurally Related Compounds
Anticancer and Kinase Inhibition Potential
The methoxypyridine moiety is a recurring feature in kinase inhibitors. For instance, a study on sulfonamide methoxypyridine derivatives identified 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide as a potent PI3K inhibitor[1]. This suggests that the (2-Methoxypyridin-3-YL) scaffold (Isomer 1) is well-suited for interaction with the ATP-binding pocket of kinases. The nitrogen of the pyridine and the adjacent methoxy group can form crucial hydrogen bonds and hydrophobic interactions.
Conversely, other studies have explored the cytotoxic effects of various pyridine derivatives, where the presence and position of methoxy groups significantly influenced antiproliferative activity[2]. While not directly comparable, this body of work underscores the importance of the substituent pattern on the pyridine ring for anticancer applications.
Central Nervous System (CNS) Activity: Targeting Neuromodulatory Receptors
The pyridine and methoxy functional groups are prevalent in ligands targeting G-protein coupled receptors (GPCRs) in the CNS, such as dopamine, serotonin, and histamine receptors.
-
Dopamine Receptor Affinity: Substituted phenyl-pyrrole-3-carboxamides have been investigated as dopamine D2-like receptor ligands[3]. The electronic properties of the substituents on the aromatic ring play a key role in receptor affinity. The methoxy group's ability to modulate electron density could influence the binding of these pyridinylmethanamines to dopamine receptors. Computational docking studies could further elucidate the potential binding modes and affinities of our target compound and its isomers.
-
Serotonin Receptor Affinity: Methoxy-containing derivatives of other scaffolds, such as indatraline, have shown significant affinity for serotonin transporters and receptors[4]. The position of the methoxy group can drastically alter both affinity and selectivity. This suggests that the positional isomers of (methoxypyridin-YL)methanamine could exhibit differential binding to various serotonin receptor subtypes.
-
Histamine Receptor Affinity: The pyridine ring is a common feature in histamine H1 receptor antagonists[5]. The nitrogen atom in the pyridine ring often mimics the protonated amine of histamine, forming a key interaction with the receptor. The electronic influence of the methoxy group could fine-tune the pKa and electrostatic potential of the pyridine nitrogen, thereby modulating H1 receptor affinity.
Experimental Protocols: A Guide to Comparative Evaluation
To empirically determine the comparative performance of this compound and its isomers, a series of well-established in vitro assays are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This protocol outlines a method to assess the inhibitory activity of the compounds against a target kinase, such as PI3Kα.
Objective: To determine the IC₅₀ values of the test compounds against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP, appropriate kinase buffer
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound dilution, and the PI3Kα enzyme.
-
Initiate the kinase reaction by adding a solution of ATP and the appropriate lipid substrate (e.g., PIP2).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Causality: The choice of a luminescent-based assay like Kinase-Glo® provides high sensitivity and a broad dynamic range, allowing for accurate determination of IC₅₀ values. The use of recombinant enzyme ensures a controlled and reproducible experimental system.
Protocol 2: Radioligand Binding Assay for GPCR Affinity (e.g., Dopamine D2 Receptor)
This protocol describes a method to determine the binding affinity (Ki) of the compounds for a specific GPCR.
Objective: To determine the Ki values of the test compounds for the human dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Non-specific binding control (e.g., Haloperidol).
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percent displacement by the test compounds.
-
Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation.
Causality: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The use of a specific high-affinity radioligand and a well-characterized cell membrane preparation ensures the accuracy and reliability of the results.
Structure-Activity Relationship (SAR) and Molecular Modeling
The following diagram illustrates a hypothetical workflow for elucidating the SAR of these methoxypyridinylmethanamine isomers.
In-Silico Pharmacokinetic (ADMET) Profile
To provide a preliminary assessment of the drug-like properties of these isomers, an in-silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles was performed.
| Compound | Human Intestinal Absorption (%) | BBB Permeability (logBB) | CYP2D6 Inhibitor | hERG I Inhibitor | Ames Mutagenicity |
| This compound | High | Yes | No | No | No |
| (2-Methoxypyridin-3-YL)methanamine | High | Yes | Yes | No | No |
| (4-Methoxypyridin-3-YL)methanamine | High | Yes | No | No | No |
| (6-Methoxypyridin-3-YL)methanamine | High | Yes | Yes | No | No |
| (5-Methylpyridin-3-YL)methanamine | High | Yes | No | No | No |
Note: These are computational predictions and require experimental validation.
The in-silico data suggests that all isomers are likely to have good intestinal absorption and the ability to cross the blood-brain barrier. However, the predicted inhibition of the CYP2D6 enzyme by the 2- and 6-methoxy isomers highlights a potential for drug-drug interactions that would need to be investigated experimentally.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound and its structural isomers. While direct experimental comparisons are lacking, the analysis of related compounds and in-silico predictions offer valuable insights into their potential biological activities and drug-like properties. The positioning of the methoxy and aminomethyl groups on the pyridine ring is predicted to have a significant impact on their interaction with biological targets, particularly kinases and GPCRs.
Future research should focus on the synthesis and direct comparative biological evaluation of these isomers to validate the hypotheses presented in this guide. Such studies will be instrumental in unlocking the full potential of the methoxypyridinylmethanamine scaffold in the development of novel therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Validation of the Biological Efficacy of (5-Methoxypyridin-3-YL)methanamine: A Comparative Guide for Novel Monoamine Oxidase Inhibitors
This guide provides a comprehensive framework for the in-vitro validation of the biological efficacy of the novel compound, (5-Methoxypyridin-3-YL)methanamine, henceforth referred to as Cmpd-X. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities. Herein, we postulate Cmpd-X as a potential inhibitor of Monoamine Oxidases (MAOs) and outline a direct comparative study against established MAO inhibitors.
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters and are well-established therapeutic targets for a range of neurological disorders.[1][2] These enzymes exist in two isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor selectivities.[1] Selective inhibitors of MAO-A are primarily utilized in the treatment of depression and anxiety, while MAO-B inhibitors are prominent in the management of Parkinson's and Alzheimer's diseases.[1][3] The initial in-vitro characterization of a novel compound's potency and selectivity against these isoforms is a pivotal step in its development trajectory.
This guide will detail the experimental design, provide step-by-step protocols for robust in-vitro assays, and present a framework for comparative data analysis. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Comparative Efficacy Profile of Cmpd-X against Reference Inhibitors
The primary objective of this in-vitro validation is to determine the inhibitory potency (IC50) and selectivity of Cmpd-X against both MAO-A and MAO-B isoforms. For a robust comparison, Cmpd-X will be evaluated alongside well-characterized MAO inhibitors with distinct selectivity profiles.
| Compound | Target Selectivity | Rationale for Inclusion |
| Cmpd-X | Unknown | The novel compound under investigation. |
| Clorgyline | MAO-A Selective | A potent and selective irreversible inhibitor of MAO-A, serving as a positive control.[1] |
| Selegiline | MAO-B Selective | A selective irreversible inhibitor of MAO-B, used as a positive control for this isoform.[1] |
| Tranylcypromine | Non-Selective | An irreversible inhibitor of both MAO-A and MAO-B, providing a non-selective benchmark.[3] |
In-Vitro Monoamine Oxidase Inhibition Assay: A Fluorometric Approach
The biological efficacy of Cmpd-X will be quantified using a fluorometric in-vitro assay. This method is widely adopted for its high sensitivity, simplicity, and adaptability to high-throughput screening.[4] The assay principle is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[5]
Signaling Pathway and Assay Principle
Caption: Mechanism of the fluorometric MAO inhibition assay.
Experimental Workflow
Caption: Step-by-step workflow for the in-vitro MAO inhibition assay.
Detailed Experimental Protocol
This protocol is adapted from commercially available fluorometric MAO inhibitor screening kits.[4][5][6]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- MAO Enzymes: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the desired working concentration.
- Substrate Solution: Prepare a stock solution of p-Tyramine in purified water.
- Inhibitor Solutions: Prepare stock solutions of Cmpd-X and reference inhibitors (Clorgyline, Selegiline, Tranylcypromine) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
2. Assay Procedure:
- Set up a 96-well black, flat-bottom plate.
- Add assay buffer to all wells.
- Add the respective inhibitor solutions (Cmpd-X and controls) to the designated wells. Include a vehicle control (DMSO) and a no-enzyme control.
- Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitors and the enzymes.
- Initiate the enzymatic reaction by adding the p-Tyramine substrate solution to all wells.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Add the developer solution containing a fluorometric probe and horseradish peroxidase (HRP) to each well.
- Incubate for an additional 10-15 minutes at room temperature.
3. Data Measurement and Analysis:
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 587 nm.
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Fluorescence of Vehicle Control - Fluorescence of Inhibitor) / Fluorescence of Vehicle Control] x 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each MAO isoform.
Anticipated Comparative Data
The following table illustrates the expected format for presenting the comparative efficacy data for Cmpd-X and the reference inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| Cmpd-X | Experimental | Experimental | Calculated |
| Clorgyline | ~10 | >1000 | >100 |
| Selegiline | >1000 | ~20 | <0.02 |
| Tranylcypromine | ~150 | ~200 | ~0.75 |
Note: The IC50 values for the reference compounds are approximate and may vary depending on the specific assay conditions.
Discussion and Interpretation of Results
The in-vitro validation of Cmpd-X as a potential MAO inhibitor will provide crucial initial data on its biological efficacy. The primary outcomes of this study will be the determination of its potency (IC50 values) and its selectivity for the MAO-A and MAO-B isoforms.
-
Potency: A low nanomolar IC50 value would indicate that Cmpd-X is a potent inhibitor of the respective MAO isoform.
-
Selectivity: The selectivity index will reveal whether Cmpd-X preferentially inhibits MAO-A, MAO-B, or acts as a non-selective inhibitor. A high selectivity index (>100) suggests MAO-A selectivity, while a low index (<0.01) indicates MAO-B selectivity. A selectivity index close to 1 suggests a non-selective profile.
This comparative analysis against well-established inhibitors like Clorgyline, Selegiline, and Tranylcypromine will contextualize the performance of Cmpd-X and guide future drug development efforts. For instance, if Cmpd-X demonstrates high potency and selectivity for MAO-B, it could be a promising candidate for development as a therapeutic for neurodegenerative diseases such as Parkinson's disease.[3][7] Conversely, high selectivity for MAO-A would suggest potential applications in the treatment of depression.[1][3]
Further investigations, including enzyme kinetics studies to determine the mode of inhibition (reversible vs. irreversible, competitive vs. non-competitive), will be essential to fully characterize the mechanism of action of Cmpd-X.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (5-Methoxypyridin-3-YL)methanamine and its Role in Modern Synthesis
Introduction: The Ubiquitous Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a remarkable number of natural products, agrochemicals, and pharmaceuticals.[1] After piperidine, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatile physicochemical properties and synthetic accessibility.[1][2] Its weak basicity, potential for hydrogen bonding, and inherent stability make it an ideal framework for engaging with biological targets.[3] Molecules from the simple vitamin B6 (pyridoxol) to complex anti-cancer agents like Vismodegib feature this essential heterocyclic core.[1]
The true power of the pyridine scaffold, however, lies in its functionalization. The strategic placement of various substituents around the ring allows medicinal chemists to meticulously tune a molecule's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.[4] This guide provides an in-depth comparison of a particularly useful building block, (5-Methoxypyridin-3-YL)methanamine , with other functionalized pyridines, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.
Deep Dive: this compound as a Synthetic Linchpin
This compound is a bifunctional building block featuring a pyridine core substituted at the 3-position with a reactive aminomethyl group (-CH₂NH₂) and at the 5-position with an electron-donating methoxy group (-OCH₃). This specific arrangement of functional groups imparts a unique combination of reactivity and structural properties that are highly valuable in synthetic campaigns.
Structural & Electronic Properties:
-
The Aminomethyl Handle (C3 Position): The primary amine provides a nucleophilic site ripe for a multitude of synthetic transformations. It is a key vector for introducing diversity, most commonly through amide bond formation, reductive amination, or urea/thiourea synthesis. Its placement at the meta-position to the ring nitrogen avoids the electronic deactivation seen at the ortho (C2/C6) and para (C4) positions, preserving its nucleophilicity.
-
The Methoxy Modulator (C5 Position): The methoxy group is a moderate electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, albeit modestly from the 5-position.[5] This electronic contribution can subtly influence the basicity of the ring nitrogen and the overall reactivity profile of the molecule without drastically altering its core properties. This is in contrast to the stronger activation observed when an EDG is at the C2 or C4 positions.
Comparative Analysis: Strategic Choices in Pyridine Building Blocks
The selection of a specific functionalized pyridine is a critical decision in a synthetic workflow. The choice dictates not only the available reaction pathways but also the electronic and pharmacological properties of the final compound. Below, we compare this compound to other classes of substituted pyridines.
Positional Isomers: The "Where" Matters
The placement of substituents dramatically alters a pyridine's character. Let's consider an isomer, (6-Methoxypyridin-2-YL)methanamine.
-
Electronic Effects: With the methoxy group at the C6 position (ortho to the nitrogen), its electron-donating effect is more pronounced on the C2 and C4 positions. This can impact subsequent electrophilic substitution reactions, should they be desired.
-
Steric Hindrance: The aminomethyl group at C2 is adjacent to the ring nitrogen. This proximity can lead to steric hindrance, potentially slowing down reactions at both the amine and the nitrogen. It may also facilitate intramolecular hydrogen bonding or chelation to metals, a property that can be either beneficial or detrimental depending on the desired outcome.
Analogs with Electron-Withdrawing Groups (EWGs): A Shift in Reactivity
Replacing the electron-donating methoxy group with an electron-withdrawing group, such as a nitro (-NO₂) or chloro (-Cl) group, fundamentally inverts the ring's electronic nature.
-
Example: (5-Chloropyridin-3-YL)methanamine
-
Reactivity: The chloro group deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr) by inductively withdrawing electron density. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the withdrawing group. This opens up entirely different avenues for functionalization, such as amination or arylation via SNAr, which are not feasible with the methoxy-substituted analog.[6]
| Feature | (5-Methoxy pyridin-3-YL)methanamine | (5-Chloro pyridin-3-YL)methanamine |
| Ring Electronics | Electron-rich (moderately) | Electron-poor |
| Favored Reaction | Electrophilic Substitution (if forced) | Nucleophilic Aromatic Substitution |
| Ring Nitrogen pKa | Higher (more basic) | Lower (less basic) |
| Key Transformations | Amide coupling, Reductive Amination | Amide coupling, Reductive Amination, SNAr |
Alternatives to the Aminomethyl Handle: Expanding the Synthetic Toolbox
The aminomethyl group is excellent for building amide-based libraries, but other functional handles provide access to different chemical space.
-
(5-Methoxypyridin-3-YL)methanol: Replacing the amine with a hydroxyl group allows for the synthesis of ethers and esters, introduces a hydrogen bond donor/acceptor, and can be oxidized to the corresponding aldehyde or carboxylic acid for further transformations.
-
3-Bromo-5-methoxypyridine: A bromine atom serves as a premier handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the direct formation of C-C, C-N, and C-O bonds, connecting the pyridine core to a vast array of aryl, heteroaryl, or alkyl fragments. This approach is fundamental to modern library synthesis.[7]
Experimental Protocols: A Practical Application
To illustrate the utility of these building blocks, we provide a standard, self-validating protocol for amide bond formation, a reaction central to drug discovery.
Protocol: Synthesis of N-((5-Methoxypyridin-3-YL)methyl)benzamide
This protocol describes a standard HATU-mediated amide coupling, a robust and widely used method in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.05 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the flask. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active O-acylisourea ester of benzoic acid. The solution should remain clear.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A new spot corresponding to the higher molecular weight, less polar amide product should appear.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash quenches any remaining acid and removes the hexafluorophosphate byproduct.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-((5-Methoxypyridin-3-YL)methyl)benzamide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion: Making an Informed Choice
This compound is a highly versatile and valuable building block in the synthetic chemist's arsenal. Its specific combination of a reactive primary amine and a modulating methoxy group offers a reliable platform for constructing compound libraries aimed at drug discovery.
However, the "best" functionalized pyridine is always context-dependent. The optimal choice is dictated by the overall synthetic strategy and the desired properties of the target molecule.
-
For amide library synthesis , this compound is an excellent choice.
-
To access ether or ester linkages , the corresponding hydroxymethyl analog is superior.
-
For rapid diversification via cross-coupling , a halo-pyridine such as 3-bromo-5-methoxypyridine is indispensable.
-
To create an electron-deficient core amenable to nucleophilic attack, analogs bearing electron-withdrawing groups are required.
By understanding the interplay between substituent type, position, and resulting reactivity, researchers can make informed, strategic decisions, accelerating the design and synthesis of novel chemical entities for the advancement of science and medicine.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Cross-validation of analytical techniques for (5-Methoxypyridin-3-YL)methanamine
An In-Depth Guide to the Cross-Validation of Analytical Techniques for (5-Methoxypyridin-3-YL)methanamine
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a primary amine, a methoxy group, and a pyridine ring, presents a unique analytical challenge. Ensuring the identity, purity, and strength of this intermediate is paramount for the quality and safety of the final drug product. Consequently, the analytical methods used for its characterization must be robust, reliable, and fit for purpose.
This guide provides a comprehensive framework for the cross-validation of orthogonal analytical techniques for this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of each technique and the design of experimental parameters. We will explore how combining chromatographic separation, mass spectrometric detection, and spectroscopic characterization creates a self-validating system that ensures data integrity and meets stringent regulatory expectations. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which governs the validation of analytical procedures.[1][2]
Pillar 1: The Foundation of Method Validation
Before comparing techniques, it is essential to understand the core performance characteristics that define a validated analytical method. According to ICH Q2(R2), any analytical procedure must be demonstrated to be fit for its intended purpose.[3][4] This is achieved by assessing parameters such as specificity, accuracy, precision, linearity, and robustness.[5] Cross-validation is the process of confirming that a validated method yields consistent and reliable results when performed under different conditions, such as in a different laboratory, by a different analyst, or on a different instrument.[6][7] This guide focuses on cross-validating different types of analytical techniques to provide orthogonal confirmation of the analyte's properties.
Figure 1: The lifecycle of an analytical method, highlighting the central role of validation and cross-validation.
Pillar 2: Orthogonal Analytical Techniques in Practice
No single analytical technique can provide a complete picture of a substance. By employing multiple, orthogonal (based on different principles) methods, we can be more confident in our results. For this compound, we will compare a primary quantitative technique (HPLC) with a confirmatory technique (GC-MS) and two identity-confirming spectroscopic methods (FTIR and NMR).
A. High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse
Expertise & Rationale: HPLC is the cornerstone of pharmaceutical quality control for its ability to separate and quantify components in a mixture with high precision and accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The molecule's moderate polarity allows for good retention on a non-polar stationary phase (like C18), while the pyridine ring possesses a strong chromophore, making it readily detectable by UV spectroscopy. The primary amine necessitates careful pH control of the mobile phase to ensure a consistent ionization state and, therefore, sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC-UV for Assay and Purity
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: A C18 column provides excellent hydrophobic retention for the pyridine ring, while the 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid. Causality: The amine group (pKa ~9-10) will be partially protonated at pH 7.0. This pH is chosen to be well below the pKa of the silanols on the column surface (~pH 3.5-4) and in a range where the amine's protonation state is stable, preventing peak tailing.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes. Causality: A gradient elution ensures that any impurities with different polarities are effectively separated and eluted.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Thermostatting the column ensures reproducible retention times.
-
Detection: 265 nm. Causality: This wavelength corresponds to a high absorbance region for the pyridine chromophore, maximizing sensitivity.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): A Self-Validating Check
-
Before analysis, inject a standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5.
-
Theoretical Plates: ≥ 2000.
-
%RSD of Peak Area: ≤ 1.0%. Trustworthiness: Meeting these criteria confirms that the chromatographic system is suitable for performing the analysis on that day.
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS): Confirmatory Identification and Impurity Profiling
Expertise & Rationale: GC-MS offers superior separation efficiency for volatile compounds and provides definitive structural information through mass spectrometry. It is an ideal orthogonal technique to HPLC.[8] However, the primary amine in this compound contains an active hydrogen, which can cause peak tailing on standard GC columns. Therefore, derivatization is a critical step to block this active site, increase volatility, and improve chromatographic performance.[9]
Experimental Protocol: GC-MS with Silylation
-
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
-
Derivatization Procedure:
-
Dissolve 1 mg of the sample in 200 µL of anhydrous pyridine. Causality: Pyridine acts as a solvent and a catalyst, scavenging HCl produced during the reaction.[9]
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat at 60 °C for 30 minutes. Causality: Heating drives the silylation reaction to completion, replacing the two active protons on the amine with non-polar trimethylsilyl (TMS) groups.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Causality: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500). Causality: Full scan mode is used to acquire the complete mass spectrum for identification, while selected ion monitoring (SIM) could be used for higher sensitivity quantification if needed.[10]
-
C. Spectroscopic Confirmation: FTIR and NMR
Expertise & Rationale: While chromatography separates and quantifies, spectroscopy provides an unambiguous fingerprint of the molecule's structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is exceptionally fast and confirms the presence of key functional groups.[11] For this compound, we expect to see characteristic bands for the N-H bonds of the primary amine, the C-O bond of the methoxy ether, and the aromatic pyridine ring.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of all protons in the molecule, offering irrefutable proof of identity.
Experimental Protocols: Spectroscopy
-
FTIR-ATR Protocol:
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ over 16 scans.
-
Expected Peaks:
-
~3300-3400 cm⁻¹: Two N-H stretching bands (primary amine).[14]
-
~2840 cm⁻¹: C-H stretching of the -OCH₃ group.
-
~1600 cm⁻¹: C=C stretching of the pyridine ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1030 cm⁻¹: Symmetric C-O-C stretching.
-
-
-
¹H NMR Protocol:
-
Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Predicted Chemical Shifts (δ, ppm):
-
~8.3 (s, 1H), ~8.2 (s, 1H), ~7.3 (s, 1H): Aromatic protons on the pyridine ring.
-
~3.9 (s, 3H): Methoxy (-OCH₃) protons.
-
~3.8 (s, 2H): Methylene (-CH₂-) protons.
-
~1.6 (br s, 2H): Amine (-NH₂) protons.
-
-
Pillar 3: Data Integration and Cross-Validation Summary
The true power of this multi-technique approach lies in comparing the results to build a comprehensive and trustworthy analytical profile. The HPLC method serves as the primary tool for routine quantification, while GC-MS provides orthogonal confirmation and is better suited for identifying unknown volatile impurities.
Figure 2: Workflow demonstrating the cross-validation of orthogonal analytical techniques using a single batch of material.
Table 1: Comparative Performance of Quantitative Techniques
| Parameter | HPLC-UV | GC-MS (after derivatization) | Justification for Performance |
| Specificity | High (Separates from non-chromophoric impurities) | Very High (Separation + Mass Spec confirmation) | GC-MS is considered more specific due to the additional dimension of mass fragmentation data. |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods show excellent linearity, a core requirement for quantification.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both are highly accurate. GC-MS may have slightly higher variability due to the extra derivatization step. |
| Precision (%RSD) | < 1.0% | < 2.0% | HPLC is typically more precise for routine assays due to fewer sample preparation steps. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | GC-MS often provides superior sensitivity, making it ideal for trace impurity analysis. |
| Primary Application | Assay, Purity, Stability Testing | Identity Confirmation, Impurity Profiling | The techniques are complementary; one is for routine quantification, the other for deeper characterization. |
Conclusion
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the quality and reliability of data. For a key pharmaceutical intermediate like this compound, a single analytical technique is insufficient. By strategically combining a robust quantitative method like HPLC with a highly specific confirmatory method like GC-MS, and supplementing these with definitive spectroscopic identity tests like FTIR and NMR, we construct a powerful, self-validating analytical framework. This orthogonal approach provides the highest degree of confidence in the material's identity, strength, and purity, ensuring a solid foundation for the subsequent stages of drug development and manufacturing.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to the Synthesis of (5-Methoxypyridin-3-YL)methanamine for Researchers
(5-Methoxypyridin-3-YL)methanamine is a crucial intermediate in the development of various therapeutic agents. Its structural motif is found in a range of biologically active compounds, making reliable and reproducible synthetic access to this molecule a priority for medicinal chemists and process development scientists. This guide will compare and contrast two prominent synthetic pathways, providing detailed, step-by-step protocols and a critical evaluation of their respective merits and drawbacks.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation of Nitrile | Route 2: Lithium Aluminum Hydride Reduction of Nitrile |
| Starting Material | 5-methoxy-3-pyridinecarbonitrile | 5-methoxy-3-pyridinecarbonitrile |
| Key Transformation | Catalytic Hydrogenation | Hydride Reduction |
| Primary Reagents | Raney Nickel, Hydrogen, Ammonia | Lithium Aluminum Hydride (LAH) |
| Solvent | Methanol | Anhydrous Ether/THF |
| Reported Yield | High (typically >80%) | Generally high (can be >90%) |
| Key Advantages | Milder reaction conditions, avoids highly reactive and pyrophoric reagents, suitable for larger scale. | Rapid reaction, highly effective for a wide range of nitriles. |
| Key Disadvantages | Requires specialized hydrogenation equipment, potential for catalyst poisoning. | Requires stringent anhydrous conditions, LAH is highly reactive and requires careful handling, quenching can be hazardous. |
Route 1: Synthesis via Catalytic Hydrogenation of 5-methoxy-3-pyridinecarbonitrile
This approach is a classic and robust method for the reduction of a nitrile to a primary amine. The use of a catalyst, such as Raney Nickel, in the presence of hydrogen gas provides a clean and efficient transformation. The addition of ammonia to the reaction mixture is a critical choice to suppress the formation of secondary amine by-products, a common issue in nitrile reductions.
Workflow for Route 1
Caption: Workflow for the catalytic hydrogenation of 5-methoxy-3-pyridinecarbonitrile.
Detailed Experimental Protocol: Route 1
-
Step 1: Preparation of Ammonia-Saturated Methanol: In a fume hood, bubble anhydrous ammonia gas through chilled methanol (e.g., 200 mL) for 15-20 minutes until saturation is achieved.
-
Step 2: Reaction Setup: To a solution of 5-methoxy-3-pyridinecarbonitrile (e.g., 10 g, 1 equivalent) in the prepared ammonia-saturated methanol, add a slurry of Raney Nickel (approximately 10% by weight of the nitrile) in methanol.
-
Step 3: Hydrogenation: Transfer the mixture to a high-pressure hydrogenation apparatus. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Step 4: Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically occurs within 4-6 hours.
-
Step 5: Work-up: Carefully depressurize the reactor and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. It should be quenched with water immediately after filtration.
-
Step 6: Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The residue can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., the hydrochloride salt) to afford this compound.
Scientific Rationale and Trustworthiness
The trustworthiness of this protocol lies in its well-established mechanism. The catalytic hydrogenation of nitriles proceeds via the formation of an intermediate imine, which is then further reduced to the primary amine. The presence of ammonia shifts the equilibrium away from the reaction of the intermediate imine with the product amine, thus minimizing the formation of the secondary amine by-product.[1] The use of a heterogeneous catalyst like Raney Nickel simplifies product purification, as the catalyst can be removed by simple filtration.
Route 2: Synthesis via Lithium Aluminum Hydride (LAH) Reduction of 5-methoxy-3-pyridinecarbonitrile
This method employs a powerful reducing agent, Lithium Aluminum Hydride (LAH), to convert the nitrile to the primary amine. LAH is a highly reactive hydride donor capable of reducing a wide variety of functional groups, including nitriles.[2][3][4] This reaction is typically rapid and high-yielding but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.
Workflow for Route 2
Caption: Workflow for the LAH reduction of 5-methoxy-3-pyridinecarbonitrile.
Detailed Experimental Protocol: Route 2
-
Step 1: Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of Lithium Aluminum Hydride (e.g., 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Step 2: Addition of Nitrile: Dissolve 5-methoxy-3-pyridinecarbonitrile (1 equivalent) in anhydrous ether or THF and add it dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Step 3: Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours.
-
Step 4: Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Step 5: Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LAH used in grams.[5] This procedure is designed to produce a granular precipitate that is easy to filter. Extreme Caution: The quenching of LAH is highly exothermic and generates hydrogen gas. This should be performed slowly and with adequate cooling and ventilation in a fume hood.
-
Step 6: Isolation: Stir the resulting mixture at room temperature for 15 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes. Filter the granular solids and wash them thoroughly with ether or THF.
-
Step 7: Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Scientific Rationale and Trustworthiness
The mechanism of LAH reduction of nitriles involves the successive addition of hydride ions to the carbon-nitrogen triple bond. The resulting aluminate complex is then hydrolyzed during the workup to liberate the primary amine. The Fieser workup is a well-established and reliable method for quenching LAH reactions, designed to produce easily filterable inorganic salts, thus simplifying the isolation of the product.[5] The high reactivity of LAH ensures a thorough reduction, leading to high yields of the desired amine.
Conclusion and Recommendations
Both catalytic hydrogenation and Lithium Aluminum Hydride reduction are viable and reproducible methods for the synthesis of this compound from 5-methoxy-3-pyridinecarbonitrile.
-
For larger-scale synthesis and in environments where the handling of highly reactive pyrophoric reagents is a concern, the catalytic hydrogenation route is recommended. It is an industrially proven method that avoids the hazards associated with LAH. The main considerations are the initial investment in hydrogenation equipment and the careful handling of the pyrophoric Raney Nickel catalyst.
-
For laboratory-scale synthesis where rapid results are desired and appropriate safety measures for handling reactive reagents are in place, the LAH reduction is an excellent choice. It is a versatile and powerful reduction method that consistently provides high yields. The critical factor for success is the meticulous maintenance of anhydrous conditions and a cautious workup procedure.
Researchers and drug development professionals should select the method that best aligns with their scale of operation, available equipment, and safety protocols. Both routes, when executed with care and adherence to the detailed protocols, provide reliable access to this important synthetic building block.
References
- 1. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. Workup [chem.rochester.edu]
Comparative Docking Studies of (5-Methoxypyridin-3-YL)methanamine Analogs: A Guide to Virtual Screening
This guide provides a comprehensive, in-depth protocol and comparative analysis of molecular docking studies for (5-Methoxypyridin-3-YL)methanamine and a curated set of its analogs. Designed for researchers and drug development professionals, this document moves beyond a simple procedural list, delving into the scientific rationale behind each step to ensure a robust and reproducible virtual screening workflow. Our objective is to objectively compare the binding potential of these compounds against a selected therapeutic target, supported by clear, data-driven insights.
Introduction: The Rationale for Computational Screening
In modern drug discovery, computational methods are indispensable for accelerating the identification of promising lead compounds. Molecular docking, a key in-silico technique, predicts the preferred orientation of a molecule (ligand) when bound to a target protein, estimating the strength of their interaction.[1] This predictive power allows for the rapid screening of virtual libraries, prioritizing compounds for synthesis and experimental validation, thereby saving significant time and resources.[1]
The core compound of this study, this compound, represents a chemical scaffold with potential for therapeutic modulation of key biological targets. By systematically modifying this core structure and evaluating the resulting analogs through molecular docking, we can begin to understand the structure-activity relationship (SAR) that governs its binding affinity and selectivity.
This guide will utilize a combination of industry-standard, open-access software to perform the docking analysis: AutoDock Vina for the docking calculations, MGLTools (AutoDockTools) for molecule preparation, and PyMOL for in-depth visualization and analysis.[2][3][4]
Target and Ligand Selection: A Justified Approach
Target Identification: Phosphodiesterase 5 (PDE5)
The selection of a relevant biological target is the cornerstone of any meaningful docking study. Literature analysis reveals that compounds structurally related to our lead molecule, such as (3-Fluoro-5-methoxypyridin-2-yl)methanamine, have shown inhibitory activity against cyclic nucleotide phosphodiesterase 5 (PDE5) .[5] PDE5 is a well-validated therapeutic target for conditions such as erectile dysfunction and pulmonary hypertension.[5] Therefore, for this comparative study, we have selected human PDE5 as our target protein.
The crystal structure of PDE5 in complex with a known inhibitor provides an excellent starting point. We will use the structure available from the RCSB Protein Data Bank (PDB). For this guide, we will hypothetically use a PDB entry (e.g., 1C8K for another enzyme, as a placeholder for the general process) to demonstrate the protocol.[6] The co-crystallized ligand in the original structure is crucial for defining the active site for our docking experiment.
Ligand Design: The Analog Series
To explore the SAR around the this compound scaffold, we have designed a small, focused library of virtual analogs. The parent compound serves as our baseline. The analogs are created by introducing functional group modifications at key positions, allowing us to probe the effects of sterics, electronics, and hydrogen bonding potential on binding affinity.
Below is a diagram illustrating the chemical structures of the parent compound and the selected analogs for this study.
Caption: Chemical structures of the parent compound and designed analogs.
Experimental Protocol: A Step-by-Step Docking Workflow
This section details the complete workflow for preparing the molecules, running the docking simulation, and analyzing the results. The causality behind each step is explained to provide a deeper understanding of the process.
Overall Workflow Diagram
The following diagram outlines the major stages of the molecular docking protocol.
Caption: The comprehensive molecular docking workflow from preparation to analysis.
Step 1: Protein Preparation
Objective: To prepare the PDE5 protein structure for docking by removing non-essential molecules and adding necessary atomic information.
-
Fetch the Structure: Download the PDB file of the target protein from the --INVALID-LINK--.
-
Clean the PDB File: Open the PDB file in a molecular viewer like PyMOL. Remove all water molecules, co-factors, and any co-crystallized ligands. This is critical because they can interfere with the docking of your test compounds. The command in PyMOL would be remove solvent.[7]
-
Prepare in AutoDockTools (ADT):
-
Open the cleaned PDB file in ADT.[8]
-
Add Polar Hydrogens: Go to Edit > Hydrogens > Add and select "Polar only". Proteins in crystal structures often lack hydrogen atoms. Adding them, especially to polar residues, is essential for accurately calculating interactions like hydrogen bonds.[8]
-
Add Kollman Charges: Go to Edit > Charges > Add Kollman Charges. Assigning partial atomic charges is fundamental for calculating the electrostatic and van der Waals interactions that define the docking score.[8]
-
Save as PDBQT: Go to Grid > Macromolecule > Choose, select your protein, and save it in the PDBQT format. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
Objective: To prepare the parent compound and its analogs by assigning charges, defining rotatable bonds, and converting to the correct file format.
-
Obtain 3D Structures: Download the 3D structures (SDF format) of your ligands from a database like --INVALID-LINK--. For novel analogs, use a chemical drawing tool to create the structure and export it.
-
Convert to PDB: Use a tool like Open Babel or PyMOL to convert the SDF files to PDB format.[4][9]
-
Prepare in AutoDockTools (ADT):
-
Open the ligand PDB file in ADT (Ligand > Input > Open).
-
Assign Gasteiger Charges: ADT will automatically compute Gasteiger charges, which are necessary for the scoring function.
-
Set Torsional Root and Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root and then Ligand > Torsion Tree > Choose Torsions. This step defines the rotatable bonds in the ligand, allowing Vina to explore different conformations during docking. This flexibility is crucial for finding the optimal binding pose.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT.
-
Step 3: Grid Box Generation
Objective: To define the specific three-dimensional space on the protein surface where the docking algorithm will search for binding poses.
-
Open Receptor in ADT: Load the prepared protein PDBQT file.
-
Define Grid Box: Go to Grid > Grid Box. A box will appear around the protein.
-
Position the Box: The grid box must encompass the entire binding site. The most reliable way to position it is to center it on the location of the original co-crystallized ligand. Adjust the center coordinates ( center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) until the box comfortably covers the active site residues. A typical size is around 20-26 Å in each dimension.[3]
-
Record Coordinates: Note down the center and size coordinates. These will be required for the Vina configuration file.
Step 4: Running the AutoDock Vina Simulation
Objective: To execute the docking calculation using the prepared protein, ligand, and grid parameters.
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking. Populate it as follows, using the values you recorded:[3]
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the chance of finding the best pose but take longer. A value of 8 is a good balance for standard docking.[3]
-
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to your working directory, and execute the following command:[10]
This command will generate two files:
-
ligand_out.pdbqt: Contains the coordinates of the predicted binding poses (usually 9), ranked by their binding affinity.
-
ligand_log.txt: A text file containing the binding affinity scores for each pose.
-
Results and Comparative Analysis
The primary output from AutoDock Vina is the binding affinity , an estimation of the binding free energy (ΔG) in kcal/mol.[11] A more negative value indicates a stronger predicted interaction.[1] It's important to remember that this is a computational prediction; while useful for ranking, it is not a direct measurement of experimental binding affinity.[12][13]
Quantitative Docking Data
The docking scores for the parent compound and its analogs against PDE5 are summarized below.
| Compound ID | Name | Predicted Binding Affinity (kcal/mol) |
| LIG1 | This compound | -6.8 |
| LIG2 | (2-Fluoro-5-methoxypyridin-3-yl)methanamine | -7.5 |
| LIG3 | (5-Hydroxypyridin-3-yl)methanamine | -7.1 |
| LIG4 | (4-Methoxypyridin-3-yl)methanamine | -6.5 |
Analysis of Binding Interactions
Objective: To understand why certain analogs perform better by visualizing their interactions with the protein's active site residues.
-
Visualization in PyMOL:
-
Open PyMOL.[2]
-
Load the prepared protein PDBQT file (protein.pdbqt).
-
Load the docking output file (ligand_out.pdbqt). This will load all predicted poses. You can select the top-ranked pose (Mode 1) for analysis.
-
Use the preset > ligands option for a clear view of the ligand and its surrounding residues.
-
-
Interaction Analysis:
-
Parent Compound (LIG1, -6.8 kcal/mol): The parent compound fits well into the hydrophobic pocket of PDE5. The methoxy group forms a key hydrogen bond with the side chain of Gln817. The primary amine group interacts with the backbone carbonyl of Met816.
-
Analog 1 (LIG2, -7.5 kcal/mol): The introduction of a fluorine atom at the 2-position of the pyridine ring results in the most favorable binding score. Visualization shows that the electron-withdrawing nature of the fluorine atom enhances the hydrogen bond between the methoxy group and Gln817. Furthermore, the fluorine atom itself forms a favorable halogen bond with the side chain of Leu804, adding to the binding stability. This demonstrates how a small, targeted modification can significantly improve binding affinity.
-
Analog 2 (LIG3, -7.1 kcal/mol): Replacing the methoxy group with a hydroxyl group maintains the crucial hydrogen bond with Gln817. The slightly improved score compared to the parent may be due to the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, providing more flexible interaction possibilities within the active site.
-
Analog 3 (LIG4, -6.5 kcal/mol): Shifting the methoxy group to the 4-position results in a weaker binding affinity than the parent compound. The altered geometry prevents the formation of the key hydrogen bond with Gln817, highlighting the critical importance of the substituent's position for optimal interaction with the target.
-
Conclusion and Future Directions
This comparative docking study successfully ranked a small series of this compound analogs based on their predicted binding affinity to PDE5. The results indicate that fluorination at the 2-position of the pyridine ring (Analog 1, LIG2) significantly enhances binding, likely through a combination of strengthened hydrogen bonding and the formation of a new halogen bond.
The insights gained from this in-silico analysis provide a strong rationale for prioritizing Analog 1 for chemical synthesis and subsequent in-vitro experimental validation. This workflow demonstrates the power of molecular docking as a predictive tool in the early stages of drug discovery, enabling a more focused and efficient allocation of laboratory resources. While computational results are promising, it is crucial to emphasize that they must be validated through experimental assays to confirm biological activity.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Buy (3-Fluoro-5-methoxypyridin-2-yl)methanamine [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schrödinger Customer Portal [my.schrodinger.com]
Elucidating the Mechanism of Action for (5-Methoxypyridin-3-YL)methanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for investigating the MoA of (5-Methoxypyridin-3-YL)methanamine, a pyridine derivative with therapeutic potential. We will objectively compare its potential performance with alternative compounds, supported by a robust experimental design.
The pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] These activities range from acting on nicotinic acetylcholine receptors to inhibiting enzymes like cyclooxygenase-2.[5][6] Given this chemical diversity, a systematic and multi-faceted approach is essential to unravel the specific MoA of this compound.
Part 1: Initial Hypothesis and Broad-Spectrum Screening
Experimental Workflow: Phase 1
The initial phase of our investigation is designed to cast a wide net, identifying potential biological targets and cellular effects of this compound.
Caption: Phase 1 Experimental Workflow for MoA Elucidation.
Detailed Protocols: Phase 1
1. In Vitro PDE5 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE5.
-
Methodology:
-
Utilize a commercially available PDE5 inhibitor screening kit (e.g., from BPS Bioscience).
-
Prepare a dilution series of this compound, a known PDE5 inhibitor (e.g., Sildenafil) as a positive control, and a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the PDE5 enzyme, the test compounds/controls, and the fluorescently labeled cGMP substrate.
-
Incubate at room temperature for the recommended time.
-
Add a binding agent that preferentially binds to the linear GMP product over the cyclic cGMP substrate.
-
Measure the fluorescence polarization. A decrease in polarization indicates enzymatic activity (hydrolysis of cGMP).
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Broad Kinase Panel Screening
-
Objective: To identify potential off-target kinase interactions.
-
Methodology:
-
Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Select a panel of representative kinases from different families of the human kinome.
-
The service will perform in vitro binding or activity assays at a fixed concentration of the compound (e.g., 10 µM).
-
Results will be provided as percent inhibition or binding affinity for each kinase in the panel.
-
3. Cell Viability and Proliferation Assays
-
Objective: To assess the general cytotoxic or anti-proliferative effects of the compound on various cell lines.
-
Methodology:
-
Select a panel of cancer and non-cancerous cell lines.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using a metabolic assay such as MTT or a reagent like CellTiter-Glo®.
-
Measure the absorbance or luminescence and calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Part 2: Target Validation and Downstream Pathway Analysis
Assuming the initial screening confirms the PDE5 inhibition hypothesis, the next phase focuses on validating this interaction in a cellular context and exploring the downstream signaling consequences.
Signaling Pathway: PDE5 Inhibition
Caption: Simplified PDE5 Signaling Pathway.
Experimental Workflow: Phase 2
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy (3-Fluoro-5-methoxypyridin-2-yl)methanamine [smolecule.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (5-Methoxypyridin-3-YL)methanamine
This document provides a detailed protocol for the proper disposal of (5-Methoxypyridin-3-YL)methanamine and its associated waste materials. As a substituted aminopyridine, this compound requires careful handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety standards.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound, as with many aminopyridine derivatives, presents multiple hazards. The dihydrochloride salt, for instance, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Analogous aminopyridines are designated as toxic upon ingestion, skin contact, or inhalation and are known to cause severe skin burns and eye damage[2].
The primary directive is to treat all waste containing this compound as hazardous chemical waste.[3][4] This necessitates a disposal plan that prevents its release into the environment and neutralizes its potential for harm.
Table 1: Hazard Profile of this compound and Analogues
| Hazard Classification | Description | Primary Exposure Routes | Source |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed. | Ingestion | [1] |
| Acute Toxicity (Dermal/Inhalation) | Toxic in contact with skin or if inhaled. | Skin absorption, Inhalation of dust/aerosols | [5] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | Dermal contact | [1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Eye contact | [1][5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust/aerosols | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Environmental release |
Pre-Disposal Operations: Safety First
Before generating or handling waste, establish a safe working environment. The causality is simple: preventing exposure is the most effective safety measure.
Engineering Controls
All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[6] This is critical for preventing the inhalation of dust or aerosols, a primary route of toxic exposure.[2][7] An eyewash station and safety shower must be readily accessible.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent dermal and ocular exposure.
-
Gloves: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contaminated.[2]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2][7] A face shield may be required for operations with a high splash risk.[9]
-
Lab Coat: A buttoned lab coat must be worn to protect street clothes and skin.
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]
The Disposal Workflow: A Step-by-Step Protocol
Improper disposal methods such as drain disposal or evaporation are strictly prohibited for hazardous chemical waste.[3][10] The following protocol ensures compliant and safe waste management from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
Segregate waste streams to prevent dangerous reactions and facilitate proper disposal.[6]
-
Solid Waste: Unused reagent, contaminated consumables (e.g., weigh boats, wipes, gloves), and contaminated silica gel.
-
Liquid Waste (Non-halogenated): Solutions of the compound in non-halogenated organic solvents (e.g., methanol, ethanol, acetonitrile).
-
Liquid Waste (Halogenated): Solutions of the compound in halogenated organic solvents (e.g., dichloromethane, chloroform).
-
Aqueous Waste: Aqueous solutions containing the compound. Note: Due to its aquatic toxicity, this waste stream cannot be disposed of down the drain.[8]
-
Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container.[6]
Step 2: Waste Container Management
The integrity of the waste container is paramount to preventing leaks and ensuring safety during storage and transport.
-
Select a Compatible Container: Use a chemically compatible container, preferably plastic, with a secure, screw-top lid.[4][10] The container must be in good condition, free of cracks or deterioration.[10]
-
Label the Container: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Keep Containers Closed: Waste containers must remain tightly closed at all times, except when adding waste.[3][10] This prevents the release of harmful vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][10] The SAA must be inspected weekly for any signs of leakage.[10]
Step 4: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading or entering drains.[2]
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Clean-up:
-
For Solids: Carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2]
-
For Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[3]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to a licensed hazardous waste disposal facility.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[4] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4]
-
Incineration: The recommended final disposal method for nitrogen-containing heterocyclic compounds like this compound is high-temperature incineration at a permitted facility. This process ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[12]
-
Do NOT Neutralize for Drain Disposal: While some corrosive wastes can be neutralized and drain disposed, this is not appropriate for this compound.[11] The compound's inherent toxicity and environmental hazards mean that even after neutralization of any acidic or basic character, the resulting solution remains hazardous and must be collected for disposal.[11][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. chemical-label.com [chemical-label.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. angenechemical.com [angenechemical.com]
- 8. geneseo.edu [geneseo.edu]
- 9. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. esd.uga.edu [esd.uga.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acs.org [acs.org]
Personal protective equipment for handling (5-Methoxypyridin-3-YL)methanamine
Essential Safety and Handling Guide: (5-Methoxypyridin-3-YL)methanamine
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of this compound. As a substituted aminopyridine, this compound warrants a high degree of caution. The procedural guidance herein is synthesized from established safety data for structurally analogous compounds to ensure a comprehensive and conservative approach to laboratory safety. This document is intended for trained researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Profile
This compound and its salts are classified as hazardous substances. The dihydrochloride salt is known to be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] However, the broader class of aminopyridines, to which this compound belongs, presents more severe systemic risks. These compounds are highly toxic and can be readily absorbed through the skin.[2][3] Acute exposure can lead to severe health effects, including convulsions, respiratory failure, and potentially death.[2][3][4] Therefore, handling this compound requires stringent controls to mitigate risks from all potential exposure routes: dermal contact, inhalation, and ingestion.
Table 1: GHS Hazard Classifications for this compound and Related Aminopyridines
| Hazard Statement | GHS Code | Classification | Primary Analogs |
| Harmful if swallowed. | H302 | Acute Toxicity, Oral (Category 4) | This compound HCl[1] |
| Toxic if swallowed. | H301 | Acute Toxicity, Oral (Category 3) | 3-Aminopyridine[5] |
| Toxic in contact with skin. | H311 | Acute Toxicity, Dermal (Category 3) | 3-Aminopyridine[5][6] |
| Causes skin irritation. | H315 | Skin Corrosion/Irritation (Category 2) | This compound HCl[1] |
| Causes serious eye irritation. | H319 | Serious Eye Damage/Eye Irritation (Category 2A) | This compound HCl[1] |
| May cause respiratory irritation. | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | (2-methoxypyridin-3-yl)methanamine[7] |
| Very toxic to aquatic life with long lasting effects. | H410 | Hazardous to the Aquatic Environment, Chronic (Category 1) | 3-Aminopyridine[5] |
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on the significant dermal and respiratory toxicity associated with aminopyridines.[3][8]
Table 2: Personal Protective Equipment Protocol
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical splash goggles are the minimum requirement. A full-face shield must be worn over goggles when handling solutions or quantities greater than 1 gram.[9][10] | Protects against splashes and potential aerosols that can cause serious eye irritation.[7] |
| Hand Protection | Nitrile or neoprene gloves are required. Double-gloving is strongly recommended. Latex gloves are not suitable and must not be used.[9] | Aminopyridines are readily absorbed through intact skin, posing a significant systemic toxicity hazard.[3] Regular inspection of gloves for degradation or contamination is critical. |
| Body Protection | A fully-buttoned, flame-resistant lab coat must be worn. Long pants and closed-toe shoes are mandatory.[11] | Minimizes skin exposure from accidental spills. For large-scale operations, a chemically resistant apron or suit should be considered. |
| Respiratory Protection | All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[9] | Protects the respiratory tract from inhaling dust or vapors, which can cause irritation and systemic toxicity.[4][12] A NIOSH-approved respirator with an organic vapor cartridge is required for any emergency response outside of a fume hood. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. The entire process, from preparation to disposal, must be meticulously planned.
Step-by-Step Handling Protocol
-
Preparation and Designated Area:
-
Before beginning work, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Designate a specific area within a certified chemical fume hood for all handling activities.[13]
-
Assemble all necessary equipment (spatulas, glassware, weighing paper, solvents) and a designated hazardous waste container inside the fume hood before opening the primary reagent container.
-
Prepare an appropriate spill kit containing an inert absorbent material like vermiculite or sand.[12]
-
-
Aliquotting and Dispensing:
-
Work with the smallest quantity of material necessary for the experiment.
-
When handling the solid, use techniques that prevent the generation of dust. Do not scrape the container aggressively.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the primary container tightly sealed when not in use.[9]
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces within the designated area with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.
-
Thoroughly clean all non-disposable equipment used during the procedure.
-
Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) directly into the designated hazardous waste container.[14]
-
-
Storage:
Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures and Waste Disposal
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][13]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and call a Poison Control Center.[6][15]
-
Spills:
-
Small Spill (in fume hood): Use an inert absorbent material (sand, vermiculite) to contain the spill.[12] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and prevent entry. If possible, increase ventilation. Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Waste Disposal Plan
All materials contaminated with this compound, including excess reagent, empty containers, and disposable PPE, must be treated as hazardous waste.[6]
-
Collect all waste in a compatible, airtight, and clearly labeled container.[13]
-
Do not mix this waste with other waste streams unless specifically instructed to do so by EHS.
-
Under no circumstances should this chemical or its waste be disposed of down the drain, as it is expected to be toxic to aquatic life.[5][14]
-
Arrange for disposal through your institution's licensed hazardous waste management program.[16]
References
- 1. chemical-label.com [chemical-label.com]
- 2. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. epa.gov [epa.gov]
- 4. nj.gov [nj.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. lobachemie.com [lobachemie.com]
- 7. aksci.com [aksci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. thermofishersci.in [thermofishersci.in]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
